molecular formula C30H40Cl2N2O2 B568706 Elacestrant Hydrochloride CAS No. 1349723-93-8

Elacestrant Hydrochloride

カタログ番号: B568706
CAS番号: 1349723-93-8
分子量: 531.6 g/mol
InChIキー: XGFHYCAZOCBCRQ-FBHGDYMESA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Elacestrant dihydrochloride is the salt form of the first oral selective estrogen receptor degrader (SERD) approved for clinical use, providing a critical research tool for investigating advanced hormone receptor-positive breast cancer . Its primary research value lies in overcoming resistance to prior endocrine therapies, particularly in models harboring ESR1 mutations, which are a known driver of treatment resistance . The compound's mechanism of action is dual-fold: it functions as a potent estrogen receptor (ER) antagonist that competitively blocks estrogen binding, while simultaneously inducing a conformational change in the ER that leads to its ubiquitination and degradation via the proteasomal pathway . This degradation of the estrogen receptor alpha (ERα) depletes functional receptor levels within cancer cells, thereby inhibiting estrogen-mediated gene transcription and cell proliferation . Unlike older SERDs, elacestrant dihydrochloride offers the advantage of oral bioavailability and demonstrates activity in research models of resistance to other agents, including fulvestrant and CDK4/6 inhibitors . Furthermore, its ability to cross the blood-brain barrier in preclinical models makes it a compound of interest for studying potential effects on central nervous system metastases . This profile establishes elacestrant dihydrochloride as a vital compound for researching novel therapeutic strategies and understanding resistance mechanisms in estrogen receptor-positive cancers.

特性

IUPAC Name

(6R)-6-[2-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38N2O2.2ClH/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26;;/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3;2*1H/t26-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFHYCAZOCBCRQ-FBHGDYMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)[C@@H]3CCC4=C(C3)C=CC(=C4)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349723-93-8
Record name Elacestrant hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1349723938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ELACESTRANT HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NZT0PR8AL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Elacestrant Hydrochloride: A Deep Dive into its Mechanism of Action in ESR1 Mutant Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacestrant (B1663853) (brand name Orserdu®) is a pioneering, non-steroidal, orally bioavailable selective estrogen receptor degrader (SERD).[1][2] Its approval by the U.S. Food and Drug Administration (FDA) in January 2023 marked a significant milestone in the treatment of postmenopausal women and adult men with estrogen receptor-positive (ER+), HER2-negative, ESR1-mutated advanced or metastatic breast cancer that has progressed after at least one line of endocrine therapy.[2][3][4]

Hormone receptor-positive breast cancer, which accounts for approximately 70% of cases, relies on the estrogen receptor (ER) pathway for growth.[2] However, a significant challenge in its treatment is the development of endocrine resistance.[5] One of the primary mechanisms of acquired resistance is the emergence of mutations in the estrogen receptor 1 (ESR1) gene.[6] These mutations, often found in the ligand-binding domain of the receptor, lead to constitutive, ligand-independent activation of ERα, rendering therapies like aromatase inhibitors and selective estrogen receptor modulators (SERMs) less effective.[7][8] Elacestrant was specifically developed to overcome this challenge by not only antagonizing the estrogen receptor but also promoting its degradation, a dual mechanism that is particularly potent against these mutated forms.[7][9]

Core Mechanism of Action in ESR1 Mutant Cells

Elacestrant's therapeutic efficacy in the context of ESR1 mutations stems from its distinct molecular interactions with the altered estrogen receptor alpha (ERα).

  • Competitive Binding to Mutated ERα: Unlike estrogens, elacestrant is a competitive antagonist that binds to the ligand-binding domain of both wild-type and mutated ERα.[7][8] ESR1 mutations, such as Y537S and D538G, cause conformational changes in the receptor that mimic the estrogen-bound state, leading to constant activity.[2][10] Elacestrant demonstrates a strong binding affinity for these structurally altered receptors.[8]

  • Induction of Conformational Change and Allosteric Destabilization: Upon binding, elacestrant induces a unique conformational change in the ERα protein.[7] This alteration is distinct from the conformation induced by estrogen or SERMs like tamoxifen. This new conformation marks the receptor as non-functional and targets it for cellular disposal machinery.[7] It effectively prevents receptor dimerization and reduces the receptor's ability to bind to DNA at estrogen response elements (EREs).[2]

  • Proteasomal Degradation of ERα: The elacestrant-induced conformational change exposes degradation signals on the ERα surface, leading to the recruitment of ubiquitin ligases.[7] These enzymes tag the receptor with ubiquitin molecules, a process known as ubiquitination.[7] This polyubiquitin (B1169507) chain serves as a signal for the proteasome, the cell's protein degradation machinery, to recognize and destroy the entire ERα protein.[7][8] By actively degrading the receptor, elacestrant removes the key driver of tumor growth in both its wild-type and constitutively active mutated forms.[9]

This dual action of antagonism and degradation makes elacestrant a potent inhibitor of ER-mediated signaling and cell proliferation in breast cancer models, including those resistant to other endocrine therapies and CDK4/6 inhibitors.[8][11] Preclinical studies show that elacestrant effectively reduces the expression of ER target genes, such as the progesterone (B1679170) receptor (PR) and cyclin D1, leading to cell cycle arrest.[2][5]

Data Presentation

Table 1: Preclinical Activity of Elacestrant in ER+ Breast Cancer Cell Lines
Cell Line ModelESR1 StatusElacestrant GI50/EC50Fulvestrant (B1683766) GI50Notes
MCF-7Wild-TypeEC50: 0.6 nM[12]-Dose-dependent inhibition of ESR1 expression.[12]
MCF-7 LTED Y537CMutant (Y537C)GI50: 5 nM[5]-Suppressed proliferation in a model of long-term estrogen deprivation (LTED).[5]
SUM44-LTED Y537SMutant (Y537S)GI50: 100 nM[5]-Suppressed proliferation in an LTED model.[5]
ESR1wt-CDK4/6i-resistantWild-TypeSimilar EC50 to sensitive lines[13]-Inhibited growth regardless of CDK4/6i resistance.[13]
ESR1mut: D538G-CDK4/6i-resistantMutant (D538G)Similar EC50 to sensitive lines[13]-Inhibited growth regardless of CDK4/6i resistance.[13]

GI50: 50% growth inhibition concentration; EC50: half-maximal effective concentration.

Table 2: Clinical Efficacy of Elacestrant in the Phase III EMERALD Trial (ESR1-Mutated Cohort)
EndpointElacestrant (n=115)Standard of Care (SOC) (n=113)Hazard Ratio (95% CI)P-value
Median Progression-Free Survival (PFS)3.8 months[14]1.9 months[14]0.55 (0.39-0.77)[14]0.0005[14]
PFS Rate at 6 Months34.3%[15]20.4%[15]--
Median PFS (with ≥12 months prior CDK4/6i)8.6 months[16]1.9 months[16]0.41 (0.26-0.63)[16]-

SOC: Investigator's choice of fulvestrant or an aromatase inhibitor.

Experimental Protocols

Protocol: Western Blot for Elacestrant-Induced ERα Degradation

This protocol outlines a standard procedure to quantify the degradation of ERα protein in ER+ breast cancer cells (e.g., MCF-7) following treatment with elacestrant.

1. Cell Culture and Treatment:

  • Cell Seeding: Seed MCF-7 cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.[17]

  • Incubation: Culture cells for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[17]

  • Compound Preparation: Prepare a stock solution of elacestrant in DMSO. Create serial dilutions in the culture medium to achieve final concentrations for the experiment (e.g., 0.1, 1, 10, 100 nM).[17]

  • Treatment:

    • Dose-Response: Replace the medium with fresh medium containing the various concentrations of elacestrant. Include a vehicle control (DMSO). Incubate for a fixed time (e.g., 24 hours).[17]

    • Time-Course: Treat cells with a fixed concentration of elacestrant (e.g., 10 nM) and harvest at different time points (e.g., 0, 2, 4, 8, 12, 24 hours).[17]

2. Cell Lysis and Protein Quantification:

  • Lysis: After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Add ice-cold RIPA buffer with protease inhibitors to each well to lyse the cells.[17]

  • Collection: Scrape the cells and transfer the lysate to microcentrifuge tubes.[17]

  • Centrifugation: Incubate lysates on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.[17]

  • Quantification: Collect the supernatant (containing the protein) and determine the protein concentration using a standard method like the BCA assay.

3. SDS-PAGE and Western Blotting:

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.[17]

  • Gel Electrophoresis: Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.[17]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]

  • Blocking: Block the membrane for 1 hour at room temperature using a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[17]

  • Antibody Incubation:

    • Incubate the membrane overnight at 4°C with a primary antibody specific for ERα.

    • Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.[15]

  • Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.[17]

  • Secondary Antibody: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[17]

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

4. Data Analysis:

  • Quantify the band intensity for ERα and the loading control for each sample using densitometry software.

  • Normalize the ERα band intensity to the corresponding loading control band intensity.

  • Express the results as the percentage of ERα protein remaining relative to the vehicle-treated control.

Visualizations

Elacestrant_Mechanism cluster_0 Wild-Type ER Signaling cluster_1 ESR1-Mutant ER Signaling (Endocrine Resistance) cluster_2 Elacestrant Mechanism of Action E2 Estrogen (E2) ER_WT ERα (Wild-Type) E2->ER_WT Binds ER_WT_Active Active ERα Dimer (Conformational Change) ER_WT->ER_WT_Active Dimerization ERE Estrogen Response Element (ERE) ER_WT_Active->ERE Binds to DNA Transcription_WT Gene Transcription (e.g., Cyclin D1, PGR) ERE->Transcription_WT Initiates Proliferation_WT Cell Proliferation & Survival Transcription_WT->Proliferation_WT Promotes ER_Mutant Mutant ERα (e.g., Y537S, D538G) ER_Mutant_Active Constitutively Active ERα Dimer ER_Mutant->ER_Mutant_Active Spontaneous Dimerization ER_Mutant_Bound Elacestrant-Bound Mutant ERα (Altered Conformation) ERE_Mutant Estrogen Response Element (ERE) ER_Mutant_Active->ERE_Mutant Binds to DNA Transcription_Mutant Ligand-Independent Gene Transcription ERE_Mutant->Transcription_Mutant Initiates Block Transcription Blocked Proliferation_Mutant Uncontrolled Proliferation & Resistance Transcription_Mutant->Proliferation_Mutant Promotes Elacestrant Elacestrant Elacestrant->ER_Mutant Binds Competitively Elacestrant->ERE_Mutant Blocks Binding Proteasome Proteasome ER_Mutant_Bound->Proteasome Targeted by Ubiquitination Degradation ERα Degradation Proteasome->Degradation Results in

Caption: Elacestrant's action on wild-type vs. ESR1-mutant ER signaling.

Western_Blot_Workflow start Start step1 1. Seed ER+ Cells (e.g., MCF-7 with ESR1 mutation) start->step1 end_node End step2 2. Treat with Elacestrant (Dose-Response or Time-Course) step1->step2 step3 3. Cell Lysis & Protein Extraction step2->step3 step4 4. Protein Quantification (BCA Assay) step3->step4 step5 5. SDS-PAGE Electrophoresis step4->step5 step6 6. Transfer Proteins to PVDF Membrane step5->step6 step7 7. Block Membrane & Incubate with Primary Antibodies (anti-ERα, anti-GAPDH) step6->step7 step8 8. Incubate with HRP-conjugated Secondary Antibody step7->step8 step9 9. Chemiluminescent Detection step8->step9 step10 10. Quantify Band Density & Normalize to Loading Control step9->step10 step10->end_node

Caption: Experimental workflow for assessing ERα degradation via Western Blot.

Logical_Relationship cluster_esr1 Patient with ER+, HER2-, ESR1-Mutated mBC cluster_therapies Therapeutic Intervention cluster_outcomes Mechanism & Outcome esr1_mutation ESR1 Mutation (e.g., Y537S, D538G) er_activity Constitutive ER Activity (Ligand-Independent) esr1_mutation->er_activity resistance Resistance to Aromatase Inhibitors & Reduced Tamoxifen Efficacy elacestrant Elacestrant (Oral SERD) resistance->elacestrant Targeted by fulvestrant Fulvestrant (IM SERD) resistance->fulvestrant Still Sensitive ais_serms AIs / SERMs resistance->ais_serms Impacts er_activity->resistance outcome_ela Binds & Degrades Mutant ER -> Significant PFS Benefit elacestrant->outcome_ela Leads to outcome_fulv Binds & Degrades Mutant ER -> Activity Maintained, but Limited Bioavailability & Efficacy fulvestrant->outcome_fulv Leads to outcome_ais Pathway Bypassed -> Limited Efficacy ais_serms->outcome_ais Leads to

Caption: Elacestrant's efficacy in the context of ESR1 mutation-driven resistance.

Conclusion

Elacestrant hydrochloride represents a significant advancement in endocrine therapy for ER-positive, HER2-negative metastatic breast cancer, particularly for tumors harboring ESR1 mutations. Its unique mechanism, which combines potent antagonism with the targeted degradation of both wild-type and constitutively active mutant estrogen receptors, directly addresses a key driver of acquired resistance. The robust preclinical data and the significant progression-free survival benefit demonstrated in the EMERALD trial underscore its clinical utility. For researchers and drug development professionals, elacestrant serves as a successful paradigm for designing targeted therapies that overcome specific resistance pathways, paving the way for a new generation of oral SERDs and other innovative cancer treatments.

References

A Deep Dive into the Preclinical Pharmacology of Elacestrant, a Novel Oral Selective Estrogen Receptor Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology of Elacestrant (RAD1901), a first-in-class oral selective estrogen receptor degrader (SERD). Elacestrant has emerged as a significant advancement in the treatment of estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer, particularly in tumors harboring activating mutations in the estrogen receptor 1 gene (ESR1). This document details its mechanism of action, preclinical efficacy in various cancer models, and the experimental protocols utilized in its evaluation.

Introduction to Oral SERDs and Elacestrant

Endocrine therapy remains a cornerstone for the management of ER+ breast cancer. However, resistance to existing treatments, often driven by mutations in ESR1, presents a significant clinical challenge. Selective estrogen receptor degraders (SERDs) offer a distinct mechanism of action by not only antagonizing the estrogen receptor but also promoting its degradation.[1] Fulvestrant, the first approved SERD, is administered via intramuscular injection and can be associated with incomplete ER degradation. The development of orally bioavailable SERDs like Elacestrant represents a major therapeutic advance, offering improved patient convenience and potentially enhanced efficacy.[2]

Elacestrant is a non-steroidal, small molecule that binds to ERα, inducing its degradation and thereby blocking downstream estrogen-dependent signaling pathways that drive tumor proliferation.[3] Preclinical studies have demonstrated its potent anti-tumor activity in both wild-type and mutant ESR1 breast cancer models.[4]

Mechanism of Action

Elacestrant exerts its anti-tumor effects through a dual mechanism:

  • Competitive Antagonism: Elacestrant competitively binds to the ligand-binding domain of the estrogen receptor alpha (ERα), preventing the binding of estradiol (B170435) and subsequent receptor activation.[5]

  • Receptor Degradation: Upon binding, Elacestrant induces a conformational change in the ERα protein, marking it for ubiquitination and subsequent degradation by the proteasome. This leads to a significant reduction in the total cellular levels of ERα, effectively shutting down ER-mediated signaling.[6][7]

This dual action is crucial for its efficacy in tumors with ESR1 mutations, which often lead to ligand-independent receptor activation and resistance to aromatase inhibitors and selective estrogen receptor modulators (SERMs).

Elacestrant_Mechanism_of_Action cluster_cell Cancer Cell cluster_degradation Elacestrant Elacestrant ER Estrogen Receptor α (ERα) Elacestrant->ER Binds Ub Ubiquitin ER->Ub Ubiquitination Gene_Transcription Estrogen-Responsive Gene Transcription ER->Gene_Transcription Activates Estradiol Estradiol Estradiol->ER Binds & Activates Proteasome Proteasome Ub->Proteasome Targets for Degradation Degraded_ER Degraded ERα Proteasome->Degraded_ER Cell_Proliferation Tumor Cell Proliferation Gene_Transcription->Cell_Proliferation

Figure 1: Mechanism of Action of Elacestrant.

Preclinical Pharmacology: Quantitative Data

Elacestrant has demonstrated potent and selective activity in a range of preclinical assays. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Binding Affinity and Degradation Potency
ParameterTarget/Cell LineValueReference(s)
IC₅₀ ERα48 nM[5][6]
ERβ870 nM[5][6]
EC₅₀ (ERα Degradation) MCF-70.6 nM (48h)[6]
EC₅₀ (Cell Proliferation) MCF-7 (E2-stimulated)4 pM (48h)[5][6]

IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration.

Table 2: In Vitro Anti-proliferative Activity in Breast Cancer Cell Lines
Cell LineBackgroundIC₅₀ (Elacestrant)Reference(s)
MCF-7 ESR1 wild-type~0.3-0.8 nM[8]
T47D ESR1 wild-typeData not consistently reported[6]
HCC1428 ESR1 wild-typeData not consistently reported[6]
MCF-7-LTED ESR1 wild-type, AI-resistant~1-2 nM[8]
MCF-7-LTEDY537C ESR1 Y537C mutant, AI-resistant~1-2 nM[8]
SUM44-LTEDY537S ESR1 Y537S mutant, AI-resistantEffective suppression[8]
CDK4/6i-resistant lines (ESR1 wt) Palbociclib, Abemaciclib, or Ribociclib resistantSimilar EC₅₀ to sensitive lines[2]
CDK4/6i-resistant lines (ESR1 mut) Palbociclib, Abemaciclib, or Ribociclib resistantSimilar EC₅₀ to sensitive lines[2]

LTED: Long-Term Estrogen Deprived. AI: Aromatase Inhibitor. CDK4/6i: Cyclin-dependent kinase 4/6 inhibitor.

Table 3: In Vivo Efficacy in Xenograft Models
ModelTreatmentDosingTumor Growth InhibitionReference(s)
MCF-7 Xenograft Elacestrant30 mg/kg/day, p.o.Complete[1][5]
Elacestrant60 mg/kg/day, p.o.Complete[1][5]
PDX Models (various) Elacestrant10-60 mg/kg/day, p.o.Significant[4]
CDK4/6i-resistant PDX ElacestrantNot specifiedSignificant[9][10]
ESR1-mutant PDX ElacestrantNot specifiedSignificant[4]

p.o.: per os (by mouth). PDX: Patient-Derived Xenograft.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of Elacestrant.

ERα Competitive Binding Assay

This assay determines the binding affinity of a compound to ERα by measuring its ability to displace a fluorescently or radiolabeled ligand.

ER_Binding_Assay cluster_workflow ERα Competitive Binding Assay Workflow A Prepare Assay Plate: - Add ERα protein - Add increasing concentrations of Elacestrant - Add controls (Total & Non-specific binding) B Add Fluorescent/Radiolabeled Estrogen Ligand A->B C Incubate to Reach Binding Equilibrium B->C D Separate Bound and Free Ligand C->D E Measure Signal (Fluorescence Polarization or Radioactivity) D->E F Data Analysis: - Plot binding curve - Calculate IC₅₀ E->F

Figure 2: ERα Competitive Binding Assay Workflow.

Protocol:

  • Reagents: Purified recombinant human ERα ligand-binding domain, fluorescent or radiolabeled estradiol (e.g., [³H]-estradiol), assay buffer (e.g., Tris-HCl with protease inhibitors), Elacestrant, and unlabeled estradiol.

  • Assay Setup: In a multi-well plate, add a fixed concentration of ERα protein to each well.

  • Compound Addition: Add serial dilutions of Elacestrant or unlabeled estradiol (for the standard curve) to the respective wells. Include controls for total binding (ERα + labeled ligand) and non-specific binding (ERα + labeled ligand + high concentration of unlabeled estradiol).

  • Ligand Addition: Add the fluorescent or radiolabeled estradiol to all wells at a fixed concentration.

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to allow binding to reach equilibrium.

  • Separation: Separate the bound from the free ligand. For radioligand assays, this is often achieved by vacuum filtration through glass fiber filters. For fluorescence polarization assays, no separation step is needed.

  • Detection: Measure the signal (radioactivity or fluorescence polarization) in each well.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC₅₀ value, which is the concentration of Elacestrant that inhibits 50% of the specific binding of the labeled ligand.

Western Blot Analysis for ERα Degradation

This technique is used to quantify the reduction in ERα protein levels in cells following treatment with a SERD.

Western_Blot_Workflow cluster_workflow Western Blot Workflow for ERα Degradation A Seed and Treat Cells: - Plate ER+ breast cancer cells (e.g., MCF-7) - Treat with varying concentrations of Elacestrant for a specified time B Cell Lysis and Protein Quantification A->B C SDS-PAGE: Separate proteins by size B->C D Protein Transfer: Transfer proteins to a membrane (e.g., PVDF) C->D E Immunoblotting: - Block membrane - Incubate with primary antibody (anti-ERα) - Incubate with HRP-conjugated secondary antibody D->E F Detection and Analysis: - Add chemiluminescent substrate - Image the blot - Quantify band intensity (normalize to loading control) E->F

Figure 3: Western Blot Workflow for ERα Degradation.

Protocol:

  • Cell Culture and Treatment: Seed ER+ breast cancer cells (e.g., MCF-7, T47D) in multi-well plates. After attachment, treat the cells with various concentrations of Elacestrant (and a vehicle control) for the desired duration (e.g., 24, 48 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Incubate with a primary antibody for a loading control (e.g., β-actin or GAPDH).

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the ERα signal to the loading control signal to determine the relative decrease in ERα protein levels.

Cell Viability Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Protocol:

  • Cell Seeding: Plate breast cancer cells in an opaque-walled multi-well plate (e.g., 96-well) at a predetermined density.

  • Compound Treatment: Treat the cells with a serial dilution of Elacestrant and incubate for the desired period (e.g., 5-7 days).

  • Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Subtract the background luminescence (from wells with medium only) and plot the cell viability as a percentage of the vehicle-treated control. Calculate the EC₅₀ value.

Quantitative Real-Time PCR (qRT-PCR) for PGR Expression

This method is used to measure the expression of estrogen-responsive genes, such as the progesterone (B1679170) receptor (PGR), to assess the antagonistic activity of Elacestrant on ER signaling.

Protocol:

  • Cell Treatment: Treat ER+ breast cancer cells with Elacestrant as described for the Western blot protocol.

  • RNA Extraction: Isolate total RNA from the cells using a suitable kit (e.g., RNeasy Mini Kit).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

  • qRT-PCR: Perform real-time PCR using a thermocycler with primers specific for PGR and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. Use a fluorescent dye like SYBR Green or a probe-based system for detection.

  • Data Analysis: Calculate the relative expression of PGR using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of Elacestrant in a living organism.

Xenograft_Study_Workflow cluster_workflow In Vivo Xenograft Study Workflow A Cell Implantation: - Inject ER+ breast cancer cells (e.g., MCF-7) subcutaneously into immunocompromised mice - Supplement with estrogen B Tumor Growth and Randomization: - Allow tumors to reach a specific size - Randomize mice into treatment groups A->B C Drug Administration: - Administer Elacestrant (orally) and vehicle control daily B->C D Monitoring: - Measure tumor volume and body weight regularly C->D E Endpoint: - Continue treatment for a defined period or until tumors reach a maximum size D->E F Data Analysis: - Plot tumor growth curves - Calculate tumor growth inhibition (TGI) E->F

Figure 4: In Vivo Xenograft Study Workflow.

Protocol:

  • Animal Model: Use immunocompromised mice (e.g., nude or NOD/SCID).

  • Estrogen Supplementation: For ER+ models like MCF-7, supplement the mice with estrogen (e.g., via subcutaneous pellets or injections) to support tumor growth.[11][12]

  • Cell Implantation: Subcutaneously inject a suspension of breast cancer cells (e.g., 1-10 million MCF-7 cells) mixed with Matrigel into the flank of the mice.[11]

  • Tumor Growth and Randomization: Monitor tumor growth with calipers. Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer Elacestrant orally at the desired doses daily. The control group receives the vehicle.

  • Monitoring: Measure tumor volumes and mouse body weights regularly (e.g., twice weekly).

  • Endpoint: The study can be terminated after a fixed duration or when tumors in the control group reach a predetermined size. Tumors can be excised for further analysis (e.g., Western blotting, IHC).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to quantify the efficacy of the treatment.

Patient-Derived Xenograft (PDX) Models: For a more clinically relevant assessment, tumor fragments from patients can be directly implanted into immunocompromised mice. These models better recapitulate the heterogeneity and microenvironment of human tumors.[13][14] The general protocol is similar to cell line-derived xenografts, but involves the implantation of tumor tissue fragments instead of a cell suspension.

Conclusion

The preclinical data for Elacestrant robustly demonstrate its potent and selective activity as an oral SERD. Its ability to induce profound ERα degradation translates to significant anti-proliferative effects in a wide range of ER+ breast cancer models, including those with clinically relevant resistance mechanisms such as ESR1 mutations and resistance to CDK4/6 inhibitors. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of novel endocrine therapies. Elacestrant's preclinical profile has paved the way for its successful clinical development and approval, offering a valuable new treatment option for patients with advanced ER+ breast cancer.

References

Elacestrant Hydrochloride: A Deep Dive into its Binding Affinity for Estrogen Receptor Alpha

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Elacestrant (B1663853) hydrochloride, a novel, orally bioavailable selective estrogen receptor degrader (SERD), represents a significant advancement in the treatment of estrogen receptor-positive (ER+) breast cancer. Its dual mechanism of action, involving both competitive antagonism and degradation of the estrogen receptor alpha (ERα), offers a promising therapeutic strategy, particularly in the context of acquired resistance to traditional endocrine therapies. This technical guide provides a comprehensive overview of the binding affinity of elacestrant for ERα, detailed experimental methodologies for its characterization, and a visualization of the associated signaling pathways.

Quantitative Binding Affinity Data

Elacestrant demonstrates a marked selectivity for estrogen receptor alpha (ERα) over estrogen receptor beta (ERβ). This preferential binding is a cornerstone of its therapeutic efficacy. The inhibitory concentration (IC50) values, which quantify the concentration of elacestrant required to inhibit 50% of the binding of a radiolabeled ligand to the receptor, clearly illustrate this selectivity.

CompoundTargetIC50 (nM)Assay Type
ElacestrantERα48Competitive Radioligand Binding Assay
ElacestrantERβ870Competitive Radioligand Binding Assay

Table 1: Comparative binding affinity of Elacestrant for Estrogen Receptor Alpha and Beta.[1][2][3]

Mechanism of Action: A Dual Approach

Elacestrant's therapeutic effect is derived from its dual function as both a competitive antagonist and a potent degrader of ERα.[4][5]

  • Competitive Antagonism : Elacestrant competitively binds to the ligand-binding domain of ERα, effectively blocking the binding of endogenous estrogens such as estradiol.[4][5] This prevents the receptor from adopting an active conformation, thereby inhibiting the transcription of estrogen-dependent genes that drive tumor cell proliferation.[4][5]

  • Receptor Degradation : Upon binding, elacestrant induces a conformational change in the ERα protein. This altered conformation marks the receptor for ubiquitination by the cell's protein degradation machinery.[5] The ubiquitinated receptor is then targeted for degradation by the 26S proteasome, leading to a significant reduction in the total cellular levels of ERα.[5][6] This degradation mechanism is effective against both wild-type and mutant forms of ERα, which are often implicated in resistance to other endocrine therapies.[4][5]

Experimental Protocols

The determination of elacestrant's binding affinity for ERα is typically achieved through a competitive radioligand binding assay. The following protocol outlines a representative methodology for this key experiment.

Protocol: Competitive Radioligand Binding Assay for ERα

Objective: To determine the half-maximal inhibitory concentration (IC50) of elacestrant for the estrogen receptor alpha by measuring its ability to displace a radiolabeled estrogen ligand.

Materials:

  • Purified recombinant human estrogen receptor alpha (ERα)

  • [³H]-Estradiol (Radiolabeled ligand)

  • Unlabeled 17β-estradiol (for non-specific binding determination)

  • Elacestrant hydrochloride

  • Assay Buffer (e.g., Tris-HCl buffer with additives like EDTA and dithiothreitol)

  • Scintillation vials

  • Scintillation fluid

  • Multi-channel pipette

  • Incubator

  • Filtration apparatus with glass fiber filters

  • Liquid scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare a series of dilutions of this compound in the assay buffer. The concentration range should be wide enough to generate a complete sigmoidal binding curve (e.g., 10⁻¹² M to 10⁻⁵ M).

    • Prepare a stock solution of [³H]-estradiol in the assay buffer at a concentration typically near its dissociation constant (Kd) for ERα.

    • Prepare a high-concentration solution of unlabeled 17β-estradiol (e.g., 1000-fold higher than the [³H]-estradiol concentration) to determine non-specific binding.

  • Assay Setup:

    • In a series of microcentrifuge tubes or a 96-well plate, add a constant amount of purified ERα protein.

    • To the "total binding" tubes, add the assay buffer.

    • To the "non-specific binding" tubes, add the high-concentration unlabeled 17β-estradiol solution.

    • To the "competitor" tubes, add the various dilutions of elacestrant.

    • Add the [³H]-estradiol solution to all tubes, ensuring the final concentration is consistent across all samples.

  • Incubation:

    • Gently mix the contents of the tubes and incubate at a specific temperature (e.g., 4°C) for a sufficient period to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. The ERα protein and any bound radioligand will be retained on the filter, while the unbound radioligand will pass through.

    • Wash the filters quickly with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification:

    • Place each filter in a scintillation vial.

    • Add scintillation fluid to each vial and allow for a period of stabilization.

    • Measure the radioactivity in each vial using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of bound [³H]-estradiol.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled estradiol) from the total binding (CPM in the absence of competitor).

    • Plot the percentage of specific binding against the logarithm of the elacestrant concentration.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the IC50 value.

Visualizing the Molecular Interactions and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for determining binding affinity and the cellular signaling pathway of elacestrant.

experimental_workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Incubation cluster_separation 3. Separation & Quantification cluster_analysis 4. Data Analysis prep_era Purified ERα assay_total Total Binding (ERα + [³H]-E2) prep_era->assay_total assay_nsb Non-specific Binding (ERα + [³H]-E2 + Unlabeled E2) prep_era->assay_nsb assay_comp Competitive Binding (ERα + [³H]-E2 + Elacestrant) prep_era->assay_comp prep_ligand [³H]-Estradiol prep_ligand->assay_total prep_ligand->assay_nsb prep_ligand->assay_comp prep_competitor Elacestrant Dilutions prep_competitor->assay_comp prep_nsb Unlabeled Estradiol prep_nsb->assay_nsb separation Filtration assay_total->separation assay_nsb->separation assay_comp->separation quantification Liquid Scintillation Counting separation->quantification analysis Calculate Specific Binding quantification->analysis curve_fit Non-linear Regression analysis->curve_fit ic50 Determine IC50 curve_fit->ic50

Competitive Binding Assay Workflow

signaling_pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_degradation Degradation Pathway elacestrant Elacestrant er_alpha Estrogen Receptor α (ERα) elacestrant->er_alpha Binds & Induces Conformational Change ere Estrogen Response Element (ERE) er_alpha->ere Dimerization & Nuclear Translocation ubiquitin Ubiquitin er_alpha->ubiquitin Ubiquitination estradiol Estradiol estradiol->er_alpha Blocked by Elacestrant gene_transcription Gene Transcription ere->gene_transcription Activation cell_proliferation Cell Proliferation gene_transcription->cell_proliferation proteasome 26S Proteasome ubiquitin->proteasome degradation ERα Degradation proteasome->degradation

Elacestrant's Cellular Signaling Pathway

References

The Structural Symphony of a Novel Endocrine Agent: An In-depth Technical Guide to the Structure-Activity Relationship of Elacestrant Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacestrant Hydrochloride (Orserdu®), a non-steroidal, orally bioavailable selective estrogen receptor degrader (SERD), represents a significant advancement in the therapeutic landscape for estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-), ESR1-mutated advanced or metastatic breast cancer.[1][2] Its unique mechanism of action, which involves both antagonizing and degrading the estrogen receptor alpha (ERα), overcomes some of the limitations of previous endocrine therapies.[2] This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of Elacestrant, detailing the molecular features critical for its potent anti-tumor activity. The document will delve into the quantitative data supporting these relationships, provide detailed experimental protocols for key assays, and visualize the intricate signaling pathways modulated by this innovative therapeutic agent.

Core Molecular Scaffold and Key Structural Features

The chemical architecture of Elacestrant is centered around a tetrahydronaphthalene core, a non-steroidal scaffold that mimics the hydrophobic core of steroidal estrogens, allowing for high-affinity binding to the estrogen receptor.[2] The molecule's efficacy as a SERD is intrinsically linked to its specific substitution pattern, which facilitates a dual mechanism of action: competitive inhibition of estrogen binding and subsequent induction of ERα degradation via the ubiquitin-proteasome pathway.[3]

Molecular modeling and experimental data have elucidated the critical interactions between Elacestrant and the ERα ligand-binding domain (LBD). The tetrahydronaphthalene and phenyl rings of Elacestrant engage in T-shaped π-π stacking interactions with key amino acid residues, such as Phe404 and Trp383, within the LBD.[4] A crucial interaction for its degradation activity is the engagement with Asn532 in helix 11 of the ERα LBD, which is believed to trigger the conformational changes necessary for ubiquitination and subsequent proteasomal degradation.[4]

Quantitative Structure-Activity Relationship Data

The following table summarizes the key in vitro quantitative data that underscores the structure-activity relationship of Elacestrant. These values highlight its potency and selectivity for ERα, as well as its efficacy in inducing receptor degradation.

ParameterAssay TypeCell Line / ModelValue
IC50 (ERα Binding) Competitive Radioligand Binding AssayPurified ERα Ligand Binding Domain48 nM
IC50 (ERβ Binding) Competitive Radioligand Binding AssayPurified ERβ Ligand Binding Domain870 nM
EC50 (ERα Degradation) Western Blot AnalysisMCF-7 Cells (48h)0.6 nM
Cellular IC50 (Proliferation) CellTiter-Glo® Viability AssayMCF-7 CellsIn the nanomolar range (dependent on estradiol (B170435) concentration)

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR analysis of Elacestrant are provided below.

ERα Competitive Radioligand Binding Assay

This protocol outlines a general procedure for determining the binding affinity of Elacestrant to the estrogen receptor alpha.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Elacestrant for the binding of a radiolabeled estrogen to ERα.

Materials:

  • Purified recombinant human ERα ligand-binding domain (LBD)

  • [3H]-Estradiol (Radioligand)

  • This compound

  • Assay Buffer (e.g., Tris-based buffer with additives)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of Elacestrant in the assay buffer. Prepare a working solution of [3H]-Estradiol at a concentration near its Kd.

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of ERα LBD, the [3H]-Estradiol solution, and varying concentrations of Elacestrant. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the ERα-ligand complex.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Elacestrant concentration. Determine the IC50 value using non-linear regression analysis.

In Vitro ERα Degradation Assay (Western Blot)

This protocol describes the methodology to assess the ability of Elacestrant to induce the degradation of ERα in a cellular context.

Objective: To quantify the reduction in ERα protein levels in breast cancer cells following treatment with Elacestrant.

Materials:

  • ER-positive breast cancer cell line (e.g., MCF-7)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-ERα and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Seed MCF-7 cells in culture plates and allow them to adhere. Treat the cells with varying concentrations of Elacestrant for a specified duration (e.g., 24 or 48 hours). Include a vehicle-treated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration and denature them.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection and Quantification:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities for ERα and the loading control.

    • Normalize the ERα signal to the loading control to determine the relative ERα protein levels.

Cell Viability/Proliferation Assay (CellTiter-Glo®)

This protocol outlines the use of a luminescent cell viability assay to measure the anti-proliferative effects of Elacestrant.

Objective: To determine the IC50 of Elacestrant for inhibiting the proliferation of ER-positive breast cancer cells.

Materials:

  • ER-positive breast cancer cell line (e.g., MCF-7)

  • Cell culture medium and supplements

  • This compound

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed MCF-7 cells into 96-well opaque-walled plates at a predetermined density.

  • Compound Treatment: After cell adherence, treat the cells with a serial dilution of Elacestrant. Include a vehicle-treated control.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 5-7 days).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker to induce cell lysis and stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Plot the luminescence signal against the log of the Elacestrant concentration.

    • Determine the IC50 value using non-linear regression analysis.

Signaling Pathways and Mechanism of Action

Elacestrant's primary mechanism of action is the degradation of ERα, which disrupts the downstream signaling pathways that drive the proliferation of ER-positive breast cancer cells.

Elacestrant_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell ER+ Breast Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estradiol Estradiol ERa_inactive Inactive ERα Estradiol->ERa_inactive Binds & Activates Ubiquitin Ubiquitin ERa_inactive->Ubiquitin Ubiquitination ERE Estrogen Response Elements (ERE) ERa_inactive->ERE Elacestrant Elacestrant Elacestrant->ERa_inactive Binds & Induces Conformational Change Elacestrant->ERE Cell_Proliferation Cell Proliferation and Survival Elacestrant->Cell_Proliferation Proteasome Proteasome Ubiquitin->Proteasome Degradation Gene_Transcription Gene Transcription (e.g., c-Myc, Cyclin D1) ERE->Gene_Transcription Promotes Gene_Transcription->Cell_Proliferation Leads to

Caption: Elacestrant's dual mechanism of action in ER+ breast cancer cells.

Upon entering the cell, Elacestrant binds to ERα, inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome. This depletion of cellular ERα levels effectively abrogates estrogen-dependent signaling, leading to the inhibition of gene transcription required for cell proliferation and survival.

Furthermore, the degradation of ERα by Elacestrant has been shown to impact downstream signaling cascades, including the PI3K/AKT/mTOR and MAPK pathways, which are often dysregulated in endocrine-resistant breast cancer.

Downstream_Signaling_Impact cluster_pathways Downstream Signaling Pathways Elacestrant Elacestrant ERa ERα Elacestrant->ERa Degradation ERα Degradation ERa->Degradation PI3K PI3K Degradation->PI3K RAS RAS Degradation->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Cycle Cell Cycle Progression mTOR->Cell_Cycle Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Cycle ERK->Survival

Caption: Impact of Elacestrant on downstream PI3K/AKT and MAPK signaling pathways.

By promoting the degradation of ERα, Elacestrant can attenuate the crosstalk between ERα and these critical growth factor signaling pathways, thereby providing a more comprehensive blockade of tumor growth and potentially overcoming mechanisms of endocrine resistance.

Conclusion

The structural activity relationship of this compound is a testament to the power of rational drug design. Its non-steroidal tetrahydronaphthalene core provides the necessary scaffold for high-affinity ERα binding, while the strategically positioned side chain drives the desired SERD activity. The quantitative data from in vitro assays confirm its potency and selectivity, and the detailed experimental protocols provided herein offer a roadmap for its continued investigation. The ability of Elacestrant to not only antagonize but also eliminate the estrogen receptor provides a robust mechanism to combat ER-driven breast cancer, including tumors harboring ESR1 mutations. This in-depth understanding of its SAR is crucial for the ongoing development of next-generation endocrine therapies and for optimizing its clinical application in the fight against breast cancer.

References

Elacestrant Hydrochloride: A Deep Dive into its Remodeling of the ER-Positive Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Elacestrant (B1663853) hydrochloride, an oral selective estrogen receptor degrader (SERD), represents a significant advancement in the treatment of estrogen receptor-positive (ER+), HER2-negative breast cancer, particularly in tumors harboring ESR1 mutations.[1][2] Unlike traditional endocrine therapies that primarily block estrogen's effects, elacestrant exhibits a dual mechanism of action: it not only acts as an estrogen receptor antagonist but also induces the degradation of the estrogen receptor (ER) protein.[3][4] This unique mode of action not only offers a potent anti-tumor strategy but also appears to favorably modulate the tumor microenvironment (TME), a complex ecosystem of cells and matrix components that plays a critical role in cancer progression and therapeutic response. This technical guide provides a comprehensive overview of elacestrant's impact on the ER-positive TME, detailing its mechanism of action, summarizing key quantitative data from clinical trials, outlining relevant experimental protocols, and visualizing the underlying biological pathways.

Mechanism of Action: Beyond Estrogen Receptor Blockade

Elacestrant's therapeutic efficacy stems from its ability to both antagonize and eliminate the estrogen receptor.[3] Upon entering a cancer cell, elacestrant binds to the ER, preventing its activation by estrogen.[3] More critically, this binding induces a conformational change in the ER protein, marking it for ubiquitination and subsequent degradation by the proteasome.[3][4] This process effectively reduces the total cellular pool of ER, thereby shutting down estrogen-dependent signaling pathways that drive tumor growth.[4] This degradation is effective against both wild-type and mutant forms of the estrogen receptor, which is particularly relevant in the context of acquired resistance to other endocrine therapies.[5]

Elacestrant_Mechanism_of_Action cluster_cell Cancer Cell Elacestrant Elacestrant ER Estrogen Receptor (ER) Elacestrant->ER Binds to and induces conformational change Gene_Transcription Pro-tumor Gene Transcription Elacestrant->Gene_Transcription Inhibits Ub Ubiquitin ER->Ub Ubiquitination ER->Gene_Transcription Promotes Proteasome Proteasome Ub->Proteasome Targets for degradation Degraded_ER Degraded ER Fragments Proteasome->Degraded_ER Tumor_Growth Tumor Growth and Proliferation Gene_Transcription->Tumor_Growth

Fig. 1: Elacestrant's dual mechanism of action.

Quantitative Impact on the ER-Positive Tumor Microenvironment

Clinical and preclinical studies have begun to shed light on elacestrant's ability to remodel the TME. The phase II ELIPSE trial, a window-of-opportunity study, provides the most direct evidence of these effects in patients with early-stage ER-positive, HER2-negative breast cancer.[3][6][7]

Table 1: Impact of Elacestrant on Tumor Proliferation and Cell Cycle Arrest (ELIPSE Trial)
ParameterResultp-valueCitation
Complete Cell Cycle Arrest (Ki67 ≤2.7%)27.3% of patients-[3][6]
Geometric Mean Change in Ki67-52.9%0.007[3][6]
Table 2: Modulation of Gene Expression in the Tumor Microenvironment by Elacestrant (ELIPSE Trial)
Gene CategoryGeneRegulationFalse Discovery Rate (FDR)Citation
Immune Response GZMB (Granzyme B)Upregulated<5%[3][7]
CD4Upregulated<5%[3][7]
CD8A (CD8α)Upregulated<5%[3][7]
IGJUpregulated<5%[7]
Proliferation MKI67 (Ki-67)Downregulated<5%[3]
UBE2TDownregulated<5%[7]
MYBL2Downregulated<5%[7]
BIRC5Downregulated<5%[7]
Estrogen Signaling ESR1 (Estrogen Receptor 1)Downregulated<5%[3]
PGR (Progesterone Receptor)Downregulated<5%[7]
CCND1 (Cyclin D1)Downregulated<5%[7]
BRCA2Downregulated<5%[7]

The upregulation of GZMB, CD4, and CD8A is particularly noteworthy, as it suggests an influx and/or activation of cytotoxic T lymphocytes and helper T cells within the tumor, indicative of a shift towards a more immunologically "hot" microenvironment.[3][7]

Table 3: Clinical Efficacy of Elacestrant in Advanced/Metastatic Breast Cancer (EMERALD Trial)
Patient PopulationElacestrant Median PFSStandard of Care Median PFSHazard Ratio (95% CI)p-valueCitation
Overall Population2.79 months1.91 months0.697 (0.552 - 0.880)0.0018[8]
ESR1-mutated3.78 months1.87 months0.546 (0.387 - 0.768)0.0005[8]
PFS Rate at 6 Months
Overall Population34.3%20.4%--[8][9]
ESR1-mutated40.8%19.1%--[9]
PFS Rate at 12 Months
Overall Population22.3%9.4%--[8][9][10]
ESR1-mutated26.8%8.2%--[1][9]

Experimental Protocols

The following sections detail generalized protocols for key experiments used to assess the impact of elacestrant.

Western Blot for ERα Degradation

This protocol is used to quantify the reduction in ERα protein levels following elacestrant treatment in ER+ breast cancer cell lines (e.g., MCF-7).

  • Cell Culture and Treatment: Plate ER+ breast cancer cells and allow them to adhere. Treat cells with varying concentrations of elacestrant or vehicle control (e.g., DMSO) for a predetermined time course (e.g., 24 hours).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by size using SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate with a primary antibody against ERα overnight at 4°C. A loading control antibody (e.g., β-actin) should also be used.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize ERα band intensity to the loading control.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., MCF-7 cells + Elacestrant) Protein_Extraction 2. Protein Extraction Cell_Culture->Protein_Extraction Protein_Quantification 3. Protein Quantification (BCA) Protein_Extraction->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-ERα, anti-β-actin) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Densitometry Analysis Detection->Analysis

Fig. 2: Experimental workflow for Western Blot analysis.
Immunohistochemistry (IHC) for TME Markers (e.g., CD4, CD8)

This protocol is used to visualize and quantify immune cell infiltration in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

  • Tissue Preparation:

    • Deparaffinize FFPE tissue sections in xylene.

    • Rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a citrate-based buffer (pH 6.0) or an EDTA-based buffer (pH 9.0) in a pressure cooker or water bath.

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific antibody binding with a protein block solution.

    • Incubate with primary antibodies against CD4 and/or CD8 for 30-60 minutes at room temperature.

    • Wash and incubate with a polymer-based detection system (e.g., HRP-conjugated secondary antibody).

    • Develop the signal with a chromogen such as DAB, resulting in a brown precipitate at the site of the antigen.

    • Counterstain with hematoxylin (B73222) to visualize cell nuclei.

  • Imaging and Analysis:

    • Dehydrate the slides and mount with a coverslip.

    • Scan the slides using a digital slide scanner.

    • Quantify the number and density of positively stained cells using image analysis software.

RNA Sequencing (RNA-seq) for Gene Expression Profiling

This protocol is used to analyze the global changes in gene expression within the tumor and its microenvironment following elacestrant treatment.

  • RNA Extraction: Isolate total RNA from FFPE tumor tissue or fresh-frozen samples using a suitable kit. Assess RNA quality and quantity.

  • Library Preparation:

    • Deplete ribosomal RNA (rRNA) to enrich for mRNA.

    • Fragment the RNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize the second cDNA strand.

    • Perform end-repair, A-tailing, and ligate sequencing adapters.

    • Amplify the library by PCR.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated between treatment and control groups.

    • Pathway and Gene Set Enrichment Analysis: Determine which biological pathways and gene sets are enriched in the differentially expressed genes.

RNA_Seq_Workflow RNA_Extraction 1. RNA Extraction (from tumor tissue) Library_Prep 2. Library Preparation (rRNA depletion, cDNA synthesis, adapter ligation) RNA_Extraction->Library_Prep Sequencing 3. High-Throughput Sequencing Library_Prep->Sequencing QC 4. Quality Control of Reads Sequencing->QC Alignment 5. Alignment to Reference Genome QC->Alignment Quantification 6. Gene Expression Quantification Alignment->Quantification Diff_Expression 7. Differential Expression Analysis Quantification->Diff_Expression Pathway_Analysis 8. Pathway & Gene Set Enrichment Analysis Diff_Expression->Pathway_Analysis

Fig. 3: General workflow for RNA sequencing analysis.

Signaling Pathways and Logical Relationships

Elacestrant's primary effect is the disruption of ER-mediated signaling. This has direct consequences on the expression of estrogen-responsive genes, many of which are involved in cell cycle progression and proliferation. The downregulation of cyclin D1 (CCND1) is a key event, as it is a critical regulator of the G1-S phase transition of the cell cycle. By reducing cyclin D1 levels, elacestrant can inhibit the activity of cyclin-dependent kinases 4 and 6 (CDK4/6), leading to the dephosphorylation of the retinoblastoma protein (Rb) and subsequent cell cycle arrest.[7]

The observed increase in immune cell markers suggests a potential interplay between ER degradation and the immune microenvironment. While the exact mechanisms are still under investigation, it is plausible that the reduction in ER signaling in cancer cells leads to changes in the secretion of immunomodulatory factors, which in turn attract and activate immune cells.

Elacestrant_Signaling_Impact cluster_cancer_cell ER+ Cancer Cell cluster_tme Tumor Microenvironment Elacestrant Elacestrant ER Estrogen Receptor (ER) Elacestrant->ER Binds and degrades ER_Signaling ER Signaling Cascade Elacestrant->ER_Signaling Inhibits ER->ER_Signaling ER_Degradation ER Degradation CCND1 Cyclin D1 (CCND1) Expression ER_Signaling->CCND1 Promotes Immunomodulators Secretion of Immunomodulatory Factors ER_Signaling->Immunomodulators Regulates CDK46 CDK4/6 Activity CCND1->CDK46 Rb Rb Phosphorylation CDK46->Rb Cell_Cycle_Arrest Cell Cycle Arrest Rb->Cell_Cycle_Arrest Leads to Immune_Cells Immune Cells (CD4+, CD8+ T cells) Immunomodulators->Immune_Cells Recruits and Activates GZMB Granzyme B (GZMB) Immune_Cells->GZMB Produce

Fig. 4: Elacestrant's impact on signaling and the TME.

Future Directions and Conclusion

The evidence to date strongly suggests that elacestrant hydrochloride not only provides a potent, targeted therapy for ER+ breast cancer but also favorably remodels the tumor microenvironment. The observed increase in immune gene expression opens up exciting possibilities for combination therapies, for instance, with immune checkpoint inhibitors, which could further enhance the anti-tumor immune response.

Further research is needed to fully elucidate the intricate mechanisms by which elacestrant modulates the TME. Studies focusing on its impact on other TME components, such as cancer-associated fibroblasts and the extracellular matrix, as well as a detailed analysis of the cytokine and chemokine profiles following treatment, will be crucial. Nevertheless, elacestrant stands as a prime example of a new generation of endocrine therapies that not only target the tumor cell directly but also have the potential to harness the power of the immune system to fight cancer.

References

Methodological & Application

Application Notes and Protocols for Elacestrant Hydrochloride in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacestrant (B1663853) is a potent, orally bioavailable selective estrogen receptor degrader (SERD) that has demonstrated significant anti-tumor activity in preclinical models of estrogen receptor-positive (ER+) breast cancer.[1] It is particularly noted for its efficacy in models harboring ESR1 mutations, which can confer resistance to other endocrine therapies.[2][3] These application notes provide detailed protocols and quantitative data for the use of Elacestrant Hydrochloride in patient-derived xenograft (PDX) models, a critical tool for translational oncology research.

Elacestrant functions by binding to the estrogen receptor (ER), inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome.[4] This dual mechanism of antagonism and degradation effectively abrogates ER-mediated signaling pathways, including the PI3K/AKT and MAPK pathways, which are crucial for tumor proliferation and survival.[2][4]

Data Presentation: Efficacy of Elacestrant in ER+ Breast Cancer PDX Models

The following table summarizes the reported efficacy of Elacestrant as a single agent in various ER+ breast cancer PDX models.

PDX ModelESR1 Mutation StatusElacestrant Dose (mg/kg)Dosing ScheduleVehicle/FormulationKey FindingsReference
MCF7 XenograftWild-Type30, 60Daily, OralNot SpecifiedDose-dependent reduction in E2-induced tumor growth.[5]
Multiple ER+ PDX ModelsNot specified30, 60Daily, OralNot SpecifiedComplete tumor growth inhibition after four weeks of treatment.[6]
MAXF-713Wild-Type60Daily, Oral Gavage0.5% Methylcellulose in sterile waterSignificant inhibition of tumor growth compared to vehicle control.[7]
CTG-1260D538G30Daily, Oral0.5% Methylcellulose in sterile waterSignificant suppression of tumorigenesis in an endocrine and palbociclib-resistant model.[7][8]
MAXF-1398Y537NNot SpecifiedNot SpecifiedNot SpecifiedImpacted tumor growth.[9][10]
ST2535-HID538GNot SpecifiedNot SpecifiedNot SpecifiedImpacted tumor growth.[9]
CTG-1211-HID538GNot SpecifiedNot SpecifiedNot SpecifiedImpacted tumor growth.[9]
PDX-R1Wild-TypeNot SpecifiedNot SpecifiedNot SpecifiedSignificant inhibition of tumor growth in a CDK4/6i-resistant model.[11]
WHIM43Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedSignificant inhibition of tumor growth in a CDK4/6i-resistant model.[12]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

This protocol details the preparation of this compound for oral gavage administration to mice.

Materials:

  • This compound (solid)

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

  • Sterile water

  • Balance

  • Spatula

  • Vortex mixer

  • Sonicator (optional)

  • Sterile tubes

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (e.g., 30 mg/kg) and the average body weight of the mice in the treatment group, calculate the total mass of this compound needed.

  • Prepare the 0.5% CMC vehicle:

    • Weigh the appropriate amount of CMC powder.

    • Slowly add the CMC powder to the sterile water while stirring to avoid clumping.

    • Continue stirring until the CMC is fully dissolved.

  • Prepare the Elacestrant suspension:

    • Weigh the calculated amount of this compound powder.

    • Add the powder to the prepared 0.5% CMC solution.

    • Vortex the mixture thoroughly to create a uniform suspension.[1] Sonication can be used to aid in creating a more homogenous suspension.

    • Note: It is recommended to prepare the formulation fresh daily.[1]

Protocol 2: In Vivo Efficacy Study in PDX Models

This protocol outlines a typical workflow for assessing the anti-tumor efficacy of Elacestrant in PDX models.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NSG)

  • Patient-derived tumor tissue fragments or cell suspensions

  • Matrigel (optional, for cell suspensions)

  • Calipers

  • Animal balance

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes

  • Prepared this compound suspension

  • Vehicle control (e.g., 0.5% CMC)

Procedure:

  • Tumor Implantation:

    • Surgically implant small fragments of patient-derived tumor tissue subcutaneously into the flank of the mice.

    • Alternatively, inject a suspension of dissociated PDX tumor cells (often mixed with Matrigel) subcutaneously.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow to a palpable size (e.g., 150-200 mm³).[6]

    • Measure tumor dimensions twice weekly using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization:

    • Once tumors reach the desired size, randomize the mice into treatment and control groups based on tumor volume to ensure an even distribution.

  • Dosing Administration:

    • Accurately weigh each mouse before dosing to calculate the precise volume of the Elacestrant suspension to administer.[1]

    • Administer the Elacestrant suspension or vehicle control orally via gavage once daily.

  • Monitoring and Endpoints:

    • Continue to monitor tumor growth and the body weight of the mice twice weekly throughout the study.

    • Observe the animals for any signs of toxicity.

    • The study can be terminated when tumors in the control group reach a predetermined size, or after a specified treatment duration (e.g., 4 weeks).[6]

    • At the end of the study, tumors can be harvested for further analysis (e.g., Western blot, qRT-PCR) approximately 4 hours after the last dose.[6]

Visualizations

Elacestrant_Mechanism_of_Action Elacestrant Mechanism of Action cluster_cell ER+ Breast Cancer Cell ER Estrogen Receptor (ERα) Ubiquitin Ubiquitin ER->Ubiquitin Induces Conformational Change & Ubiquitination Nucleus Nucleus ER->Nucleus Translocation Elacestrant Elacestrant Elacestrant->ER Binds to ER Gene_Transcription Gene Transcription (e.g., PGR) Elacestrant->Gene_Transcription Inhibits Estrogen Estrogen Estrogen->ER Binds to ER Proteasome Proteasome Ubiquitin->Proteasome Targets for Degradation Proteasome->ER Degrades ER ERE Estrogen Response Elements (ERE) ERE->Gene_Transcription Activates Cell_Proliferation Cell Proliferation and Survival Gene_Transcription->Cell_Proliferation Promotes PDX_Experimental_Workflow PDX Experimental Workflow for Elacestrant Efficacy start Start: Patient-Derived Tumor Tissue implant Implantation into Immunocompromised Mice start->implant tumor_growth Tumor Growth Monitoring (Calipers, twice weekly) implant->tumor_growth randomization Randomization of Mice (Tumor Volume ~150-200 mm³) tumor_growth->randomization treatment_group Treatment Group: Elacestrant (e.g., 30 mg/kg) Oral Gavage, Daily randomization->treatment_group control_group Control Group: Vehicle (e.g., 0.5% CMC) Oral Gavage, Daily randomization->control_group monitoring Continued Monitoring: Tumor Volume & Body Weight treatment_group->monitoring control_group->monitoring endpoint Study Endpoint: (e.g., Tumor size, 4 weeks) monitoring->endpoint analysis Data Analysis: Tumor Growth Inhibition, Statistical Analysis endpoint->analysis harvest Tumor Harvest (4h post last dose) endpoint->harvest end End analysis->end downstream Downstream Analysis: (Western Blot, qRT-PCR) harvest->downstream downstream->end

References

Application Notes and Protocols: Western Blot Analysis of Estrogen Receptor Alpha (ERα) Degradation by Elacestrant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacestrant (B1663853) (Orserdu®) is an orally bioavailable selective estrogen receptor degrader (SERD) that represents a significant advancement in the treatment of estrogen receptor (ER)-positive breast cancer.[1] Unlike selective estrogen receptor modulators (SERMs) that primarily act as antagonists, elacestrant exhibits a dual mechanism of action. It competitively binds to the estrogen receptor alpha (ERα) and induces a conformational change that marks the receptor for ubiquitination and subsequent degradation via the proteasome pathway.[1][2] This leads to a reduction in the total cellular levels of ERα, thereby providing a more complete shutdown of estrogen-mediated signaling pathways that are crucial for the proliferation and survival of ER-positive breast cancer cells.[1][3] This mechanism is effective against both wild-type and mutant forms of ERα, which often contribute to resistance to other endocrine therapies.[1][4]

Western blotting is a fundamental technique to qualitatively and quantitatively assess the degradation of ERα following treatment with elacestrant.[1] This document provides detailed application notes and protocols for performing Western blot analysis to monitor elacestrant-induced ERα degradation in breast cancer cell lines.

Mechanism of Action: Elacestrant-Induced ERα Degradation

Elacestrant binds to the ligand-binding domain of ERα, inducing a conformational change that leads to the ubiquitination of the receptor.[2][5] This polyubiquitinated ERα is then recognized and degraded by the 26S proteasome, resulting in decreased cellular levels of the receptor.[1][2]

Elacestrant_Mechanism cluster_cell Cancer Cell cluster_downstream Downstream Effects Elacestrant Elacestrant ERa ERα Elacestrant->ERa Binds Ub Ubiquitin ERa->Ub Ubiquitination Proteasome 26S Proteasome Ub->Proteasome Recognition Degraded_ERa Degraded ERα (Peptides) Proteasome->Degraded_ERa Degradation Inhibition Inhibition of Tumor Growth Proteasome->Inhibition

Elacestrant-induced ERα degradation pathway.

Quantitative Data Summary

The following table summarizes key quantitative data for elacestrant-mediated ERα degradation from in vitro studies.

ParameterCell LineValueAssay ConditionsReference
EC50 (ERα Degradation) MCF-70.6 nM48 hours treatment[6]
IC50 (ERα Binding) -48 nMERα Competitor Assay[7]
IC50 (ERβ Binding) -870 nMERβ Competitor Assay[7]
IC50 (Cell Proliferation) MCF-74.2 nMIn the presence of 0.01 nM estradiol[8]
IC50 (Cell Proliferation) MCF-727 nMIn the presence of 0.1 nM estradiol[8]

Experimental Protocols

Cell Culture and Treatment

This protocol is optimized for ER-positive breast cancer cell lines such as MCF-7.[5][9]

  • Cell Line: MCF-7 (ER-positive human breast adenocarcinoma cell line).

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/ml human recombinant insulin, and 1% penicillin-streptomycin.[9][10]

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.[9]

  • Cell Seeding: Seed MCF-7 cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of treatment.[11][12] Allow cells to adhere for 24 hours.[11]

  • Elacestrant Treatment:

    • Prepare a stock solution of Elacestrant in DMSO.[12]

    • On the day of treatment, prepare serial dilutions of Elacestrant in the culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM).[3]

    • Include a vehicle control (DMSO) at a concentration equivalent to the highest Elacestrant concentration used.[12]

    • Replace the existing medium with the medium containing Elacestrant or vehicle.

    • Incubate the cells for the desired duration (e.g., 24 or 48 hours).[5]

Protein Extraction
  • Cell Lysis:

    • After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[12][13]

    • Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer (e.g., 150 µL per well) containing protease and phosphatase inhibitors.[5][13]

    • Scrape the cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[13]

  • Homogenization and Clarification:

    • Incubate the lysate on ice for 30 minutes, vortexing periodically.[12]

    • Centrifuge the lysate at 14,000-16,000 x g for 15-20 minutes at 4°C to pellet the cell debris.[12][13]

    • Carefully transfer the supernatant (containing the total protein) to a new pre-chilled tube.[12]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.[3][11]

Western Blot Analysis

Western_Blot_Workflow Start Start: Protein Lysate Quant Protein Quantification (BCA Assay) Start->Quant SamplePrep Sample Preparation (Laemmli Buffer, Boil) Quant->SamplePrep SDSPAGE SDS-PAGE SamplePrep->SDSPAGE Transfer Protein Transfer (PVDF Membrane) SDSPAGE->Transfer Blocking Blocking (5% Non-fat Milk or BSA) Transfer->Blocking PrimaryAb Primary Antibody Incubation (Anti-ERα, Anti-β-actin) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Data Analysis (Densitometry) Detection->Analysis End End: Quantified ERα Degradation Analysis->End

Western Blot Workflow for ERα Degradation Analysis.
  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer (to a final concentration of 1x).[11][14]

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[14]

  • SDS-PAGE:

    • Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-12% gradient gel).

    • Run the gel electrophoresis according to the manufacturer's instructions until the dye front reaches the bottom of the gel.[12]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[5][11]

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[5][11]

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ERα overnight at 4°C with gentle agitation.[5][11] A recommended antibody is Anti-Estrogen Receptor alpha antibody [E115] (ab32063).

    • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[14]

    • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., goat anti-rabbit IgG-HRP) for 1 hour at room temperature.[11]

    • Washing: Wash the membrane again three times for 10 minutes each with TBST.[14]

  • Detection and Analysis:

    • Prepare and apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.[14]

    • Capture the chemiluminescent signal using a digital imaging system.[11]

    • Loading Control: To ensure equal protein loading, strip the membrane and re-probe with a primary antibody for a loading control protein, such as β-actin (e.g., beta-Actin Antibody #4967).[11][15] β-actin is a ubiquitous protein whose expression is generally stable across different experimental conditions.[16][17]

    • Densitometry: Quantify the band intensities for ERα and the loading control using densitometry software.[3]

    • Normalization: Normalize the ERα band intensity to the corresponding loading control band intensity for each sample.[3]

    • Calculate the percentage of ERα degradation relative to the vehicle-treated control.[3]

Materials and Reagents

ReagentSupplier (Example)Catalog Number (Example)
ElacestrantBenchChemB1663853
MCF-7 CellsATCCHTB-22
EMEMGibco11095080
Fetal Bovine Serum (FBS)Gibco26140079
Human Recombinant InsulinSigma-AldrichI9278
Penicillin-StreptomycinGibco15140122
Trypsin-EDTAGibco25200056
RIPA Lysis and Extraction BufferThermo Fisher Scientific89900
Protease Inhibitor CocktailRoche11836170001
BCA Protein Assay KitThermo Fisher Scientific23225
Laemmli Sample BufferBio-Rad1610747
Mini-PROTEAN TGX GelsBio-Rad4561096
PVDF MembranesMilliporeIPVH00010
Non-fat Dry MilkBio-Rad1706404
Anti-Estrogen Receptor alpha antibody [E115]Abcamab32063
beta-Actin Antibody #4967Cell Signaling Technology4967
Goat anti-Rabbit IgG (H+L)-HRP ConjugateBio-Rad1706515
ECL Western Blotting SubstrateThermo Fisher Scientific32106

Troubleshooting

ProblemPossible CauseSolution
No or Weak ERα Signal Insufficient protein loadedIncrease the amount of protein loaded per lane.
Inefficient protein transferOptimize transfer time and conditions. Check membrane type.
Primary antibody concentration too lowIncrease the concentration of the primary antibody.
Inactive secondary antibody or substrateUse fresh secondary antibody and ECL substrate.
High Background Insufficient blockingIncrease blocking time or use a different blocking agent.
Antibody concentration too highDecrease the concentration of primary and/or secondary antibodies.
Insufficient washingIncrease the number and duration of wash steps.
Uneven Loading (based on β-actin) Inaccurate protein quantificationRe-quantify protein samples carefully.
Pipetting errorsEnsure accurate and consistent loading of samples.

Conclusion

This document provides a comprehensive guide for the Western blot analysis of ERα degradation induced by elacestrant. The detailed protocols and application notes will aid researchers in accurately assessing the efficacy of elacestrant and similar compounds in preclinical studies, contributing to the development of more effective therapies for ER-positive breast cancer.

References

Application Notes and Protocols for qRT-PCR Analysis of Elacestrant Target Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacestrant is an oral selective estrogen receptor degrader (SERD) that represents a significant advancement in the treatment of estrogen receptor (ER)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer.[1][2][3] Its mechanism of action involves binding to the estrogen receptor alpha (ERα) and inducing its degradation, thereby blocking downstream estrogen-dependent signaling pathways that drive tumor growth.[1][4][5] A key feature of Elacestrant is its efficacy in tumors harboring ESR1 mutations, which are a common mechanism of acquired resistance to standard endocrine therapies.[1][3]

Quantitative real-time polymerase chain reaction (qRT-PCR) is a sensitive and specific method for quantifying gene expression changes. This document provides a detailed protocol for using qRT-PCR to measure the expression of key Elacestrant target genes, including the estrogen receptor 1 gene (ESR1) itself, and downstream estrogen-regulated genes such as progesterone (B1679170) receptor (PGR) and growth regulation by estrogen in breast cancer 1 (GREB1). Monitoring the expression of these genes can provide valuable insights into the pharmacodynamic effects of Elacestrant and its impact on ER signaling.

Signaling Pathway of Elacestrant

Elacestrant acts as a selective estrogen receptor degrader (SERD). In ER+ breast cancer cells, estradiol (B170435) normally binds to ERα, leading to its dimerization and translocation to the nucleus. There, it binds to estrogen response elements (EREs) on the DNA, recruiting co-activators and initiating the transcription of target genes like PGR and GREB1, which promote cell proliferation and survival. Elacestrant competitively binds to ERα, inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome. This depletion of ERα protein prevents the transcription of estrogen-dependent genes, thereby inhibiting tumor growth.

Elacestrant_Signaling_Pathway cluster_cell ER+ Breast Cancer Cell cluster_nucleus Nucleus Estradiol Estradiol ERa ERα Estradiol->ERa Binds Elacestrant Elacestrant Elacestrant->ERa Binds & Induces Conformational Change TargetGenes Target Gene Transcription (PGR, GREB1) Elacestrant->TargetGenes Inhibits Ub Ubiquitin ERa->Ub Ubiquitination ERE Estrogen Response Element (ERE) ERa->ERE Translocates & Binds Proteasome Proteasome Ub->Proteasome Degradation ERE->TargetGenes Activates Proliferation Cell Proliferation and Survival TargetGenes->Proliferation

Elacestrant's Mechanism of Action

Experimental Protocols

This section details the complete workflow for measuring the gene expression of Elacestrant targets using qRT-PCR.

Experimental Workflow Diagram

qRT_PCR_Workflow start Start: ER+ Breast Cancer Cell Culture treatment Treatment with Elacestrant (and Vehicle Control) start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction rna_qc RNA Quantification and Quality Control rna_extraction->rna_qc cdna_synthesis Reverse Transcription (cDNA Synthesis) rna_qc->cdna_synthesis qprc_setup qRT-PCR Setup cdna_synthesis->qprc_setup qprc_run qRT-PCR Amplification qprc_setup->qprc_run data_analysis Data Analysis (ΔΔCt Method) qprc_run->data_analysis end End: Relative Gene Expression Quantification data_analysis->end

qRT-PCR Experimental Workflow
Protocol 1: Cell Culture and Treatment

  • Cell Lines: Use ER-positive breast cancer cell lines (e.g., MCF-7, T-47D).

  • Cell Seeding: Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of treatment.

  • Elacestrant Preparation: Prepare a stock solution of Elacestrant in DMSO. Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 1, 10, 100 nM).

  • Treatment: Replace the culture medium with the medium containing Elacestrant or a vehicle control (DMSO at the same final concentration as the highest Elacestrant dose).

  • Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

Protocol 2: Total RNA Extraction and cDNA Synthesis
  • RNA Extraction: Following treatment, aspirate the medium and wash the cells with PBS. Lyse the cells directly in the wells using a suitable lysis buffer (e.g., TRIzol) and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol. Include an on-column DNase I digestion step to eliminate genomic DNA contamination.

  • RNA Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/280 ratio of ~2.0 is indicative of pure RNA. Assess RNA integrity using agarose (B213101) gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers, following the manufacturer's instructions.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
  • Primer Design and Validation: Use pre-validated primers for the target genes (ESR1, PGR, GREB1) and at least two stable housekeeping genes (e.g., GAPDH, ACTB) for normalization.

  • qRT-PCR Reaction Setup: Prepare the qRT-PCR reaction mix on ice. For each sample, combine SYBR Green master mix, forward and reverse primers (to a final concentration of 200-500 nM each), and diluted cDNA (typically 10-50 ng). Prepare a master mix for each primer set to minimize pipetting errors. Include no-template controls (NTC) for each primer set to check for contamination.

  • qRT-PCR Cycling Conditions: Perform the qRT-PCR in a real-time PCR detection system with the following cycling conditions:

StageStepTemperatureDurationCycles
Enzyme Activation Initial Denaturation95°C2 minutes1
Amplification Denaturation95°C15 seconds40
Annealing/Extension60°C60 seconds
Melt Curve Analysis 65°C to 95°CIncrement 0.5°C1
  • Melt Curve Analysis: At the end of the amplification cycles, perform a melt curve analysis to verify the specificity of the amplified products.

Protocol 4: Data Analysis
  • Data Collection: Collect the Cycle threshold (Ct) values for each reaction.

  • Relative Quantification: Use the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

    • Step 1: Calculate ΔCt. For each sample, normalize the Ct value of the target gene to the geometric mean of the Ct values of the housekeeping genes: ΔCt = Ct(target gene) - Ct(mean of housekeeping genes)

    • Step 2: Calculate ΔΔCt. Normalize the ΔCt of the Elacestrant-treated samples to the ΔCt of the vehicle-treated control samples: ΔΔCt = ΔCt(treated) - ΔCt(control)

    • Step 3: Calculate Fold Change. The fold change in gene expression is calculated as 2-ΔΔCt.

Data Presentation

The following tables provide examples of how to present the quantitative data from the qRT-PCR experiments.

Table 1: Validated Primer Sequences for qRT-PCR
GeneForward Primer (5' - 3')Reverse Primer (5' - 3')
ESR1 GCTTACTGACCAACCTGGCAGAGGATCTCTAGCCAGGCACATTC
PGR GTCGCCTTAGAAAGTGCTGTCAGGCTTGGCTTTCATTTGGAACGCC
GREB1 GGTCTGCCTTGCATCCTGATCTTCCTGCTCCAAGGCTGTTCTCA
GAPDH GGTCTCCTCTGACTTCAACAAGCCAAATTCGTTGTCATAC
ACTB CACCATTGGCAATGAGCGGTTCAGGTCTTTGCGGATGTCCACGT

Note: These are examples of validated primer sequences. It is recommended to validate primers in your specific experimental setup.

Table 2: Example of Relative Gene Expression Data after Elacestrant Treatment
TreatmentConcentration (nM)Time (hours)ESR1 Fold Change (Mean ± SD)PGR Fold Change (Mean ± SD)GREB1 Fold Change (Mean ± SD)
Vehicle Control-481.00 ± 0.121.00 ± 0.091.00 ± 0.15
Elacestrant10480.45 ± 0.080.32 ± 0.060.28 ± 0.05
Elacestrant100480.18 ± 0.040.11 ± 0.030.09 ± 0.02

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of Elacestrant target gene expression using qRT-PCR. By following these detailed methodologies, researchers can effectively assess the in vitro pharmacodynamics of Elacestrant and gain a deeper understanding of its molecular mechanism of action in ER-positive breast cancer models. The provided diagrams and tables serve as a guide for experimental design, execution, and data presentation.

References

Determining Elacestrant Efficacy: Application Notes and Protocols for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the efficacy of Elacestrant, a selective estrogen receptor degrader (SERD), in breast cancer cell lines using common cell viability assays. Elacestrant has been approved for the treatment of patients with estrogen receptor (ER)-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer.[1][2] The following protocols for CellTiter-Glo®, MTT, and Crystal Violet assays are foundational for preclinical evaluation of Elacestrant's anti-proliferative effects.

Introduction to Elacestrant and its Mechanism of Action

Elacestrant is a non-steroidal, orally bioavailable SERD that functions as a competitive antagonist of the estrogen receptor (ER), particularly ERα.[3] Its primary mechanism involves binding to ERα, inducing a conformational change that marks the receptor for proteasomal degradation.[4][5] This leads to a reduction in overall ERα protein levels within the cancer cell, thereby inhibiting downstream signaling pathways that are crucial for the proliferation of ER-positive breast cancer cells.[6] Elacestrant has demonstrated efficacy in both wild-type and ESR1-mutant breast cancer models, the latter being a common mechanism of acquired resistance to aromatase inhibitors.[2][3] The degradation of ERα by Elacestrant disrupts the transcription of estrogen-responsive genes, such as the progesterone (B1679170) receptor (PGR), trefoil factor 1 (TFF1), and Greb1, leading to cell cycle arrest and inhibition of tumor growth.[4][6][7]

Data Presentation: In Vitro Efficacy of Elacestrant

The following tables summarize the in vitro activity of Elacestrant across various breast cancer cell lines, providing a reference for expected outcomes.

ParameterCell LineEstradiol (E2) ConcentrationValueReference
IC₅₀ (ERα Binding) --48 nM[5]
IC₅₀ (ERβ Binding) --870 nM[5]
EC₅₀ (ERα Degradation) MCF-7Not Specified0.6 nM (48h)[5]
EC₅₀ (Proliferation) MCF-7E2-stimulated4 pM (48h)[5]
GI₅₀ (Proliferation) MCF-7 LTED Y537CNot Specified5 nM[2]
GI₅₀ (Proliferation) SUM44-LTED Y537SNot Specified100 nM[2]

Signaling Pathway and Experimental Workflow

Elacestrant_Mechanism_of_Action cluster_extracellular Extracellular Elacestrant Elacestrant ERa_inactive ERa_inactive Elacestrant->ERa_inactive Binds to ERE ERE Elacestrant->ERE Inhibits Binding Proteasome Proteasome Elacestrant->Proteasome Induces Degradation of ERα via Estradiol Estradiol Estradiol->ERa_inactive Binds to ERa_inactive->ERE Translocates & Binds to ERa_inactive->Proteasome Degradation TargetGenes TargetGenes ERE->TargetGenes Activates Transcription Proliferation Proliferation TargetGenes->Proliferation Promotes

Cell_Viability_Workflow start Start seed_cells Seed Breast Cancer Cells (e.g., MCF-7, T47D) in 96-well plate start->seed_cells incubate1 Incubate for 24h (Cell Adherence) seed_cells->incubate1 treat_cells Treat with Serial Dilutions of Elacestrant (e.g., 0.001 nM to 10 µM) incubate1->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_reagent Add Cell Viability Reagent (CellTiter-Glo®, MTT, or Crystal Violet) incubate2->add_reagent incubate3 Incubate as per Protocol add_reagent->incubate3 measure Measure Signal (Luminescence or Absorbance) incubate3->measure analyze Data Analysis (Calculate IC₅₀/GI₅₀) measure->analyze end End analyze->end

Experimental Protocols

The following are detailed protocols for three common cell viability assays to determine the efficacy of Elacestrant.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, providing a luminescent readout.

Materials:

  • ER-positive breast cancer cell lines (e.g., MCF-7, T47D)

  • Appropriate cell culture medium

  • Elacestrant

  • DMSO (vehicle control)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Cell Seeding: Seed ER-positive breast cancer cells in an opaque-walled 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of their respective growth medium.[6]

  • Incubation for Adherence: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow cells to adhere.

  • Treatment: Prepare serial dilutions of Elacestrant in culture medium (e.g., 0.001 nM to 10 µM).[6] Remove the existing medium from the wells and add 100 µL of the diluted Elacestrant or vehicle control (DMSO) to the respective wells.

  • Incubation with Treatment: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (100 µL).[6]

  • Cell Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[6] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

  • Measurement: Record the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control and plot the results as a dose-response curve to determine the IC₅₀ value.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce MTT to a purple formazan (B1609692) product.

Materials:

  • ER-positive breast cancer cell lines (e.g., MCF-7)

  • Appropriate cell culture medium

  • Elacestrant

  • DMSO (vehicle and solubilization solvent)

  • MTT reagent (5 mg/mL in PBS)

  • 96-well clear-bottom plates

  • Microplate reader (absorbance at 570 nm)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubation for Adherence: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Treatment: Treat cells with various concentrations of Elacestrant (e.g., 0.1 nM to 1000 nM) and a vehicle control for 48 to 72 hours.[5][8]

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with no cells) and normalize the results to the vehicle control to calculate the percentage of cell viability. Plot the data to determine the IC₅₀.

Crystal Violet Staining Assay

This assay indirectly quantifies cell viability by staining the DNA of adherent cells. Dead cells detach and are washed away, leading to a reduced staining intensity.

Materials:

  • ER-positive breast cancer cell lines (e.g., MCF-7)

  • Appropriate cell culture medium

  • Elacestrant

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde or 100% methanol)

  • 0.5% Crystal Violet staining solution

  • Solubilization solution (e.g., 10% acetic acid or 1% SDS)

  • 96-well clear-bottom plates

  • Microplate reader (absorbance at 570-590 nm)

Protocol:

  • Cell Seeding: Seed approximately 15,000 breast cancer cells per well in 100 µL of medium in a 96-well plate.[9]

  • Incubation for Adherence: Allow cells to attach by incubating for at least 6 hours at 37°C and 5% CO₂.[9]

  • Treatment: Replace the medium with fresh medium containing serial dilutions of Elacestrant or a vehicle control and incubate for 48 to 72 hours.

  • Washing: Gently wash the cells twice with PBS.

  • Fixation: Add 100 µL of fixative solution to each well and incubate for 15 minutes at room temperature.

  • Staining: Remove the fixative and add 100 µL of 0.5% Crystal Violet solution to each well. Incubate for 20 minutes at room temperature.

  • Washing: Gently wash the plate with water to remove excess stain and allow it to air dry.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate on a shaker for 15-30 minutes until the color is uniform.

  • Measurement: Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the relative cell viability and calculate the IC₅₀.

References

Application Notes and Protocols for the Quantification of Elacestrant in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Elacestrant in biological matrices, primarily human plasma. The protocols are based on robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are the gold standard for bioanalytical studies.[1]

Introduction

Elacestrant (RAD1901) is an oral selective estrogen receptor degrader (SERD) used in the treatment of estrogen receptor (ER)-positive, HER2-negative advanced or metastatic breast cancer.[2] Accurate and precise quantification of Elacestrant in biological samples is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, which are essential for its drug development and clinical use.[1][3] The methods described herein utilize a stable isotope-labeled internal standard (SIL-IS), Elacestrant-d4, to ensure high accuracy and precision by compensating for matrix effects and variability during sample processing.[2]

Mechanism of Action

Elacestrant functions by binding to the estrogen receptor-alpha (ERα), leading to its degradation through the proteasomal pathway. This action inhibits estrogen-mediated cell proliferation in ER-positive breast cancers.[1][2]

cluster_cell Cancer Cell ER Estrogen Receptor (ERα) Proteasome Proteasome ER->Proteasome Targeted for Degradation Proliferation Cell Proliferation ER->Proliferation Promotes Elacestrant Elacestrant Elacestrant->ER Binds to Degradation ERα Degradation Proteasome->Degradation Degradation->Proliferation Inhibits

Figure 1: Simplified signaling pathway of Elacestrant's mechanism of action.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The most widely adopted method for the quantification of Elacestrant in biological samples is LC-MS/MS. This technique offers high sensitivity, specificity, and throughput, making it ideal for regulated bioanalysis.

Experimental Workflow

The general workflow for the analysis of Elacestrant in biological samples involves sample preparation, LC separation, and MS/MS detection.

cluster_workflow Bioanalytical Workflow Sample Biological Sample (e.g., Plasma) Preparation Sample Preparation (Protein Precipitation) Sample->Preparation LC_Separation LC Separation Preparation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Figure 2: General experimental workflow for Elacestrant quantification.

Protocol 1: Protein Precipitation Method for Elacestrant in Human Plasma

This protocol describes a common and efficient method for extracting Elacestrant from human plasma samples prior to LC-MS/MS analysis.

Materials and Reagents
  • Blank human plasma

  • Elacestrant reference standard

  • Elacestrant-d4 internal standard (IS)

  • Acetonitrile (B52724) (ACN), HPLC grade or higher

  • Methanol (MeOH), HPLC grade or higher

  • Formic acid, LC-MS grade

  • Water, deionized or Milli-Q

  • Microcentrifuge tubes (1.5 mL)

  • 96-well plates (optional)

  • Pipettes and tips

Stock and Working Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Elacestrant and Elacestrant-d4 in methanol.[2]

  • Working Standard Solutions: Serially dilute the Elacestrant stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for the calibration curve.[2]

  • Internal Standard (IS) Working Solution: Dilute the Elacestrant-d4 stock solution with acetonitrile to achieve a final concentration that provides a robust signal (e.g., 100 ng/mL).[2][4]

Sample Preparation Procedure
  • Thawing: Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature. Vortex gently to ensure homogeneity.[1]

  • Aliquoting: Aliquot 100 µL of each plasma sample, calibration standard, and QC sample into a 1.5 mL microcentrifuge tube.[1][2]

  • Internal Standard Spiking: Add a specified volume (e.g., 10-25 µL) of the Elacestrant-d4 working solution to all tubes except for the blank matrix samples.[1][4]

  • Protein Precipitation: Add 300-400 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.[1][2][4]

  • Vortexing: Vortex each tube vigorously for at least 1 minute.[2]

  • Centrifugation: Centrifuge the samples at approximately 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1][2]

  • Supernatant Transfer: Carefully transfer the clear supernatant (e.g., 200 µL) to a clean 96-well plate or autosampler vials.[1][4]

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.[2][5]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.[2][5]

  • Injection: The samples are now ready for injection into the LC-MS/MS system.

cluster_prep Sample Preparation Workflow start Start: Plasma Sample (100 µL) add_is Add Internal Standard (Elacestrant-d4) start->add_is add_acn Add Acetonitrile (300-400 µL) (Protein Precipitation) add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen, 40°C) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Figure 3: Detailed workflow for the protein precipitation sample preparation method.

LC-MS/MS Instrumental Parameters

The following table summarizes typical instrumental parameters for the quantification of Elacestrant. Optimization may be required based on the specific instrumentation used.

ParameterTypical Conditions
LC System Acquity UPLC system or equivalent[5][6]
Column Acquity UPLC BEH Shield RP18 (50 x 2.1 mm, 1.7 µm) or equivalent C18 column[5][6]
Mobile Phase A Water with 0.1% formic acid[5]
Mobile Phase B Acetonitrile with 0.1% formic acid[5]
Flow Rate 0.4 - 0.8 mL/min[5][6]
Gradient A varying gradient program is typically used to achieve good separation.[5][6]
Injection Volume 5 µL[5]
MS System Sciex 5000 mass spectrometer or equivalent triple quadrupole instrument[5][6]
Ionization Mode Electrospray Ionization (ESI), Positive[5]
MRM Transitions Elacestrant: 459.35 → 268.15[5][6] Elacestrant-d4: 463.35 → 272.23[5][6]

Method Validation and Performance

A validated bioanalytical method should demonstrate acceptable performance in terms of linearity, accuracy, precision, and sensitivity. The following table presents a summary of typical method validation results for the quantification of Elacestrant in human plasma.

ParameterTypical Acceptance CriteriaExample Results
Linearity (R²) ≥ 0.990.99979[7]
Concentration Range Dependent on study needs0.05 - 100 ng/mL in plasma[6] 25 - 150 µg/mL in pharmaceutical formulations[7]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 51.0 µg/mL (in formulation)[7]
Limit of Detection (LOD) Signal-to-noise ratio ≥ 30.3 µg/mL (in formulation)[7]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)98.9% - 101.1%[4]
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)Intra-day: 0.189%[7] Inter-day: 0.405%[7] 2.1% - 3.1%[4]
Recovery Consistent, precise, and reproducible99.20% - 101.30%[7]

Troubleshooting

Low or no signal for the analyte or internal standard can be a common issue. A systematic approach to troubleshooting is recommended.

cluster_troubleshooting Troubleshooting Logic for Low Signal start Low/No Signal for Elacestrant/Elacestrant-d4 check_ms Check MS Parameters (Transitions, Source) start->check_ms check_sample_prep Review Sample Prep (Extraction, Recovery) check_ms->check_sample_prep Correct optimize_ms Optimize MS Parameters check_ms->optimize_ms Incorrect check_lc Check LC System (Leaks, Pressure) check_sample_prep->check_lc No Issue optimize_sample_prep Optimize Sample Prep check_sample_prep->optimize_sample_prep Issue Found check_lc->start No Issue, Re-evaluate lc_maintenance Perform LC Maintenance check_lc->lc_maintenance Issue Found signal_restored Signal Restored optimize_ms->signal_restored optimize_sample_prep->signal_restored lc_maintenance->signal_restored

Figure 4: A logical workflow for troubleshooting low signal intensity.

Conclusion

The LC-MS/MS methods described provide a reliable and sensitive approach for the quantification of Elacestrant in biological matrices. The use of a deuterated internal standard is crucial for achieving accurate and precise results in complex samples like plasma. The provided protocols and parameters offer a solid foundation for researchers to develop and validate a bioanalytical method suitable for regulated pharmacokinetic studies.

References

Troubleshooting & Optimization

Technical Support Center: Elacestrant Hydrochloride in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for elacestrant (B1663853) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of elacestrant hydrochloride in in vitro experiments, with a specific focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What are the core physicochemical properties of this compound that affect its solubility?

A1: this compound is a highly basic (pKa: 9.8) and lipophilic (cLogP: 6.8) molecule.[1][2] It is classified as a Biopharmaceutics Classification System (BCS) Class 4 drug, which is characterized by both low solubility and low permeability.[1][2] Its solubility is highly dependent on pH, showing significantly greater solubility in acidic conditions compared to neutral or basic environments.[1][3]

Q2: What is the recommended solvent for creating a primary stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use.[4] Concentrations up to 100 mg/mL in DMSO can be achieved, though this may require sonication to fully dissolve the compound.[5][6] It is also soluble in water, with some sources indicating solubilities of 40-50 mg/mL with sonication.[7][8]

Q3: Why does my this compound solution precipitate when I dilute my DMSO stock into my aqueous cell culture medium?

A3: This is a common issue known as "precipitation upon dilution." It occurs because this compound is significantly less soluble in neutral aqueous solutions (like most cell culture media at pH ~7.4) than in a concentrated organic solvent like DMSO.[1][2] When the DMSO stock is added to the medium, the solvent environment changes drastically, causing the compound to exceed its solubility limit and precipitate out of the solution.

Q4: What is the primary mechanism of action of elacestrant?

A4: Elacestrant is a selective estrogen receptor degrader (SERD).[9] It binds to the estrogen receptor-alpha (ERα), which both blocks the receptor's ability to activate gene transcription and induces a conformational change.[4][10] This change marks the ERα protein for ubiquitination and subsequent degradation by the proteasome, leading to a reduction in total ERα levels and inhibiting downstream growth signaling pathways.[10][11]

Data Presentation: Solubility Profile

The solubility of this compound is highly dependent on the solvent and pH. The data below is compiled from various sources to guide your experimental design.

Solvent/ConditionConcentrationMethod/NotesSource(s)
Organic Solvents
DMSO1-10 mg/mLSparingly soluble[9]
DMSO55 mg/mLSonication recommended[7]
DMSO100 mg/mLSonication may be needed[5][6][8]
Ethanol6 mg/mL-[6]
Aqueous & pH-Dependent
Water25 mg/mL-[6][12]
Water40-50 mg/mLSonication recommended[7][8]
pH 1.0 (Acidic)33 mg/mL-[1][3]
pH 4.5 (Acidic)≥5 mg/mL-[3]
pH 6.8 (Near Neutral)~0.01 - 0.0174 mg/mLLow solubility[1][3]
Co-Solvent Systems
1% DMSO in Saline≥ 0.57 mg/mLClear solution[5]
5% DMSO in 20% SBE-β-CD≥ 2.87 mg/mLClear solution[5][8]
10% DMSO, 40% PEG300, 5% Tween-80 in Saline≥ 2.5 mg/mLClear solution[5][8]

Troubleshooting Guides & Experimental Protocols

Issue 1: Poor Solubility in Final Assay Buffer

This guide provides several techniques to improve the solubility of this compound in your final experimental medium.

Solution A: Co-Solvent (DMSO) Method

This is the most common method for in vitro studies. The key is to minimize the final DMSO concentration to avoid solvent-induced cellular toxicity.

Protocol: Preparing a Working Solution using DMSO

  • Prepare Stock Solution: Weigh the required amount of this compound solid and dissolve it in 100% pure, anhydrous DMSO to a high concentration (e.g., 10-100 mM). Use sonication or gentle warming if necessary to ensure complete dissolution.[5][6] Store this stock solution at -20°C or -80°C.

  • Prepare Intermediate Dilutions (Optional): If your final concentrations are very low (e.g., in the nanomolar range), perform one or more serial dilutions from your stock solution into 100% DMSO.

  • Prepare Final Working Solution: Just before treating your cells, dilute the DMSO stock (or intermediate dilution) directly into your pre-warmed cell culture medium. Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid dispersion.

  • Final DMSO Concentration: Critically, ensure the final concentration of DMSO in your culture medium is below 0.5%, and ideally below 0.1%, to minimize off-target effects.[2] Always include a "vehicle control" in your experiment (medium with the same final concentration of DMSO but without elacestrant).

Solution B: pH Adjustment

Leveraging the compound's high solubility in acidic conditions can be an effective strategy.

Protocol: Preparing a Working Solution using pH Adjustment

  • Prepare Acidic Stock: Prepare a concentrated stock solution of this compound in a dilute acidic solution, such as 0.01 N HCl, where its solubility can reach up to 33 mg/mL.[2][3]

  • Dilution and pH Monitoring: Gradually add the acidic stock solution to your final experimental buffer or medium while stirring.

  • Final pH Check: Carefully monitor the pH of the final solution. If necessary, adjust it to the desired experimental pH using small amounts of dilute acid or base. Be aware that increasing the pH towards neutral will decrease solubility, so perform this step cautiously and observe for any signs of precipitation.

Issue 2: Assessing Compound Efficacy In Vitro

Once you have successfully prepared your elacestrant solution, you can assess its biological activity.

Protocol: In Vitro ERα Degradation Assay by Western Blot This protocol is a standard method to confirm that elacestrant is actively degrading its target, ERα, in a cancer cell line like MCF-7.[4]

  • Cell Culture: Plate ER-positive breast cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight in their standard growth medium.

  • Treatment: Prepare this compound working solutions at various concentrations (e.g., 0.1 nM to 1000 nM) in the cell culture medium.[4] Aspirate the old medium from the cells and replace it with the medium containing elacestrant or a vehicle control (e.g., 0.1% DMSO). Incubate for a specified time, typically 24 or 48 hours.[4]

  • Cell Lysis: Wash the cells with ice-cold Phosphate Buffered Saline (PBS). Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.

  • Protein Quantification: Clear the cell lysates by centrifugation. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Western Blot Analysis:

    • Normalize all protein samples to the same concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody against ERα. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.[13]

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the ERα protein levels to the loading control to determine the extent of degradation at each concentration of elacestrant.

Visualizations

Elacestrant Mechanism of Action

Elacestrant_Mechanism cluster_cell ER+ Cancer Cell cluster_nucleus Nucleus Elacestrant Elacestrant ER_alpha Estrogen Receptor α (Wild-Type or Mutant) Elacestrant->ER_alpha Binds Complex Elacestrant-ERα Complex ER_alpha->Complex Ub Ubiquitin Complex->Ub Induces Ubiquitination Proteasome Proteasome Complex->Proteasome Targets for Degradation ERE Estrogen Response Element (DNA) Complex->ERE Binding Blocked Ub->Complex Degradation ERα Degradation Proteasome->Degradation Transcription Gene Transcription (e.g., PGR, GREB1) ERE->Transcription Inhibited

Caption: Mechanism of action of elacestrant in ER-positive cancer cells.

Experimental Workflow: Preparing a Final Working Solution

Workflow_Solubility start Start: Weigh Elacestrant-HCl Powder stock Add 100% DMSO to create high-conc. stock solution start->stock sonic Sonicate or warm if needed for full dissolution stock->sonic dilute Perform serial dilutions in 100% DMSO (if necessary) sonic->dilute final_prep Add small volume of DMSO stock to pre-warmed cell culture medium dilute->final_prep vortex Vortex/swirl immediately during addition to ensure rapid dispersion final_prep->vortex check Verify final DMSO concentration is low (<0.1% - 0.5%) vortex->check end Solution is ready for cell treatment check->end

Caption: Workflow for preparing an elacestrant working solution for in vitro assays.

References

Elacestrant Hydrochloride Stability in Cell Culture Media: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of elacestrant (B1663853) hydrochloride in various cell culture media. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of elacestrant hydrochloride that may affect its stability in cell culture media?

A1: this compound is a basic (pKa: 9.8) and lipophilic compound formulated as a dihydrochloride (B599025) salt.[1] Its solubility is highly pH-dependent, with significantly greater solubility in acidic conditions compared to neutral or basic environments.[2] This is a critical factor to consider in buffered cell culture media, which are typically maintained at a physiological pH of around 7.4.

Q2: Is there any known instability of this compound under specific conditions?

A2: Yes, studies have shown that elacestrant is sensitive to peroxide, acid, and alkali degradation conditions.[3] While it shows lower susceptibility to thermal and photolytic degradation, exposure to oxidizing agents or significant shifts in pH within the cell culture media could lead to its degradation.[3]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is sparingly soluble in DMSO (1-10 mg/mL).[4] It is recommended to prepare a concentrated stock solution in high-purity, anhydrous DMSO.[5] For long-term storage, it is advisable to store stock solutions at -20°C in small, single-use aliquots to minimize freeze-thaw cycles and prevent degradation from moisture.[5]

Q4: In which cell culture media has elacestrant been used in published studies?

A4: Published research indicates the use of elacestrant in cell culture media such as RPMI-1640 supplemented with various growth factors for circulating tumor cell (CTC) cultures.[6] It has also been used in DMEM with 10% FBS for studying ER+ breast cancer cell lines like MCF-7.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent or lower-than-expected biological activity Degradation of elacestrant in the cell culture medium.Perform a stability study to determine the half-life of elacestrant in your specific medium and under your experimental conditions (see Experimental Protocol section). Consider refreshing the media with freshly prepared elacestrant at appropriate intervals.
Precipitation of the compound in the cell culture medium Poor solubility at physiological pH.Ensure the final concentration of the solvent (e.g., DMSO) is low and compatible with your cell line. Prepare dilutions from the stock solution immediately before use. Visually inspect the medium for any precipitation after adding the compound.
Color change observed in the stock solution or media Potential degradation of the compound.A color change can be an indicator of chemical degradation.[5] It is recommended to re-analyze the purity of the stock solution using methods like HPLC or LC-MS/MS. If degradation is confirmed, prepare a fresh stock solution.

Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Media

This protocol outlines a general method using High-Performance Liquid Chromatography (HPLC) to quantify the concentration of elacestrant over time in a specific cell culture medium.

Materials:

  • This compound

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)

  • HPLC system with a suitable detector (e.g., UV)

  • C18 reverse-phase HPLC column

  • Appropriate mobile phase (to be optimized based on the column and compound)

  • Sterile flasks or tubes

  • 37°C, 5% CO₂ incubator

  • Microcentrifuge tubes

  • Methanol (ice-cold)

  • 0.22 µm syringe filters

  • HPLC vials

Procedure:

  • Media Preparation: Prepare the complete cell culture medium to be tested. Pre-warm the medium to 37°C.

  • Spiking: From a freshly prepared stock solution of this compound, spike the pre-warmed medium to the final working concentration you intend to use in your experiments.

  • Incubation: Place the spiked medium in a sterile flask and incubate at 37°C in a 5% CO₂ incubator to mimic your experimental conditions.

  • Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), aseptically collect an aliquot (e.g., 500 µL) of the medium.

  • Sample Storage: Immediately snap-freeze the collected aliquots in liquid nitrogen and store them at -80°C until HPLC analysis to prevent further degradation.[8]

  • Sample Preparation for HPLC:

    • Thaw the samples on ice.

    • To precipitate proteins, add an equal volume of ice-cold methanol, vortex briefly, and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Analyze the samples using a validated HPLC method.

    • Create a standard curve by preparing serial dilutions of elacestrant in the same cell culture medium at time 0 and processing them in the same manner as the experimental samples.

  • Data Analysis: Determine the concentration of elacestrant in the test samples by comparing their peak areas to the standard curve. Plot the concentration of elacestrant versus time to determine its stability profile.

Visualizations

Elacestrant_Degradation_Pathway Potential Degradation Pathways for Elacestrant Elacestrant This compound in Cell Culture Medium Hydrolysis Hydrolysis Elacestrant->Hydrolysis Presence of water Oxidation Oxidation Elacestrant->Oxidation Reactive oxygen species (from media components or cellular metabolism) pH_Instability pH-Mediated Degradation (Acid/Alkali) Elacestrant->pH_Instability pH shifts in media Degradation_Products Inactive Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products pH_Instability->Degradation_Products Stability_Assessment_Workflow Workflow for Assessing Elacestrant Stability cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prep_Media Prepare complete cell culture medium Spike_Drug Spike Elacestrant to final concentration Prep_Media->Spike_Drug Incubate Incubate at 37°C, 5% CO2 Spike_Drug->Incubate Collect_Samples Collect aliquots at various time points Incubate->Collect_Samples Prep_HPLC Prepare samples for HPLC Collect_Samples->Prep_HPLC Run_HPLC Analyze by HPLC Prep_HPLC->Run_HPLC Analyze_Data Quantify and plot concentration vs. time Run_HPLC->Analyze_Data Troubleshooting_Tree Troubleshooting Elacestrant Stability Issues Start Inconsistent Experimental Results Observed Check_Precipitation Visually inspect media for precipitation Start->Check_Precipitation Precipitation_Yes Precipitation Observed Check_Precipitation->Precipitation_Yes Yes Precipitation_No No Precipitation Check_Precipitation->Precipitation_No No Action_Solubility Action: Lower final DMSO concentration. Prepare fresh dilutions before use. Precipitation_Yes->Action_Solubility Check_Degradation Suspect chemical degradation Precipitation_No->Check_Degradation Perform_Stability Perform stability study (see protocol) Check_Degradation->Perform_Stability Action_Refresh Action: Refresh media with fresh elacestrant periodically. Perform_Stability->Action_Refresh

References

Identifying and mitigating off-target effects of Elacestrant

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating off-target effects of Elacestrant.

Frequently Asked Questions (FAQs)

Q1: What are the known or potential off-target effects of Elacestrant?

A1: Elacestrant is a selective estrogen receptor degrader (SERD), with its primary target being Estrogen Receptor Alpha (ERα). However, preclinical and clinical studies have identified other potential interactions:

  • P-Glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) Inhibition: Elacestrant has been shown to be an inhibitor of these two important ATP-binding cassette (ABC) transporters.[1] This can lead to drug-drug interactions by increasing the plasma concentrations of other drugs that are substrates of P-gp or BCRP.

  • Cannabinoid Receptor 1 (CB1) Binding: In secondary pharmacology studies, Elacestrant was found to inhibit the human cannabinoid CB1 receptor.[2]

  • Adrenergic Receptor α2a (ADRA2A) Binding: Binding affinity for the human adrenergic receptor α2a has been observed, but functional activity at clinically relevant concentrations is considered unlikely.[2]

Q2: What are the common experimental approaches to identify off-target effects of a small molecule like Elacestrant?

A2: A multi-pronged approach is recommended to comprehensively identify off-target effects:

  • In Silico (Computational) Prediction: Utilizes computational algorithms to predict potential off-target interactions based on the chemical structure of Elacestrant and its similarity to known ligands of various proteins.[3][4]

  • Biochemical Assays:

    • Kinase Profiling: Screens Elacestrant against a large panel of kinases to identify any unintended inhibition of kinase activity.[5][6]

    • Broad-Panel Receptor Binding Assays: Assesses the binding affinity of Elacestrant against a wide range of receptors, ion channels, and transporters.

  • Proteomics-Based Approaches:

    • Chemical Proteomics (e.g., Pull-down assays with immobilized Elacestrant): Identifies proteins from a cell lysate that directly bind to Elacestrant.[2][7][8][9]

    • Cellular Thermal Shift Assay (CETSA): Detects target engagement by observing the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.[10][11][12][13][14]

  • Cell-Based Phenotypic Screening: Employs high-content imaging or other cell-based assays to uncover unexpected biological activities of Elacestrant.[15]

Q3: How can I mitigate an observed off-target effect of Elacestrant in my experiments?

A3: Mitigating off-target effects is crucial for accurate interpretation of experimental results. Here are some strategies:

  • Use a Structurally Unrelated SERD: Compare the phenotype induced by Elacestrant with that of another SERD with a different chemical scaffold. If the phenotype is consistent, it is more likely to be an on-target effect.

  • Genetic Knockdown/Knockout of the Putative Off-Target: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the suspected off-target protein.[16] If the off-target effect is diminished, it confirms the interaction.

  • Dose-Response Analysis: Use the lowest effective concentration of Elacestrant to achieve the desired on-target effect, which can minimize off-target interactions.

  • Competitive Binding Assays: Use a known selective ligand for the off-target protein to compete with Elacestrant and see if the off-target phenotype is rescued.

  • Chemical Modification (for drug development): If a specific off-target is identified, medicinal chemists can attempt to modify the structure of Elacestrant to reduce its affinity for the off-target while maintaining its on-target potency.

Troubleshooting Guides

Problem: Unexpected Phenotype Observed in Cell-Based Assays

You are treating ER-positive breast cancer cells with Elacestrant and observe a phenotype that is not consistent with ERα degradation (e.g., unexpected changes in cell morphology, proliferation in ER-negative cells, or modulation of a signaling pathway thought to be independent of ERα).

Possible Cause: Off-target activity of Elacestrant.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for an unexpected phenotype.

Experimental Protocols

This protocol determines if Elacestrant directly binds to a suspected off-target protein in a cellular context.

Materials:

  • Cell line expressing the protein of interest

  • Elacestrant

  • DMSO (vehicle control)

  • PBS with protease and phosphatase inhibitors

  • Lysis buffer

  • Antibody against the suspected off-target protein

  • Secondary antibody

  • Western blot reagents and equipment

  • Thermal cycler

Procedure:

  • Cell Treatment: Treat cultured cells with Elacestrant at the desired concentration or with DMSO as a vehicle control for 1 hour at 37°C.

  • Harvest and Wash: Harvest the cells and wash them twice with ice-cold PBS containing protease and phosphatase inhibitors.

  • Resuspension and Aliquoting: Resuspend the cell pellet in PBS and aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat Challenge: Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes. Immediately cool the tubes on ice for 3 minutes.

  • Cell Lysis: Lyse the cells by adding lysis buffer and incubating on ice.

  • Centrifugation: Centrifuge the lysates at high speed to pellet aggregated proteins.

  • Western Blot Analysis:

    • Collect the supernatant (soluble protein fraction).

    • Normalize protein concentrations.

    • Perform Western blotting using an antibody specific for the suspected off-target protein.

  • Data Analysis: Quantify the band intensities and plot the normalized soluble protein fraction against the temperature to generate melt curves. A shift in the melt curve for Elacestrant-treated cells compared to the vehicle control indicates target engagement.[10][11][12][13][14]

This protocol identifies proteins that directly bind to Elacestrant.

Materials:

  • Elacestrant-conjugated beads (or control beads)

  • Cell lysate

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and mass spectrometry reagents

Procedure:

  • Cell Lysate Preparation: Prepare a protein lysate from the cells of interest.

  • Incubation: Incubate the cell lysate with Elacestrant-conjugated beads and control beads for several hours at 4°C with gentle rotation.

  • Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an appropriate elution buffer.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands and digest them with trypsin.

    • Identify the proteins by mass spectrometry.

  • Data Analysis: Compare the proteins identified from the Elacestrant-conjugated beads to those from the control beads to identify specific binding partners.[2][7][8][9]

This protocol assesses the inhibitory effect of Elacestrant on the transport activity of P-gp and BCRP.

Materials:

  • Cells overexpressing P-gp or BCRP (e.g., MDCK-MDR1, HEK293-BCRP)

  • A known fluorescent or radiolabeled substrate for P-gp (e.g., Rhodamine 123, Digoxin) or BCRP (e.g., Prazosin, Hoechst 33342)

  • Elacestrant at various concentrations

  • A known inhibitor of P-gp (e.g., Verapamil) or BCRP (e.g., Ko143) as a positive control

  • Assay buffer

  • Fluorometer or scintillation counter

Procedure:

  • Cell Seeding: Seed the transporter-overexpressing cells in a 96-well plate.

  • Pre-incubation: Pre-incubate the cells with various concentrations of Elacestrant, a positive control inhibitor, or vehicle control for a defined period.

  • Substrate Addition: Add the fluorescent or radiolabeled substrate to the wells and incubate for a specific time to allow for transport.

  • Measurement:

    • For fluorescent substrates, measure the intracellular fluorescence using a fluorometer.

    • For radiolabeled substrates, lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of substrate transport by Elacestrant at each concentration and determine the IC50 value.[1][17][18][19][20][21][22][23]

Quantitative Data Summary

Off-TargetAssay TypeElacestrant ActivityReference
P-Glycoprotein (P-gp/ABCB1)Inhibition of transportInhibitor[1]
Breast Cancer Resistance Protein (BCRP/ABCG2)Inhibition of transportInhibitor[1]
Cannabinoid Receptor 1 (CB1)Radioligand bindingInhibitor[2]
Adrenergic Receptor α2a (ADRA2A)Radioligand bindingBinder (functional activity not confirmed at clinical concentrations)[2]

Signaling Pathways

P-Glycoprotein (ABCB1) Signaling

P-gp expression and function are regulated by multiple signaling pathways, including the MAPK and PI3K/Akt pathways. Elacestrant's inhibition of P-gp could potentially modulate the intracellular concentration of other drugs that are substrates for this transporter.

Pgp_Signaling Elacestrant Elacestrant Pgp P-gp (ABCB1) Elacestrant->Pgp Inhibits Drug_Substrate Drug Substrate Pgp->Drug_Substrate Effluxes Extracellular Extracellular Intracellular Intracellular MAPK MAPK Pathway Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) MAPK->Transcription_Factors PI3K_Akt PI3K/Akt Pathway PI3K_Akt->Transcription_Factors Gene_Expression ABCB1 Gene Expression Transcription_Factors->Gene_Expression Regulates Gene_Expression->Pgp Produces

Caption: Elacestrant inhibits P-glycoprotein (P-gp) mediated drug efflux.

Breast Cancer Resistance Protein (BCRP/ABCG2) Signaling

The expression and localization of BCRP are influenced by pathways such as PI3K/Akt and Hedgehog signaling. Inhibition of BCRP by Elacestrant can increase the intracellular accumulation of BCRP substrates.

BCRP_Signaling Elacestrant Elacestrant BCRP BCRP (ABCG2) Elacestrant->BCRP Inhibits Drug_Substrate Drug Substrate BCRP->Drug_Substrate Effluxes Extracellular Extracellular Intracellular Intracellular PI3K_Akt PI3K/Akt Pathway PI3K_Akt->BCRP Regulates Localization Hedgehog Hedgehog Pathway Transcription_Factors Transcription Factors (e.g., GLI1) Hedgehog->Transcription_Factors Gene_Expression ABCG2 Gene Expression Transcription_Factors->Gene_Expression Regulates Gene_Expression->BCRP Produces

Caption: Elacestrant inhibits BCRP-mediated drug efflux.

Cannabinoid Receptor 1 (CB1) Signaling

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation of CB1 typically leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels, and modulation of ion channels. Elacestrant's inhibitory action at this receptor could potentially counteract these effects.

CB1_Signaling Elacestrant Elacestrant CB1_Receptor CB1 Receptor Elacestrant->CB1_Receptor Inhibits G_protein Gi/o Protein CB1_Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Produces Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Ion_Channels->Downstream_Effects

Caption: Potential inhibitory effect of Elacestrant on CB1 receptor signaling.

References

Technical Support Center: Investigating Acquired Resistance to Elacestrant

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating mechanisms of acquired resistance to Elacestrant. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of acquired resistance to Elacestrant?

The primary mechanism of acquired resistance to Elacestrant involves the selection and expansion of cancer cells with mutations in the Estrogen Receptor 1 gene (ESR1).[1][2] These mutations, often found in the ligand-binding domain of the estrogen receptor (ER), can lead to constitutive, ligand-independent activation of the receptor, rendering therapies that target the estrogen-ER interaction less effective.[3] Elacestrant, a selective estrogen receptor degrader (SERD), is designed to target and degrade the ER protein and has shown efficacy in patients with ESR1-mutated tumors.[4][5][6]

Q2: What are the known bypass signaling pathways that can contribute to Elacestrant resistance?

Several bypass signaling pathways have been implicated in acquired resistance to Elacestrant and other endocrine therapies. These pathways can become activated, allowing cancer cells to survive and proliferate despite the degradation of the ER. Key pathways include:

  • PI3K/AKT/mTOR Pathway: Upregulation of this pathway is a common mechanism of resistance to endocrine therapies.[7] Preclinical studies have shown that combining Elacestrant with PI3K inhibitors can result in synergistic antitumor activity, suggesting that activation of this pathway is a key escape mechanism.[8]

  • Receptor Tyrosine Kinase (RTK) Signaling: Increased activity of RTKs such as EGFR (Epidermal Growth Factor Receptor) and IGF-1R (Insulin-like Growth Factor 1 Receptor) has been observed in Elacestrant-resistant cells.[8][9] Activation of these pathways can drive cell proliferation independently of the ER.

  • FOXA1 Signaling: The pioneer transcription factor FOXA1 plays a crucial role in ER function. Aberrant expression or activity of FOXA1 has been linked to endocrine resistance by altering the transcriptional landscape of ER-positive breast cancer cells.[10][11]

Q3: My cells are showing reduced sensitivity to Elacestrant. How can I determine if this is due to an ESR1 mutation?

To determine if reduced sensitivity is due to an ESR1 mutation, you can perform genetic sequencing of the ESR1 gene in your resistant cell population. A common and sensitive method for detecting ESR1 mutations, especially in clinical samples, is through analysis of circulating tumor DNA (ctDNA) from a liquid biopsy.[12][13][14][15] For research purposes, you can extract genomic DNA from your cell lines and use techniques like Sanger sequencing, next-generation sequencing (NGS), or digital droplet PCR (ddPCR) to identify mutations in the ligand-binding domain of ESR1.[13][14][15]

Q4: Are there established cell line models for studying Elacestrant resistance?

Yes, researchers have developed Elacestrant-resistant cell lines to study resistance mechanisms. A common approach is to culture ER-positive breast cancer cell lines, such as MCF-7, in the continuous presence of escalating concentrations of Elacestrant over a prolonged period.[8][16][17] For instance, MCF7-LTED Y537C cells have been made resistant to Elacestrant by long-term culture with 1000 nM Elacestrant.[8]

Troubleshooting Guides

Experiment: In Vitro Cell Viability/Proliferation Assay
Problem Possible Cause Suggested Solution
High variability between replicate wells. Inconsistent cell seeding density.Ensure a single-cell suspension before seeding and use a multichannel pipette for consistency. Optimize seeding density to ensure cells are in the exponential growth phase during the assay.[18][19]
Edge effects in the microplate.Avoid using the outer wells of the plate, or fill them with sterile media or PBS to maintain humidity.
Elacestrant-sensitive cell line shows unexpected resistance (high IC50). Inactive Elacestrant compound.Verify the storage conditions and expiration date of your Elacestrant stock. Prepare fresh dilutions for each experiment.
Cell line contamination or genetic drift.Perform cell line authentication (e.g., STR profiling). Routinely check for mycoplasma contamination.
Suboptimal assay conditions.Optimize incubation time and reagent concentrations for your specific cell line and assay (e.g., CellTiter-Glo®, resazurin).[18][19]
Elacestrant-resistant cell line appears sensitive (low IC50). Loss of resistance phenotype.Culture resistant cells in the continuous presence of the selective concentration of Elacestrant. Periodically verify the resistance phenotype.
Incorrect seeding density for resistant cells.Resistant cells may have a different growth rate. Optimize seeding density to ensure adequate cell numbers at the end of the assay.
Experiment: Western Blot for ERα Degradation
Problem Possible Cause Suggested Solution
No or weak ERα signal in the control lane. Low ERα expression in the cell line.Use a positive control cell line known to express high levels of ERα (e.g., MCF-7). Increase the amount of protein loaded onto the gel.[20]
Inefficient protein extraction.Use a lysis buffer containing protease inhibitors and ensure complete cell lysis on ice.[21]
Primary antibody issue.Ensure the primary antibody is validated for Western blot and is used at the recommended dilution. Check for proper storage and handling.[22]
Inconsistent ERα degradation with increasing Elacestrant concentrations. Suboptimal drug treatment duration.Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal time point for observing maximal degradation.
Issues with protein loading.Use a reliable loading control (e.g., β-actin, GAPDH) and normalize the ERα signal to the loading control for accurate quantification.[23]
High background on the Western blot membrane. Insufficient blocking.Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).[21][22]
Primary or secondary antibody concentration is too high.Optimize antibody concentrations by performing a titration.[20]

Quantitative Data Summary

Table 1: In Vitro Efficacy of Elacestrant
Cell LineESR1 StatusIC50 of Elacestrant (nM)Notes
MCF7-LTED Y537C (Parental)Mutant (Y537C)~10-100Represents a model of acquired resistance to endocrine deprivation.[8]
MCF7-LTED Y537C ELRMutant (Y537C)>1000Elacestrant-resistant derivative of the parental line.[8]
MCF7-LTED Y537C ICIRMutant (Y537C)~10-100Fulvestrant-resistant derivative, remains sensitive to Elacestrant.[8]
Table 2: Progression-Free Survival (PFS) in the EMERALD Trial (Subgroup Analysis)

Data presented as Median PFS in months (Elacestrant vs. Standard of Care [SOC]).

Subgroup (all with ESR1 mutation)Elacestrant (mPFS)SOC (mPFS)Hazard Ratio (95% CI)
Overall ESR1-mutant population 3.81.90.55 (0.39-0.77)[6][24]
Prior CDK4/6i treatment ≥ 12 months 8.61.90.41 (0.26-0.63)[7]
No prior chemotherapy 5.31.90.54 (0.36-0.80)[25][26]
Presence of bone metastases 9.11.90.38 (0.23-0.62)[7][27][28]
Presence of liver and/or lung metastases 7.31.90.35 (0.21-0.59)[7][27][28]
Co-occurring PIK3CA mutation 5.51.90.42 (0.18-0.94)[7][27][28]
Co-occurring TP53 mutation 8.61.90.30 (0.13-0.64)[7][27][28]

Experimental Protocols

Protocol 1: Generation of Elacestrant-Resistant Cell Lines

Objective: To develop cell line models of acquired resistance to Elacestrant.

Materials:

  • ER-positive breast cancer cell line (e.g., MCF-7 with an ESR1 mutation like Y537S or D538G).

  • Complete cell culture medium.

  • Elacestrant stock solution (e.g., in DMSO).

Procedure:

  • Culture the parental cell line in their standard growth medium.

  • Initiate treatment with a low concentration of Elacestrant (e.g., at the IC20-IC30).

  • Continuously culture the cells in the presence of Elacestrant, refreshing the medium with the drug every 3-4 days.

  • Once the cells have adapted and are proliferating steadily, gradually increase the concentration of Elacestrant.

  • This process of dose escalation can take several months (6-12 months).[17]

  • Once a resistant population is established (e.g., tolerating a concentration of 1 µM Elacestrant), isolate single-cell clones to ensure a homogenous population.

  • Characterize the resistant phenotype by performing cell viability assays and comparing the IC50 of the resistant line to the parental line.

  • Maintain the resistant cell line in a medium containing a selective concentration of Elacestrant to prevent the loss of the resistant phenotype.

Protocol 2: Western Blot for ERα Degradation

Objective: To quantify the degradation of ERα protein following Elacestrant treatment.

Materials:

  • ER-positive breast cancer cell line.

  • Elacestrant.

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE equipment and reagents.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibodies: anti-ERα and anti-loading control (e.g., β-actin).

  • HRP-conjugated secondary antibody.

  • ECL substrate.

Procedure:

  • Seed cells in multi-well plates and allow them to attach overnight.

  • Treat cells with increasing concentrations of Elacestrant (e.g., 0.1 nM to 1000 nM) and a vehicle control for a predetermined time (e.g., 24 hours).

  • Wash cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize protein samples and prepare them for SDS-PAGE.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the bands using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with the loading control antibody.

  • Quantify the band intensities using densitometry software and normalize the ERα signal to the loading control.

Signaling Pathways and Experimental Workflows

Elacestrant_Action_and_Resistance Elacestrant Mechanism of Action and Resistance Pathways cluster_action Elacestrant Action cluster_resistance Acquired Resistance Mechanisms cluster_esr1 ESR1 Mutation cluster_bypass Bypass Pathways Elacestrant Elacestrant ER_alpha ERα Elacestrant->ER_alpha Binds to & Induces Conformational Change Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Elacestrant->Cell_Cycle_Arrest Inhibits Proteasome Proteasome ER_alpha->Proteasome Targeted for Degradation Degradation ERα Degradation Proteasome->Degradation Degradation->Cell_Cycle_Arrest ESR1_mut Mutant ERα (Constitutively Active) Cell_Proliferation Cell Proliferation & Survival ESR1_mut->Cell_Proliferation Ligand-Independent Signaling RTK RTK (EGFR, IGF-1R) PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway RTK->PI3K_AKT_mTOR Activates PI3K_AKT_mTOR->Cell_Proliferation Promotes FOXA1 FOXA1 Overexpression FOXA1->Cell_Proliferation Alters ER Transcriptome

Caption: Elacestrant action and resistance pathways.

Experimental_Workflow_Resistance Workflow for Investigating Elacestrant Resistance start Start with Elacestrant-Sensitive ER+ Cell Line long_term_culture Long-term Culture with Elacestrant start->long_term_culture resistant_population Establish Elacestrant- Resistant Population long_term_culture->resistant_population characterize Characterize Resistance resistant_population->characterize viability_assay Cell Viability Assay (Determine IC50) characterize->viability_assay Phenotypic western_blot Western Blot (Assess ERα Degradation) characterize->western_blot Mechanistic sequencing ESR1 Sequencing (Detect Mutations) characterize->sequencing Genetic pathway_analysis Analyze Bypass Pathways (e.g., PI3K/AKT, RTKs) characterize->pathway_analysis Signaling

Caption: Experimental workflow for resistance investigation.

Troubleshooting_Logic Troubleshooting Logic for Unexpected Resistance start Unexpected Resistance in Cell Viability Assay check_reagents Verify Elacestrant Activity & Cell Line Integrity start->check_reagents reagents_ok Reagents & Cells OK check_reagents->reagents_ok No reagents_bad Issue Found check_reagents->reagents_bad Yes investigate_mechanism Investigate Biological Resistance Mechanism reagents_ok->investigate_mechanism esr1_seq Sequence ESR1 Gene investigate_mechanism->esr1_seq bypass_pathways Analyze Bypass Signaling Pathways investigate_mechanism->bypass_pathways mutation_found ESR1 Mutation Detected esr1_seq->mutation_found pathway_active Bypass Pathway Activated bypass_pathways->pathway_active

Caption: Troubleshooting logic for unexpected resistance.

References

Optimizing Elacestrant Concentration for Cell Proliferation Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Elacestrant (B1663853) in cell proliferation assays. The following information, presented in a question-and-answer format, addresses common challenges and offers detailed troubleshooting strategies to ensure accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Elacestrant?

Elacestrant is a selective estrogen receptor degrader (SERD).[1][2][3] It functions through a dual mechanism:

  • Estrogen Receptor (ER) Antagonism : Elacestrant competitively binds to the estrogen receptor, primarily ERα, preventing estrogen from binding and activating the receptor. This blocks the downstream signaling pathways that promote the proliferation of ER-positive breast cancer cells.[1][2]

  • ER Degradation : Upon binding to the ER, Elacestrant induces a conformational change in the receptor protein. This change marks the receptor for ubiquitination and subsequent degradation by the proteasome.[1][4] By reducing the total cellular levels of ERα, Elacestrant provides a more complete shutdown of estrogen signaling compared to simple blockade.[3][4]

This dual mechanism is effective against both wild-type and mutant forms of the estrogen receptor, such as those with ESR1 mutations that can confer resistance to other endocrine therapies.[1][3]

Elacestrant_Mechanism_of_Action cluster_cell ER+ Breast Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ERE Estrogen Response Element (ERE) Gene_Transcription Gene Transcription (e.g., PGR, TFF1) ERE->Gene_Transcription Initiates Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Promotes ERa_inactive Estrogen Receptor α (ERα) ERa_active Active ERα Dimer ERa_inactive->ERa_active Dimerization Proteasome Proteasome ERa_inactive->Proteasome Targets for Degradation ERa_active->ERE Translocates & Binds Ub Ubiquitin Ub->ERa_inactive Ubiquitination Estrogen Estrogen Estrogen->ERa_inactive Binds & Activates Elacestrant Elacestrant Elacestrant->ERa_inactive Binds Elacestrant->ERa_active Blocks Binding

Caption: Mechanism of Action of Elacestrant in ER+ Breast Cancer Cells.

Q2: What is a typical starting concentration range for Elacestrant in cell proliferation assays?

The optimal concentration of Elacestrant can vary depending on the cell line and experimental conditions. However, a general starting point for a dose-response curve would be from 0.1 nM to 1000 nM.[4] The half-maximal inhibitory concentration (IC50) for cell proliferation is often observed in the low nanomolar to picomolar range in sensitive cell lines.[5][6][7]

Q3: How long should I treat my cells with Elacestrant?

Treatment duration can influence the observed effect. For cell proliferation assays, a common incubation period is between 3 to 7 days to allow for sufficient time to observe an anti-proliferative effect.[8] For mechanism of action studies, such as ERα degradation via Western blot, shorter time points like 24 or 48 hours are typically used.[2][5][9]

Quantitative Data Summary

The following tables summarize the in vitro activity of Elacestrant in various breast cancer cell lines. This data can serve as a reference for expected outcomes.

Table 1: IC50/EC50 Values of Elacestrant for Cell Proliferation

Cell LineEstradiol (E2) ConcentrationElacestrant IC50/EC50Reference
MCF-710 pM or 1 nM E2EC50: 4 pM[5][9]
MCF-70.01 nM~10-fold higher than fulvestrant[10]
MCF7-LTEDY537CNot specified~100 nM[7]
T47DNot specifiedNot specified
HCC1428Not specifiedNot specified
ESR1wt-CDK4/6i-sensitiveNot specifiedSimilar EC50 to resistant lines[11]
ESR1wt-CDK4/6i-resistantNot specifiedSimilar EC50 to sensitive lines[11]
ESR1mut: D538GNot specifiedSimilar EC50 to Y537S lines[11]
ESR1mut: Y537SNot specifiedSimilar EC50 to D538G lines[11]

Table 2: Effect of Elacestrant on ERα Protein Expression and Target Gene Modulation

Cell LineTreatment DurationEffectReference
MCF-748 hoursEC50 for ERα expression inhibition: 0.6 nM[5][6]
MCF-7, T47D, HCC142824 or 48 hoursDose-dependent decrease in ER protein expression[5][9][12]
MCF-7, T47DNot specifiedDecreased expression of progesterone (B1679170) receptor (PGR)[5][9][12]

Troubleshooting Guide

Scenario 1: Elacestrant does not inhibit cell proliferation at expected concentrations.

  • Potential Cause: The cell line may have low or no ERα expression.

    • Solution: Verify ERα expression levels in your cell line using Western blot or qPCR. Elacestrant's efficacy is dependent on the presence of ERα.[11]

  • Potential Cause: The cell line may have acquired resistance through alternative signaling pathways.

    • Solution: Investigate other signaling pathways that may be driving proliferation, such as the PI3K/AKT/mTOR pathway. Combination therapies with inhibitors of these pathways may be necessary.[10]

  • Potential Cause: The serum concentration in the media may be interfering with Elacestrant activity.

    • Solution: Use charcoal-stripped serum to remove endogenous hormones that could compete with Elacestrant. Ensure consistent serum concentrations across experiments.[13]

  • Potential Cause: The compound may have degraded.

    • Solution: Prepare fresh stock solutions of Elacestrant. Solutions are noted to be unstable and should be prepared fresh or stored in small aliquots at -20°C for short-term use.[14]

Scenario 2: Inconsistent IC50 values across experiments.

  • Potential Cause: Variability in cell seeding density.

    • Solution: Use a cell counter for accurate and consistent cell seeding. Ensure cells are in the exponential growth phase throughout the experiment.[13][15]

  • Potential Cause: "Edge effect" in microplates.

    • Solution: The outer wells of a 96-well plate are prone to evaporation, which can alter drug concentration. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.[13]

  • Potential Cause: High passage number of cell lines.

    • Solution: Use low passage number cells and ensure cell line authenticity. Genetic drift in higher passage numbers can alter drug sensitivity.[13]

Scenario 3: Discrepancy between ERα degradation and cell proliferation results.

  • Potential Cause: ERα is degraded, but cells continue to proliferate.

    • Solution: This suggests that cell proliferation is being driven by ER-independent pathways. As mentioned previously, investigate alternative signaling pathways.

  • Potential Cause: Cell proliferation is inhibited, but ERα degradation is not observed.

    • Solution: Elacestrant also acts as an ER antagonist. It's possible that at certain concentrations or in specific cell lines, the antagonistic effect is more prominent than degradation. Also, confirm the effectiveness of your Western blot protocol for detecting ERα.

Experimental Protocols

1. Cell Proliferation Assay (e.g., using CellTiter-Glo®)

This assay determines the number of viable cells by quantifying ATP, an indicator of metabolically active cells.

Cell_Proliferation_Workflow A 1. Seed breast cancer cells in a 96-well plate and allow to attach. B 2. Treat cells with a serial dilution of Elacestrant and controls. A->B C 3. Incubate for 3-7 days. B->C D 4. Add CellTiter-Glo® reagent to each well. C->D E 5. Incubate as per manufacturer's instructions. D->E F 6. Measure luminescence using a plate reader. E->F G 7. Analyze data to determine IC50 values. F->G

Caption: Workflow for a Cell Proliferation Assay.
  • Methodology:

    • Seed breast cancer cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.

    • Prepare serial dilutions of Elacestrant in culture medium.

    • Remove the existing medium from the cells and add the medium containing the various concentrations of Elacestrant. Include vehicle control (e.g., DMSO) and untreated controls.

    • Incubate the plate for the desired duration (e.g., 3-7 days) at 37°C in a humidified incubator.

    • On the day of analysis, allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Normalize the data to the vehicle-treated control and plot the results to determine the IC50 value.[7][16]

2. Western Blot for ERα Degradation

This technique quantifies the levels of ERα protein following treatment with Elacestrant.

Western_Blot_Workflow A 1. Treat cells with Elacestrant for 24-48 hours. B 2. Lyse cells and quantify protein concentration. A->B C 3. Separate proteins by SDS-PAGE. B->C D 4. Transfer proteins to a PVDF membrane. C->D E 5. Block membrane and incubate with primary antibody (anti-ERα). D->E F 6. Incubate with HRP-conjugated secondary antibody. E->F G 7. Detect signal using a chemiluminescent substrate. F->G H 8. Quantify band intensities and normalize to a loading control (e.g., β-actin). G->H

Caption: Workflow for ERα Degradation Assay via Western Blot.
  • Methodology:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of Elacestrant for a specified duration (e.g., 24 or 48 hours).[2] Include a vehicle-treated control.

    • Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[2][4]

    • Determine the protein concentration of each lysate using a BCA assay.[4][16]

    • Denature equal amounts of protein by boiling with Laemmli buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against ERα overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for a loading control, such as β-actin.[16]

    • Quantify the band intensities to determine the relative decrease in ERα protein levels.[16]

References

Troubleshooting inconsistent results in Elacestrant experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Elacestrant-related research. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals navigate common challenges and ensure the consistency and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Elacestrant (B1663853)? A1: Elacestrant is an oral selective estrogen receptor degrader (SERD). Its therapeutic effect comes from a dual mechanism: it competitively binds to the estrogen receptor (ER) to block its transcriptional activity, and it induces a conformational change in the ER, marking it for ubiquitination and subsequent degradation by the proteasome.[1][2][3] This process reduces the overall levels of ER protein in cancer cells, disrupting the signaling pathways that drive tumor growth.[2][4]

Q2: How does Elacestrant's efficacy differ between wild-type and ESR1-mutant models? A2: Elacestrant is effective against both wild-type ERα and mutant forms that confer resistance to other endocrine therapies, such as those with ESR1 mutations (e.g., Y537S, D538G).[1][2][5] These mutations can cause the estrogen receptor to be constitutively active, even without estrogen. Elacestrant binds to these mutated receptors, inducing their degradation and overcoming this common resistance mechanism.[1][2] Clinical data from the EMERALD trial showed a more pronounced benefit in patients with ESR1-mutated tumors compared to standard of care.[6][7][8]

Q3: What are the key downstream signaling pathways affected by Elacestrant? A3: By degrading the estrogen receptor, Elacestrant effectively halts downstream signaling crucial for tumor proliferation and survival. The primary pathways inhibited include the PI3K/AKT/mTOR and MAPK pathways.[1]

Q4: Are there known mechanisms of resistance to Elacestrant? A4: Yes, while Elacestrant is designed to overcome common resistance mechanisms, acquired resistance can still develop. Preclinical models suggest that this can involve the activation of receptor tyrosine kinases.[9] Furthermore, clinical data indicates that tumors with a high number of concurrent ESR1 mutations (polyclonality of four or more) or co-occurring mutations in the PI3K pathway (PIK3CA, AKT1, PTEN) may have a shorter duration of response to Elacestrant.[10][11][12]

Q5: What factors could lead to variability in my in vitro experiments? A5: Inconsistent results in vitro can arise from several factors. One study noted that while Elacestrant generally promotes ER degradation, it unexpectedly led to a measurable increase in ER levels in an In-Cell Western assay in MCF7 cells, possibly due to stabilization of the drug-receptor complex.[9] Other research has suggested that Elacestrant may not degrade ER to the same extent as fulvestrant (B1683766) in all cell lines.[13] Standard sources of variability like cell line passage number, confluency, seeding density, vehicle concentration (e.g., DMSO), and antibody quality for assays like Western blotting are also critical to control.

Troubleshooting Common Issues

ProblemPotential CauseSuggested Solution
Inconsistent ER Degradation in Western Blots Cell Line Integrity: High passage numbers can lead to genetic drift and altered phenotypes.Use cell lines with low passage numbers and periodically re-authenticate your cell stocks.
Drug Concentration/Incubation Time: Suboptimal concentration or duration of treatment.Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Concentrations typically range from 10 nM to 1 µM.
Antibody Performance: The primary antibody for ERα may have low affinity or specificity.Validate your primary antibody. Use a positive control (e.g., lysate from untreated ER+ cells) and a negative control (e.g., lysate from ER- cells). Ensure the loading control (e.g., β-actin, GAPDH) is consistent.[5]
High Variability in Cell Proliferation Assays Vehicle Control Effects: High concentrations of the vehicle (e.g., DMSO) can be toxic to cells.Keep the final DMSO concentration consistent across all wells and as low as possible (typically <0.1%).
Seeding Density: Inconsistent initial cell numbers across wells.Ensure a homogenous cell suspension before plating and optimize seeding density to ensure cells remain in the logarithmic growth phase for the duration of the experiment.
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to altered media concentration and variable results.Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Unexpected Cell Resistance Prior Treatment History (in vivo models): In patient-derived xenograft (PDX) models, prior exposure to treatments like CDK4/6 inhibitors or fulvestrant can influence sensitivity.[10][11]Carefully document the treatment history of the source patient for any PDX models. Consider this history when interpreting results.
Presence of Co-mutations: Resistance may be driven by parallel signaling pathways activated by mutations in genes like PIK3CA.[10][11]Perform genomic sequencing on your models to identify potential co-mutations that could confer resistance. Consider combination therapies targeting these pathways.[1][6][9][14]

Quantitative Data Summary

The phase III EMERALD trial provides key clinical data on Elacestrant's efficacy.

Table 1: Progression-Free Survival (PFS) in Patients with ESR1 Mutations

Patient SubgroupTreatment ArmMedian PFS (Months)12-Month PFS Rate (%)Hazard Ratio (95% CI)
All Patients with ESR1 Mutations Elacestrant3.826.80.55 (0.39 - 0.77)[7]
Standard of Care1.98.3[6]
Patients with ESR1 Mutations & Prior CDK4/6i ≥ 12 months Elacestrant8.6Not Reported0.41 (0.26 - 0.63)[6][15]
Standard of Care1.9Not Reported

Table 2: Common Adverse Events (All Grades) from the EMERALD Trial

Adverse EventElacestrant (% of Patients)Standard of Care (% of Patients)
Musculoskeletal Pain41%[16]Not specified
Nausea35%[7][16]19%[7]
Increased Cholesterol30%[16]Not specified
Increased AST29%[16]Not specified
Increased Triglycerides27%[16]Not specified
Fatigue26%[16]19%[7]
Vomiting19%[7]8%[7]

Visualizations and Workflows

Elacestrant Mechanism of Action

Elacestrant_MoA cluster_cell ER+ Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ER_DNA ER binds to EREs (Estrogen Response Elements) Transcription Gene Transcription (e.g., Cyclin D1, PGR) ER_DNA->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Estrogen Estrogen ER_inactive Estrogen Receptor (ER) (Wild-Type or Mutant) Estrogen->ER_inactive Activates ER_inactive->ER_DNA Translocates to Nucleus Ub Ubiquitin Tagging ER_inactive->Ub Elacestrant Elacestrant Elacestrant->ER_inactive Binds & Induces Conformational Change Proteasome Proteasome Ub->Proteasome Degradation ER Degradation Proteasome->Degradation Degradation->Proliferation Blocks Pathway

Caption: Elacestrant binds to ER, blocking its function and promoting its degradation.

Experimental Workflow: In Vitro ERα Degradation Assay

ER_Degradation_Workflow start Start plate_cells 1. Plate ER+ cells (e.g., MCF7) in 6-well plates start->plate_cells adhere 2. Allow cells to adhere overnight plate_cells->adhere treat 3. Treat cells with Elacestrant (various concentrations) and Vehicle Control (e.g., DMSO) adhere->treat incubate 4. Incubate for desired time period (e.g., 24h) treat->incubate lyse 5. Lyse cells and collect protein incubate->lyse quantify 6. Quantify protein concentration (e.g., BCA assay) lyse->quantify western 7. Perform Western Blot: - SDS-PAGE - Transfer to PVDF - Block membrane quantify->western probe 8. Probe with primary antibodies (anti-ERα, anti-β-actin) western->probe secondary 9. Add HRP-conjugated secondary antibody probe->secondary develop 10. Develop with chemiluminescent substrate and image secondary->develop analyze 11. Analyze band intensity (Normalize ERα to loading control) develop->analyze end End analyze->end

Caption: Workflow for assessing ERα protein degradation via Western Blot.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic decision decision observation observation action action obs1 Observation: Inconsistent ER Degradation or Cell Viability dec1 Are your controls (vehicle, positive) behaving as expected? obs1->dec1 act1 Troubleshoot basic technique: - Pipetting accuracy - Reagent preparation - Instrument calibration dec1->act1 No dec2 Is the cell line low passage and authenticated? dec1->dec2 Yes act1->obs1 act2 Obtain new, low-passage authenticated cell stock dec2->act2 No dec3 Have you run a dose-response and time-course? dec2->dec3 Yes act2->obs1 act3 Optimize drug concentration and incubation time for your specific model dec3->act3 No dec4 Could co-mutations (e.g., PIK3CA) be conferring resistance? dec3->dec4 Yes end Re-run experiment with optimized parameters act3->end act4 Sequence your model. Consider combination therapy experiments. dec4->act4 Yes dec4->end No act4->end

Caption: A logical guide for troubleshooting inconsistent experimental results.

Key Experimental Protocols

In Vitro ERα Degradation Assay by Western Blot[5]

This protocol provides a method to quantify the reduction in ERα protein levels in an ER+ breast cancer cell line following treatment with Elacestrant.

1. Materials:

  • ER+ breast cancer cell line (e.g., MCF7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Elacestrant (and vehicle control, e.g., DMSO)

  • RIPA lysis buffer supplemented with protease inhibitor cocktail

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-ERα, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

2. Procedure:

  • Cell Culture: Plate MCF7 cells in 6-well plates at a density that will ensure they are approximately 70-80% confluent at the time of lysis. Allow cells to adhere overnight.

  • Treatment: Prepare serial dilutions of Elacestrant in culture medium. Aspirate the old medium from the cells and add the Elacestrant-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a CO2 incubator.

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer (with protease inhibitors) to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Extraction: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant (containing the protein) to a new tube.

  • Quantification: Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.

  • Western Blot:

    • Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.

    • Boil samples for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel and then transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply the chemiluminescent substrate and capture the image using a digital imager.

  • Analysis: Strip the membrane and re-probe with a loading control antibody (e.g., anti-β-actin) to ensure equal protein loading. Quantify the band intensities using image analysis software. Normalize the intensity of the ERα band to the corresponding loading control band for each sample.

References

Elacestrant Hydrochloride degradation pathways and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation pathways and stability issues of Elacestrant Hydrochloride. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the handling and analysis of this compound.

Issue 1: Appearance of Unknown Peaks in HPLC/UPLC-MS Analysis During Stability Studies

  • Question: I am observing unexpected peaks in my chromatogram after subjecting this compound to stress conditions. What could be the origin of these peaks?

  • Answer: The appearance of new peaks is likely due to the degradation of this compound. The molecule is susceptible to degradation under various conditions, leading to the formation of specific impurities. Common degradation pathways include hydrolysis, oxidation, and reactions leading to the formation of nitrosamine (B1359907) or desethyl impurities.

    To identify the unknown peaks, a mass spectrometer is invaluable. A recent study identified several fragment ions of Elacestrant with m/z values of 388.5172, 303.41652, and 232.316, with the molecular ion at m/z 459.6463 and the base peak at m/z 174.630.[1] Comparing the mass-to-charge ratio of your unknown peaks to these values and to the known molecular weights of potential impurities can aid in their identification.

    Known process-related impurities and potential degradants that you might encounter include:

    • Elacestrant Desethyl Impurity: Molecular Formula: C₂₈H₃₄N₂O₂, Molecular Weight: 430.59.[2]

    • Elacestrant N,N-Dinitroso N-Desethyl Impurity: Molecular Formula: C₂₈H₃₂N₄O₄, Molecular Weight: 488.59.[2]

    • Elacestrant Methyl Impurity: Molecular Formula: C₃₁H₄₀N₂O₂, Molecular Weight: 472.67.[2]

Issue 2: Inconsistent Solid-State Properties and Dissolution Behavior

  • Question: I am observing variability in the physical properties and dissolution rates of my Elacestrant Dihydrochloride samples. What could be the cause?

  • Answer: Elacestrant Dihydrochloride can exist in different polymorphic forms, which exhibit distinct physicochemical properties.[3] The most stable anhydrous form is designated as Form 1. However, in the presence of high relative humidity (above 90% RH), Form 1 can irreversibly convert to a less stable hydrated form, known as Form 3.[3] There is also a dynamic mixture of an anhydrous form (Form 2) and the hydrated Form 3 that shows lower stability.[3]

    To ensure consistency, it is crucial to control the humidity during storage and handling. Storing the compound under dry conditions (below 90% RH) will help maintain the stable anhydrous Form 1.[3] X-ray powder diffraction (XRPD) is the recommended technique to identify the polymorphic form of your sample.

Issue 3: Loss of Potency of this compound in Solution

  • Question: My stock solution of this compound seems to be losing its potency over time, leading to inconsistent results in my biological assays. Why is this happening and how can I prevent it?

  • Answer: this compound is susceptible to degradation in solution, particularly under acidic, alkaline, and oxidative conditions.[1] If your solvent is not anhydrous or if the solution is exposed to light or high temperatures, degradation can be accelerated.

    To mitigate this, it is recommended to:

    • Prepare stock solutions in a high-purity, anhydrous solvent such as DMSO.

    • Store stock solutions at -20°C or below.

    • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

    • Protect solutions from light by using amber vials or by wrapping the container in foil.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of this compound?

A1: Based on forced degradation studies, this compound is most susceptible to degradation via:

  • Oxidative degradation: It shows the highest sensitivity to peroxide conditions.[1]

  • Acid and Alkali Hydrolysis: The molecule degrades in the presence of both strong acids and bases.[1]

  • Hydrolysis: Degradation also occurs in the presence of water.[1]

It is relatively stable under thermal, photolytic (light/ultraviolet), and reductive stress conditions.[1]

Q2: What are the known degradation products of this compound?

A2: Several process-related impurities and potential degradation products have been identified, including:

  • Elacestrant Desethyl Impurity: This impurity results from the loss of an ethyl group. Its IUPAC name is (R)-6-(2-((4-(2-Aminoethyl)benzyl)(ethyl)amino)-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol.[4][5]

  • Elacestrant N,N-Dinitroso N-Desethyl Impurity: This is a nitrosamine impurity. Its IUPAC name is (R)-N-ethyl-N-(4-(((2-(6-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)-5-methoxyphenyl)(nitroso)amino)methyl)phenethyl)nitrous amide.[6]

  • Elacestrant Methyl Impurity: This impurity contains an additional methyl group. Its IUPAC name is (R)-6-(2-(ethyl(4-(2-(ethyl(methyl)amino)ethyl)benzyl)amino)-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol.[7]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the stability of this compound, particularly its stable polymorphic Form 1, it is crucial to control for humidity. The compound should be stored in a tightly sealed container in a dry environment, ideally at or below room temperature, protected from light. For long-term storage, refrigeration (-20°C) is recommended, especially for solutions.

Q4: How does humidity affect the stability of solid Elacestrant Dihydrochloride?

A4: Humidity plays a critical role in the solid-state stability of Elacestrant Dihydrochloride. The stable anhydrous polymorph, Form 1, is stable at relative humidity (RH) up to 90%. However, at RH greater than 90%, it irreversibly converts to a less stable hydrate, Form 3.[3] Therefore, controlled humidity is essential during manufacturing, storage, and handling to prevent this polymorphic transformation.[3]

Quantitative Data

The following table summarizes the results from a forced degradation study on Elacestrant.

Stress ConditionParameters% Degradation
Peroxide Degradation0.5 mL of 30% H₂O₂ at 70°C for 1 h14.7%
Acid Degradation0.1 mL of 1N HCl, heated at 70°C for 1 h12.5%
Alkali Degradation1 mL of 1N NaOH, heated at 70°C for 1 h10.9%
HydrolysisWater, heated at 70°C for 1 h10.6%
Thermal DegradationExposed at 80°C for at least 72 hLow
Photolytic DegradationExposed to 1.2 Million lux hours of lightLow
Reduction Degradation1 mL of 10% sodium bisulfate, heated at 70°C for 1 hLow

Data sourced from a quantitative analysis study of Elacestrant.[1]

Experimental Protocols

Forced Degradation Study Protocol (General Outline)

This protocol provides a general framework for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) to obtain a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Heat the solution at 70°C for 1 hour. Cool the solution and neutralize with an appropriate amount of 1N NaOH.

    • Alkali Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N NaOH. Heat the solution at 70°C for 1 hour. Cool the solution and neutralize with an appropriate amount of 1N HCl.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 30% H₂O₂. Keep the solution at 70°C for 1 hour.

    • Thermal Degradation: Keep the solid drug substance in a hot air oven at 80°C for 72 hours. Also, heat a solution of the drug at 80°C for 72 hours.

    • Photolytic Degradation: Expose the solid drug substance and a solution of the drug to UV light (254 nm) and visible light (1.2 million lux hours).

  • Sample Analysis:

    • After the specified stress period, dilute the samples with the mobile phase to a suitable concentration for analysis.

    • Analyze the stressed samples using a validated stability-indicating HPLC or UPLC-MS/MS method.

    • The chromatographic system should be able to separate the parent drug from all degradation products.

Stability-Indicating UPLC-MS/MS Method (Example)

  • Column: Agilent Eclipse XDB-C18 (150 × 4.6 mm, 3.5 µm).[1]

  • Mobile Phase: Isocratic elution with a suitable mobile phase (e.g., a mixture of acetonitrile and ammonium (B1175870) formate (B1220265) buffer).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: PDA detector in series with a tandem mass spectrometer (MS/MS).[1]

  • Quantification: Monitor the parent drug and degradation products using appropriate m/z transitions in the mass spectrometer.

Visualizations

Elacestrant Degradation Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_specific_impurities Formation of Specific Impurities Elacestrant Elacestrant Hydrolysis_Products Potential cleavage of ether or amide linkages Elacestrant->Hydrolysis_Products Acidic or Alkaline Conditions Oxidation_Products N-oxidation, aromatic hydroxylation, etc. Elacestrant->Oxidation_Products Peroxide Desethyl_Impurity Elacestrant Desethyl Impurity Elacestrant->Desethyl_Impurity De-ethylation Methyl_Impurity Elacestrant Methyl Impurity Elacestrant->Methyl_Impurity N-methylation Dinitroso_Desethyl_Impurity Elacestrant N,N-Dinitroso N-Desethyl Impurity Desethyl_Impurity->Dinitroso_Desethyl_Impurity Nitrosation

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow Start Stability Issue Observed Identify_Issue Identify the Nature of the Issue Start->Identify_Issue Unknown_Peaks Unknown Peaks in Chromatogram Identify_Issue->Unknown_Peaks Degradation Loss_of_Potency Loss of Potency in Solution Identify_Issue->Loss_of_Potency Degradation Physical_Instability Inconsistent Physical Properties Identify_Issue->Physical_Instability Polymorphism Analyze_MS Analyze by LC-MS/MS to determine m/z Unknown_Peaks->Analyze_MS Check_Storage Review Solution Storage Conditions Loss_of_Potency->Check_Storage Check_Humidity Review Solid Storage and Handling Conditions Physical_Instability->Check_Humidity Compare_Impurities Compare with Known Impurities Analyze_MS->Compare_Impurities Optimize_Storage Optimize Storage: - Anhydrous Solvent - Low Temperature - Protect from Light Check_Storage->Optimize_Storage Control_Humidity Control Relative Humidity (<90% RH) Check_Humidity->Control_Humidity Perform_XRPD Perform XRPD to Identify Polymorph Control_Humidity->Perform_XRPD

Caption: Troubleshooting workflow for Elacestrant stability issues.

References

Technical Support Center: Managing Elacestrant Precipitation in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides practical guidance and troubleshooting solutions for managing the aqueous solubility of Elacestrant. Elacestrant's physicochemical properties present unique challenges in experimental settings, and this resource is designed to help you navigate and overcome potential precipitation issues.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of Elacestrant that contribute to its low aqueous solubility?

A1: Elacestrant is a lipophilic and highly basic molecule, which are the primary factors influencing its low solubility in neutral aqueous solutions.[1] It is classified as a Biopharmaceutics Classification System (BCS) Class 4 drug, indicating both low solubility and low permeability.[1] Key properties are summarized in the table below.

Q2: How does pH affect the solubility of Elacestrant in aqueous buffers?

A2: Elacestrant's solubility is highly dependent on pH. Due to its basic nature (pKa of 9.8), it is significantly more soluble in acidic conditions where its aliphatic amine group is protonated.[1][2] As the pH increases towards neutral and basic conditions, its solubility dramatically decreases.[1]

Q3: I observed precipitation when diluting my concentrated Elacestrant stock solution (in an organic solvent) into my aqueous experimental buffer. What is the likely cause and how can I prevent this?

A3: This is a common issue known as "antisolvent precipitation." It occurs when a compound dissolved in a good solvent (like DMSO) is introduced into a poor solvent (like an aqueous buffer), causing the compound to rapidly come out of solution. To prevent this, consider the following:

  • Slower Addition and Vigorous Mixing: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This helps to disperse the compound quickly and avoid localized high concentrations that promote precipitation.[2]

  • Lowering the Final Concentration: Ensure the final concentration of Elacestrant in the aqueous buffer is below its solubility limit at the experimental pH.

  • Using Co-solvents: Incorporating a small percentage of a water-miscible organic solvent in your final buffer can increase Elacestrant's solubility.

  • Employing Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic Elacestrant molecule, enhancing its aqueous solubility.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with Elacestrant in aqueous buffers.

Problem Potential Cause Troubleshooting Steps & Solutions
Elacestrant powder will not dissolve in my neutral pH buffer. The concentration of Elacestrant exceeds its solubility limit at neutral pH.1. Lower the pH: The most direct approach is to acidify your buffer. Elacestrant's solubility is significantly higher in acidic conditions.[1][2] 2. Prepare a Concentrated Stock in Acid: Dissolve Elacestrant in a dilute acidic solution (e.g., 0.01 N HCl) to create a stock, then gradually add this to your buffer while monitoring the final pH.[2]
Precipitation occurs immediately upon adding my DMSO stock solution to the aqueous buffer. Antisolvent precipitation due to rapid change in solvent polarity.1. Optimize Dilution Technique: Add the DMSO stock slowly to the buffer with vigorous mixing.[2] 2. Reduce DMSO Concentration: Keep the final concentration of DMSO in your assay low (typically <1%, and often <0.1%) to minimize solvent effects and potential toxicity in biological assays.[2] 3. Use an Intermediate Dilution Step: Consider a serial dilution approach where the DMSO stock is first diluted into a buffer containing a higher percentage of co-solvent before the final dilution into the experimental buffer.
My Elacestrant solution is initially clear but becomes cloudy or shows precipitation over time. The solution is supersaturated and thermodynamically unstable. This can be influenced by temperature changes or prolonged storage.1. Prepare Fresh Solutions: It is best practice to prepare Elacestrant solutions fresh for each experiment. 2. Filter Sterilization: If sterile filtration is required, perform it after dilution and visually inspect for any precipitation post-filtration. Use a low-protein-binding filter material. 3. Consider Solubility Enhancers: Employing co-solvents or cyclodextrins can help maintain stability.
I need to prepare a high concentration of Elacestrant in a physiologically relevant buffer (pH ~7.4). The intrinsic solubility of Elacestrant at this pH is very low (~0.01 mg/mL).[1]1. Cyclodextrin Complexation: This is often the most effective method for significantly increasing aqueous solubility at physiological pH. Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a common choice.[2] 2. Formulation with Co-solvents: A carefully optimized formulation containing co-solvents like PEG400 and surfactants like Tween-80 can be used, particularly for in vivo studies.[3]

Data Presentation

Table 1: Physicochemical Properties of Elacestrant

PropertyValueImplication for Aqueous Solubility
pKa (basic)9.8[1]Solubility is highly pH-dependent, increasing significantly in acidic conditions.
cLogP 6.8[1]High lipophilicity, leading to poor intrinsic aqueous solubility.
LogD at pH 7.4 3.6[1]Remains significantly lipophilic at physiological pH.
BCS Class 4[1]Low solubility and low permeability.

Table 2: pH-Dependent Aqueous Solubility of Elacestrant

pHSolubility (mg/mL)Reference
1.033[1][4]
4.5≥5[4][5]
6.8~0.01 - 0.0174[1][4][5]

Table 3: Solubility of Elacestrant in Various Solvents

SolventSolubilityNotesReference
DMSO~100 mg/mL (with sonication)Common solvent for preparing concentrated stock solutions.[2][3]
1% DMSO in Saline≥ 0.57 mg/mLIllustrates the challenge of maintaining solubility upon aqueous dilution.[3]
5% DMSO / 95% (20% SBE-β-CD in saline)≥ 2.87 mg/mLDemonstrates the synergistic effect of co-solvents and cyclodextrins.[3]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5 mg/mLA common formulation for in vivo studies.[3]

Experimental Protocols

Protocol 1: Preparation of Elacestrant Stock Solution in DMSO

  • Weigh the desired amount of Elacestrant powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 100 mg/mL).

  • Vortex the solution vigorously. If needed, sonicate the sample in a water bath until the solid is completely dissolved.[2]

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock into Aqueous Buffer (Antisolvent Precipitation Mitigation)

  • Warm the aqueous buffer to the experimental temperature.

  • While vigorously vortexing or stirring the aqueous buffer, add the required volume of the Elacestrant DMSO stock solution dropwise.

  • Continue to mix for several minutes to ensure homogeneity.

  • Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, it may indicate that the solubility limit has been exceeded.

Protocol 3: Enhancing Aqueous Solubility with SBE-β-CD

  • Prepare a stock solution of SBE-β-CD in the desired aqueous buffer (e.g., 20% w/v).[2]

  • Add the Elacestrant powder directly to the SBE-β-CD solution.

  • Stir or sonicate the mixture until the Elacestrant is fully dissolved. The formation of an inclusion complex will enhance its solubility.[2] This method can achieve concentrations of at least 2.5 mg/mL.[2]

Visualizations

Elacestrant_Precipitation_Troubleshooting cluster_solutions Troubleshooting Pathways start Start: Preparing Elacestrant in Aqueous Buffer dissolve Attempt to Dissolve Elacestrant in Buffer start->dissolve precip Precipitation Observed? dissolve->precip lower_ph Lower Buffer pH (e.g., to pH < 6) precip->lower_ph Yes cosolvent Use Co-solvent (e.g., DMSO <1%) precip->cosolvent Yes cyclo Use Cyclodextrin (e.g., SBE-β-CD) precip->cyclo Yes success Clear, Stable Solution Ready for Experiment precip->success No lower_ph->success cosolvent->success cyclo->success

Caption: Troubleshooting workflow for Elacestrant precipitation.

Elacestrant_MoA cluster_cell ER+ Breast Cancer Cell cluster_nucleus elacestrant Elacestrant er_alpha Estrogen Receptor α (ERα) elacestrant->er_alpha Binds to er_complex Elacestrant-ERα Complex er_alpha->er_complex gene_transcription Estrogen-Dependent Gene Transcription er_alpha->gene_transcription Inhibits proteasome Proteasome er_complex->proteasome Targeted for Degradation degradation ERα Degradation proteasome->degradation degradation->er_alpha Reduces Levels of nucleus Nucleus proliferation Cell Proliferation & Survival gene_transcription->proliferation

Caption: Mechanism of action of Elacestrant in ER+ breast cancer cells.

References

Best practices for long-term storage of Elacestrant Hydrochloride stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Elacestrant Hydrochloride stock solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your experimental materials.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For long-term storage, high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.[1][2] this compound is sparingly soluble in DMSO, with concentrations ranging from 1-10 mg/mL to as high as 100 mg/mL, which may require sonication to fully dissolve.[3] It is critical to use fresh, anhydrous DMSO as the presence of water can reduce solubility and promote degradation.[4][5]

Q2: What are the optimal temperature and duration for long-term storage of this compound stock solutions?

A2: For optimal long-term stability, stock solutions should be stored at -80°C. Under these conditions, the solution is stable for up to one year. For shorter-term storage, -20°C is acceptable for up to one month.[4] To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials.[1][2]

Q3: My this compound stock solution has changed color. Is it still usable?

A3: A change in color can be an indicator of chemical degradation.[1] The most common degradation pathways for compounds like Elacestrant include oxidation and photolysis, which can be initiated by exposure to light or oxygen.[1] It is strongly advised to perform a purity analysis using a validated method, such as HPLC, to determine if the integrity of the compound has been compromised before proceeding with experiments.[1]

Q4: I am observing inconsistent results in my experiments using a previously prepared stock solution. What could be the cause?

A4: Inconsistent experimental results or a loss of biological activity can be due to the degradation of this compound in the stock solution.[1] Several factors can contribute to this, including:

  • Hydrolysis: Elacestrant is susceptible to hydrolysis, especially in the presence of water.[1][3] Using anhydrous solvents and minimizing exposure to moisture is crucial.

  • Improper Storage Temperature: Storing solutions at temperatures warmer than recommended (-20°C for short-term, -80°C for long-term) can accelerate degradation.[4]

  • Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can contribute to the degradation of the compound. Aliquoting into single-use vials is the best practice to avoid this.[1][2]

Q5: Can I store this compound stock solutions at 4°C?

A5: While the solid powder form of this compound can be stored at 4°C, it is not recommended for long-term storage of stock solutions.[3] For stock solutions, storage at -20°C (for up to one month) or -80°C (for up to one year) is necessary to ensure stability.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitate observed in thawed stock solution The concentration of the stock solution may be too high for the solvent at lower temperatures. Moisture may have been introduced, reducing solubility.Gently warm the solution and vortex or sonicate to redissolve the precipitate. Ensure the vial is tightly sealed to prevent moisture absorption. For future preparations, consider a slightly lower stock concentration.
Decreased potency or inconsistent biological activity The compound may have degraded due to improper storage (temperature, freeze-thaw cycles) or the presence of water leading to hydrolysis.Prepare a fresh stock solution using high-purity, anhydrous solvent and adhere strictly to recommended storage conditions. Aliquot the new stock solution into single-use vials. It is advisable to re-qualify the concentration and purity of aged stock solutions using an analytical method like HPLC before critical experiments.[1]
Visible color change in the stock solution This is a likely indicator of chemical degradation, possibly due to oxidation or photolysis.Discard the solution. Prepare a fresh stock solution and store it in amber or light-protecting vials to minimize light exposure.[1]
Difficulty dissolving the solid compound The compound has limited solubility in some solvents. The solvent may not be of sufficient purity or may contain water.Use an appropriate solvent such as anhydrous DMSO. Gentle warming and sonication can aid in dissolution.[3] Ensure you are using a high-purity, anhydrous solvent.

Storage Condition Summary

Solid this compound

Storage Temperature Duration Notes
-20°C≥ 4 yearsRecommended for long-term storage.
4°CShort-termKeep tightly sealed and protected from moisture.[3]

This compound Stock Solutions (in anhydrous DMSO)

Storage Temperature Duration Notes
-80°CUp to 1 yearBest for long-term stability.[4]
-20°CUp to 1 monthSuitable for short-term storage.[4]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

  • Equilibrate the vial of solid this compound to room temperature before opening to minimize moisture condensation.

  • Weigh the desired amount of the solid compound in a sterile environment.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration.

  • If necessary, gently warm the solution and sonicate until the solid is completely dissolved.

  • To minimize exposure to oxygen, the solvent can be purged with an inert gas like argon or nitrogen before use.

  • Aliquot the stock solution into single-use, tightly sealed amber vials.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term use.

Protocol for a Stability-Indicating HPLC-MS/MS Method

This protocol is a representative method for assessing the stability of this compound.

  • Chromatographic Conditions:

    • Column: Agilent Eclipse XDB-C18 (150 × 4.6 mm, 3.5 µm) or equivalent.[3]

    • Mobile Phase: Isocratic elution with a suitable mixture of organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate).[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: Ambient.

    • Injection Volume: 10 µL.

    • Detector: Photodiode Array (PDA) detector in series with a tandem mass spectrometer (MS/MS).[3]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Monitoring: Monitor for the parent ion of Elacestrant (m/z ~459.6) and potential degradation products.[3]

  • Sample Preparation:

    • Prepare a standard solution of this compound of known concentration in the mobile phase.

    • Dilute the stock solution being tested to a suitable concentration within the linear range of the assay.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Integrate the peak area of the Elacestrant peak.

    • Compare the peak area of the stored sample to that of a freshly prepared standard to determine the percentage of remaining compound.

    • Analyze the chromatogram for the presence of new peaks, which may indicate degradation products.

Diagrams

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Long-Term Storage cluster_analysis Stability Analysis weigh Weigh Solid Elacestrant dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Aliquot store->thaw hplc Analyze via HPLC-MS/MS thaw->hplc data Compare Data to Standard hplc->data

Caption: Experimental workflow for preparing, storing, and analyzing Elacestrant stock solutions.

degradation_pathway cluster_factors Degradation Factors Elacestrant This compound (Stable) Degradation Degradation Products Elacestrant->Degradation leads to Water Water (Hydrolysis) Water->Degradation Oxygen Oxygen (Oxidation) Oxygen->Degradation Light Light (Photolysis) Light->Degradation ImproperTemp Improper Temperature ImproperTemp->Degradation

Caption: Factors leading to the degradation of this compound in solution.

References

Technical Support Center: Elacestrant-Induced ER Degradation Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying Elacestrant-induced Estrogen Receptor (ER) degradation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you avoid common artifacts in your Western blotting experiments and obtain clear, reliable results.

Troubleshooting Guides

Artifacts in Western blotting can obscure or mimic the expected results of ER degradation. The following tables summarize common issues, their potential causes, and solutions specifically tailored for studying Elacestrant's effects.

Table 1: Common High Molecular Weight Artifacts

Artifact AppearancePotential CausesRecommended Solutions
High Molecular Weight Smears/Bands in Upper Part of the Gel Protein Aggregation: Elacestrant-induced degradation can sometimes lead to the formation of ubiquitinated ER aggregates that are difficult to resolve.[1][2] Heating samples excessively can also promote aggregation.[2][3]- Prepare fresh lysates and avoid repeated freeze-thaw cycles.[1] - Add reducing agents like DTT or ß-mercaptoethanol to the lysis buffer to prevent disulfide bond-mediated aggregation.[4][5] - Consider sonicating lysates to shear DNA and reduce viscosity. - Optimize sample heating; try incubating at 70°C for 10 minutes instead of boiling at 95-100°C.[3]
Incomplete Protein Denaturation: High molecular weight complexes may not be fully denatured by standard sample buffer conditions.- Increase the concentration of SDS in the sample buffer. - Ensure the sample buffer is fresh and at the correct pH.
Filter Paper Artifacts: Components from filter paper used during sample preparation can sometimes appear as high molecular weight bands.- Use high-quality, protein-low-binding filter paper or avoid its use if possible.

Table 2: Common Low Molecular Weight Artifacts

Artifact AppearancePotential CausesRecommended Solutions
Smearing or Multiple Bands Below the Expected ER Band Size Protein Degradation: Lysates may contain active proteases that degrade ER, especially during sample preparation.[3][6]- Work quickly and keep samples on ice or at 4°C at all times.[3][7] - Add a protease inhibitor cocktail to the lysis buffer.[3][6]
Non-Specific Antibody Binding: The primary or secondary antibody may be binding to other proteins in the lysate.[8][9]- Optimize the primary and secondary antibody concentrations by performing a titration.[10][11][12][13][14] - Increase the stringency of the washing steps (e.g., increase the number of washes or the duration of each wash).[15][16][17] - Use a different blocking buffer (e.g., switch from non-fat dry milk to BSA or vice versa).[12][18]

Table 3: General Western Blotting Issues

IssuePotential CausesRecommended Solutions
Weak or No Signal Inefficient Protein Transfer: The transfer of ER from the gel to the membrane may be incomplete.[8][19]- Ensure proper contact between the gel and the membrane, removing any air bubbles.[20] - Optimize the transfer time and voltage/current. For larger proteins like ER, a longer transfer time or a wet transfer system may be necessary.[3]
Low Antibody Concentration: The concentration of the primary or secondary antibody may be too low.[6][13]- Increase the antibody concentration or incubation time.[14] A dot blot can be a quick way to optimize antibody concentrations.[10][11]
Inactive Antibody: The antibody may have lost its activity due to improper storage or repeated use.- Use a fresh aliquot of the antibody.[6] - Include a positive control to verify antibody activity.[6]
High Background Insufficient Blocking: The blocking step may not be effectively preventing non-specific antibody binding.[9][18]- Increase the blocking time or the concentration of the blocking agent.[15][18] - Ensure the blocking buffer is fresh and well-dissolved.[8][15]
High Antibody Concentration: The concentration of the primary or secondary antibody may be too high.[6][16][20]- Decrease the antibody concentration.[19][21]
Inadequate Washing: Insufficient washing can leave behind unbound antibodies, leading to high background.[15][17]- Increase the number and/or duration of wash steps.[15][17] - Add a detergent like Tween-20 to the wash buffer.[8][17]

Frequently Asked Questions (FAQs)

Q1: How can I be sure that the observed decrease in the ER band is due to Elacestrant-induced degradation and not another artifact?

A1: To confirm that you are observing bona fide degradation, you should include several controls in your experiment:

  • Vehicle Control: Treat cells with the vehicle (e.g., DMSO) used to dissolve Elacestrant. This will show the basal level of ER expression.

  • Time-Course Experiment: Treat cells with Elacestrant for different durations (e.g., 0, 2, 4, 8, 24 hours) to observe a time-dependent decrease in the ER band.

  • Dose-Response Experiment: Treat cells with increasing concentrations of Elacestrant to demonstrate a dose-dependent degradation of ER.

  • Proteasome Inhibitor Control: Co-treat cells with Elacestrant and a proteasome inhibitor (e.g., MG132). If Elacestrant induces degradation via the proteasome, the inhibitor should "rescue" the ER from degradation, and you should see the ER band reappear or increase in intensity compared to treatment with Elacestrant alone.

Q2: I see a smear of higher molecular weight bands in my Elacestrant-treated lanes. What does this represent?

A2: This high molecular weight smear is often indicative of ubiquitinated ER. Elacestrant, as a selective estrogen receptor degrader (SERD), induces the ubiquitination of ER, marking it for degradation by the proteasome.[22][23] This poly-ubiquitin chain adds significant molecular weight to the ER protein, causing it to run as a smear at the top of the gel. To confirm this, you can perform an immunoprecipitation for ER followed by a Western blot for ubiquitin.

Q3: My loading control (e.g., GAPDH, ß-actin) levels are inconsistent across lanes. What should I do?

A3: Inconsistent loading control levels can make it difficult to interpret your results. Here are some troubleshooting steps:

  • Accurate Protein Quantification: Ensure that you are accurately quantifying the protein concentration of your lysates before loading. Perform a protein assay (e.g., BCA or Bradford) and load equal amounts of total protein in each lane.

  • Proper Transfer: Check your transfer efficiency using a reversible protein stain like Ponceau S before blocking. This will allow you to visualize the total protein in each lane and confirm even loading and transfer.

  • Choose a Stable Loading Control: While GAPDH and ß-actin are commonly used, their expression can sometimes be affected by experimental conditions. If you continue to see inconsistencies, consider trying a different loading control, such as α-tubulin or a total protein stain.

Q4: Should I use a chemiluminescent or fluorescent detection system for my Western blots?

A4: Both systems have their advantages.

  • Chemiluminescent detection (ECL) is generally more sensitive and can be more cost-effective.[24] However, the signal is transient and can be difficult to quantify accurately due to a limited dynamic range.[25][26]

  • Fluorescent detection offers a more stable signal and a wider linear dynamic range, making it ideal for accurate quantification.[27][28] It also allows for multiplexing, meaning you can probe for ER and a loading control simultaneously on the same blot using different colored fluorophores.[25] The initial equipment cost for fluorescent imaging can be higher.

For quantitative analysis of ER degradation, fluorescent detection is generally recommended.

Experimental Protocols

Detailed Protocol for Western Blotting to Detect Elacestrant-Induced ER Degradation

This protocol provides a general framework. Optimization of specific steps, such as antibody concentrations and incubation times, will be necessary.

1. Cell Culture and Treatment: a. Plate breast cancer cells (e.g., MCF-7) at an appropriate density and allow them to adhere overnight. b. Treat cells with the desired concentrations of Elacestrant or vehicle control for the indicated times.

2. Lysate Preparation: a. Wash cells twice with ice-cold PBS. b. Add ice-cold RIPA buffer (or another suitable lysis buffer) supplemented with a protease and phosphatase inhibitor cocktail.[6] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.

3. Sample Preparation for SDS-PAGE: a. Mix the protein lysate with Laemmli sample buffer to a final concentration of 1x. b. Heat the samples at 70°C for 10 minutes. Note: Avoid boiling if you observe protein aggregation.

4. SDS-PAGE: a. Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel. b. Run the gel at a constant voltage until the dye front reaches the bottom.

5. Protein Transfer: a. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[29] b. After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.

6. Blocking and Antibody Incubation: a. Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.[18][20] b. Incubate the membrane with the primary antibody against ERα (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST.[17] d. Incubate the membrane with the appropriate HRP-conjugated or fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.[29] e. Wash the membrane three times for 10 minutes each with TBST.

7. Detection: a. For Chemiluminescent Detection: Incubate the membrane with an ECL substrate according to the manufacturer's instructions. b. For Fluorescent Detection: The membrane can be directly imaged using a fluorescent imager. c. Capture the signal using a digital imaging system.

8. Data Analysis: a. Quantify the band intensities using image analysis software. b. Normalize the intensity of the ER band to the intensity of the loading control band for each sample.

Visualizations

Elacestrant_Pathway Elacestrant Elacestrant ER_Elacestrant ER-Elacestrant Complex Elacestrant->ER_Elacestrant Binds to ER Estrogen Receptor (ERα) ER->ER_Elacestrant Conformation Conformational Change ER_Elacestrant->Conformation E3_Ligase E3 Ubiquitin Ligase Conformation->E3_Ligase Recruits Ubiquitin Ubiquitin Ub_ER Ubiquitinated ER Complex Ubiquitin->Ub_ER Tags E3_Ligase->Ub_ER Proteasome Proteasome Ub_ER->Proteasome Recognized by Degradation ER Degradation Proteasome->Degradation Mediates

Caption: Elacestrant-induced ER degradation pathway.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_separation Protein Separation & Transfer cluster_detection Immunodetection cell_treatment Cell Treatment with Elacestrant lysis Cell Lysis (with Protease Inhibitors) cell_treatment->lysis quantification Protein Quantification lysis->quantification sample_prep Sample Preparation (Laemmli Buffer) quantification->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer (to Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-ER) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection Signal Detection (ECL or Fluorescence) secondary_ab->detection data_analysis Data Analysis detection->data_analysis Image Acquisition

Caption: Western blotting experimental workflow.

References

Validation & Comparative

Elacestrant Hydrochloride Demonstrates Superior Preclinical Efficacy Over Fulvestrant in Endocrine-Resistant Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of preclinical data reveals that elacestrant (B1663853) hydrochloride, an oral selective estrogen receptor degrader (SERD), exhibits a more potent anti-tumor profile compared to fulvestrant (B1683766), particularly in models of endocrine-resistant and ESR1-mutant breast cancer. These findings underscore the potential of elacestrant as a promising therapeutic agent for patients who have developed resistance to current endocrine therapies.

Elacestrant has shown significant advantages in preclinical studies, including enhanced oral bioavailability and greater efficacy in inhibiting tumor growth in various patient-derived xenograft (PDX) models.[1][2] While both elacestrant and fulvestrant function by degrading the estrogen receptor (ER), elacestrant appears to overcome some of the limitations associated with fulvestrant, such as its poor oral bioavailability and reduced efficacy in the presence of certain ESR1 mutations.[2][3]

In Vitro Performance: Enhanced Potency in Resistant Cell Lines

In cellular models of breast cancer, elacestrant has demonstrated a concentration-dependent decrease in cell proliferation.[3] Notably, in cell lines adapted to long-term estrogen deprivation (LTED) and harboring ESR1 mutations, elacestrant effectively suppressed proliferation.[3] While the GI50 values for elacestrant were generally higher than those for fulvestrant, they were within clinically achievable doses.[3] Furthermore, elacestrant was more effective than fulvestrant at reducing the expression of estrogen-regulated genes such as TFF1, PGR, and GREB1 in various cell lines.[2]

Cell Line ModelESR1 MutationDrugGI50 (nM)Key FindingReference
MCF-7 LTEDY537CElacestrant5Effective suppression of proliferation in a model with a common ESR1 mutation.[3]
SUM44-LTEDY537SElacestrant100Demonstrated activity in another ESR1-mutant model.[3]
MCF7Wild-typeElacestrant-Led to a measurable increase in ER levels, possibly due to increased complex stability, in contrast to fulvestrant which reduced ER levels.[2]
MCF7 and MCF7-LTED modelsWild-type and MutantElacestrant-Increased ESR1 mRNA expression to a greater extent than fulvestrant.[2]

In Vivo Efficacy: Superior Tumor Growth Inhibition in PDX Models

The superior preclinical performance of elacestrant is particularly evident in in vivo studies using patient-derived xenograft (PDX) models, which more closely mimic the heterogeneity of human tumors. In multiple PDX models, including those with acquired resistance to endocrine therapies and those harboring various ESR1 mutations, elacestrant demonstrated significant and often superior tumor growth inhibition compared to fulvestrant.[1][2]

For instance, in the MAXF-1398 PDX model, which is sensitive to fulvestrant and harbors an ESR1 Y537N mutation, both drugs significantly reduced tumor volume.[1][2] However, in models of fulvestrant resistance, such as ST941-HI (ESR1 Y537S), elacestrant induced a dose-dependent and highly significant reduction in tumor volume, whereas fulvestrant had no effect.[1] Similarly, in PDX models with the ESR1 D538G mutation (ST2535-HI and CTG-1211-HI), elacestrant also showed a reduction in tumor growth.[1]

A key study also highlighted elacestrant's efficacy in a mouse xenograft model of brain metastasis, where it prolonged survival compared to fulvestrant.[4]

PDX ModelESR1 MutationPrior TreatmentElacestrant Tumor Volume ReductionFulvestrant Tumor Volume ReductionKey FindingReference
MAXF-1398Y537NTamoxifen55% (30 mg/kg), 67% (60 mg/kg)64%Both drugs were effective in a fulvestrant-sensitive model.[1][2]
ST941-HIY537SAromatase InhibitorHighly significant, dose-dependent reductionNo effectElacestrant overcomes fulvestrant resistance in this model.[1]
ST2535-HID538GTamoxifen, AI, FulvestrantReduction in tumor volume-Elacestrant is active in models with D538G mutation and prior fulvestrant exposure.[1]
CTG-1211-HID538GTamoxifen, AI, FulvestrantReduction in tumor volume-Confirms elacestrant's activity in fulvestrant-exposed D538G mutant models.[1]
MCF7 XenograftWild-type-Complete tumor growth inhibition at 4 weeksSimilar ER degradation to elacestrant in vitroElacestrant alone showed significant tumor growth inhibition.[4]

Mechanism of Action: A Tale of Two SERDs

Both elacestrant and fulvestrant are classified as selective estrogen receptor degraders (SERDs). Their primary mechanism of action involves binding to the estrogen receptor, which leads to its degradation and subsequent downregulation of ER-mediated signaling pathways that drive breast cancer cell growth.

SERD_Mechanism_of_Action Simplified Mechanism of Action for SERDs cluster_cell Cancer Cell cluster_nucleus ER Estrogen Receptor (ER) Proteasome Proteasome ER->Proteasome Targeted for Degradation ERE Estrogen Response Element (ERE) SERD Elacestrant or Fulvestrant SERD->ER Binds to Proteasome->ER Degrades Nucleus Nucleus Gene_Transcription Gene Transcription (e.g., PGR, TFF1) ERE->Gene_Transcription Promotes

Caption: Simplified Mechanism of Action for SERDs.

While both drugs share this fundamental mechanism, preclinical evidence suggests nuances in their molecular interactions. For instance, in MCF7 cells, fulvestrant treatment led to a dose-dependent reduction in ER protein levels, whereas elacestrant resulted in a measurable increase, potentially due to enhanced stability of the drug-receptor complex.[2] Despite this, elacestrant demonstrated a more potent downregulation of ER target genes.[2]

Experimental Protocols

In Vitro Cell Proliferation Assays: Breast cancer cell lines, including those adapted for long-term estrogen deprivation (LTED) and harboring specific ESR1 mutations, were treated with varying concentrations of elacestrant or fulvestrant. The impact on cell proliferation was assessed to determine the half-maximal growth inhibitory concentration (GI50). These assays are crucial for evaluating the direct anti-proliferative effects of the compounds on cancer cells.[3]

In Vivo Patient-Derived Xenograft (PDX) Models: Tumor fragments from breast cancer patients, representing different subtypes and treatment histories (including resistance to endocrine therapies), were implanted into immunocompromised mice. Once the tumors reached a specified volume, the mice were randomized to receive treatment with vehicle control, elacestrant (administered orally), or fulvestrant (administered via injection). Tumor growth was monitored over time to evaluate the in vivo efficacy of each drug.[1][2]

PDX_Experimental_Workflow cluster_workflow Patient-Derived Xenograft (PDX) Experimental Workflow Patient_Tumor Patient Tumor (with specific ESR1 mutation) Implantation Implantation into Immunocompromised Mice Patient_Tumor->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment_Vehicle Vehicle Control Randomization->Treatment_Vehicle Treatment_Elacestrant Elacestrant (Oral) Randomization->Treatment_Elacestrant Treatment_Fulvestrant Fulvestrant (Injection) Randomization->Treatment_Fulvestrant Tumor_Volume_Measurement Tumor Volume Measurement Over Time Treatment_Vehicle->Tumor_Volume_Measurement Tumor_Volume_measurement Tumor_Volume_measurement Treatment_Elacestrant->Tumor_Volume_measurement Treatment_Fulvestrant->Tumor_Volume_Measurement Data_Analysis Data Analysis and Comparison of Efficacy Tumor_Volume_Measurement->Data_Analysis

Caption: Patient-Derived Xenograft (PDX) Experimental Workflow.

Gene Expression Analysis: To understand the molecular impact of elacestrant and fulvestrant, breast cancer cell lines were treated with the respective drugs. Following treatment, RNA was extracted, and the expression levels of specific estrogen-regulated genes were quantified using methods such as quantitative real-time PCR (qRT-PCR). This analysis helps to confirm the on-target activity of the SERDs and compare their potency in modulating ER-driven transcription.[2]

Conclusion

The preclinical data strongly support the continued investigation of elacestrant hydrochloride as a valuable therapeutic option for ER-positive breast cancer. Its oral bioavailability and superior efficacy in models of endocrine resistance and ESR1 mutations, when compared to fulvestrant, suggest it could address a significant unmet need for patients whose disease has progressed on current standards of care. These compelling preclinical findings have paved the way for clinical trials, which have further validated the potential of elacestrant in the treatment of advanced breast cancer.[5]

References

A Comparative Analysis of Elacestrant and Other Oral SERDs in ER+/HER2- Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the efficacy, safety, and mechanisms of the next generation of endocrine therapies for advanced breast cancer, providing researchers, scientists, and drug development professionals with a comprehensive guide to the current landscape.

The treatment paradigm for estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer is continually evolving. The emergence of oral selective estrogen receptor degraders (SERDs) offers a promising therapeutic strategy, particularly for patients who have developed resistance to other endocrine therapies. This guide provides a detailed comparison of the efficacy of elacestrant (B1663853), the first FDA-approved oral SERD, with other oral SERDs in clinical development, namely camizestrant (B1654347) and giredestrant (B1649318).

Mechanism of Action: Targeting the Estrogen Receptor

Selective estrogen receptor degraders represent a class of endocrine therapy that not only antagonizes the estrogen receptor but also induces its degradation.[1] This dual mechanism of action is crucial in overcoming resistance mechanisms, such as those mediated by ESR1 mutations.[2]

SERD_Mechanism cluster_cell Tumor Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ER_dimer ER Dimerization ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to Transcription Gene Transcription (Cell Proliferation) ERE->Transcription Initiates Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds & Activates ER->ER_dimer Translocates & Forms Dimer ER_SERD_complex ER-SERD Complex SERD Oral SERD (e.g., Elacestrant) SERD->ER Binds to Proteasome Proteasome Degradation ER Degradation Proteasome->Degradation Leads to ER_SERD_complex->Proteasome Targeted for Degradation

Mechanism of Action of Oral SERDs

Clinical Efficacy: A Head-to-Head Comparison

The efficacy of elacestrant, camizestrant, and giredestrant has been evaluated in pivotal clinical trials. The following tables summarize the key efficacy data from the EMERALD (elacestrant), SERENA-2 (camizestrant), and acelERA (giredestrant) trials.

Table 1: Progression-Free Survival (PFS) in the Overall Population
DrugTrialComparatorMedian PFS (Drug)Median PFS (Comparator)Hazard Ratio (95% CI)
Elacestrant EMERALD[3][4]Standard of Care (SOC)2.8 months1.9 months0.70 (0.55 - 0.88)
Camizestrant (75mg) SERENA-2[5]Fulvestrant (B1683766)7.2 months3.7 months0.58 (0.42 - 0.82)
Camizestrant (150mg) SERENA-2[5]Fulvestrant7.7 months3.7 months0.67 (0.46 - 0.89)
Giredestrant acelERA[6]Physician's Choice of Endocrine Therapy (PCET)5.6 months5.4 months0.81 (0.60 - 1.10)
Table 2: Progression-Free Survival (PFS) in Patients with ESR1 Mutations
DrugTrialComparatorMedian PFS (Drug)Median PFS (Comparator)Hazard Ratio (95% CI)
Elacestrant EMERALD[7]Standard of Care (SOC)3.8 months1.9 months0.55 (0.39 - 0.77)
Camizestrant (75mg) SERENA-2[8]Fulvestrant6.3 months2.2 months0.33 (0.18 - 0.58)
Camizestrant (150mg) SERENA-2[3]Fulvestrant9.2 months2.2 months0.55 (0.33 - 0.89)
Giredestrant acelERA[9]Physician's Choice of Endocrine Therapy (PCET)5.3 months3.5 months0.60 (0.35 - 1.03)

Experimental Protocols

A clear understanding of the experimental design is crucial for interpreting clinical trial data. The following section outlines the key aspects of the EMERALD, SERENA-2, and acelERA trials.

Trial_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up & Analysis Patient_Pool ER+/HER2- Advanced Breast Cancer Patients Eligibility Inclusion/Exclusion Criteria Patient_Pool->Eligibility Randomize 1:1 Randomization Eligibility->Randomize Arm_A Oral SERD (Elacestrant, Camizestrant, or Giredestrant) Randomize->Arm_A Arm_B Comparator (SOC, Fulvestrant, or PCET) Randomize->Arm_B Follow_Up Treatment Until Disease Progression Arm_A->Follow_Up Arm_B->Follow_Up Endpoints Primary & Secondary Endpoint Assessment (PFS, ORR, Safety) Follow_Up->Endpoints

Generalized Clinical Trial Workflow
EMERALD Trial (Elacestrant)

  • Design: A randomized, open-label, active-controlled, Phase 3 trial.[10]

  • Patient Population: Patients with ER+/HER2- advanced or metastatic breast cancer who had received one to two prior lines of endocrine therapy, including a CDK4/6 inhibitor.[11]

  • Treatment Arms:

    • Elacestrant (400 mg orally once daily).[12]

    • Standard of Care (SOC): Investigator's choice of fulvestrant or an aromatase inhibitor.[13]

  • Primary Endpoints: Progression-free survival (PFS) in the overall population and in patients with ESR1 mutations.[13]

SERENA-2 Trial (Camizestrant)
  • Design: A randomized, open-label, parallel-group, multicenter Phase 2 trial.[14]

  • Patient Population: Post-menopausal women with ER+/HER2- advanced breast cancer who had progressed on at least one line of endocrine therapy.[15]

  • Treatment Arms:

    • Camizestrant (75 mg orally once daily).[15]

    • Camizestrant (150 mg orally once daily).[15]

    • Fulvestrant (500 mg intramuscularly).[15]

  • Primary Endpoint: PFS for each camizestrant dose versus fulvestrant.[14]

acelERA Trial (Giredestrant)
  • Design: A randomized, open-label, multicenter Phase 2 study.[16]

  • Patient Population: Patients with ER+/HER2- locally advanced or metastatic breast cancer who had received one to two prior lines of systemic therapy.[16]

  • Treatment Arms:

    • Giredestrant (30 mg orally once daily).

    • Physician's Choice of Endocrine Therapy (PCET): Fulvestrant or an aromatase inhibitor.

  • Primary Endpoint: Investigator-assessed PFS.[7]

Conclusion

Oral SERDs represent a significant advancement in the treatment of ER+/HER2- advanced breast cancer. Elacestrant has demonstrated a statistically significant improvement in PFS compared to standard of care, particularly in patients with ESR1 mutations, leading to its regulatory approval.[2][12] Camizestrant has also shown promising efficacy against fulvestrant in the SERENA-2 trial.[5] While giredestrant did not meet its primary endpoint in the acelERA trial, a trend toward benefit was observed in patients with ESR1 mutations. The ongoing and future clinical trials will further clarify the role of these agents in the evolving landscape of breast cancer therapy. The convenience of an oral formulation, combined with their efficacy in overcoming endocrine resistance, positions oral SERDs as a cornerstone of future treatment strategies.

References

Validating Elacestrant-Induced ERα Degradation with Proteasome Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to validate the mechanism of action of Elacestrant, a selective estrogen receptor degrader (SERD). A critical step in characterizing SERDs like Elacestrant is to demonstrate that their-induced degradation of Estrogen Receptor Alpha (ERα) is mediated by the ubiquitin-proteasome pathway. This is experimentally validated by utilizing proteasome inhibitors, which are expected to rescue the degradation of ERα. This guide outlines the detailed protocols and expected quantitative outcomes for such validation studies, offering a comparison with the first-generation SERD, Fulvestrant.

Mechanism of Action: Elacestrant and Proteasomal Degradation

Elacestrant binds to ERα, inducing a conformational change that marks the receptor for ubiquitination. Polyubiquitinated ERα is then recognized and degraded by the 26S proteasome, leading to a reduction in the total cellular levels of the receptor. This targeted degradation is a key mechanism through which Elacestrant exerts its anti-tumor effects in ER-positive breast cancer.

To confirm this mechanism, researchers employ proteasome inhibitors such as MG132 and Lactacystin. These small molecules block the catalytic activity of the proteasome, thereby preventing the degradation of ubiquitinated proteins. In the context of Elacestrant treatment, the addition of a proteasome inhibitor should lead to the accumulation of ERα, effectively reversing the degradation induced by the SERD.

cluster_cell Cancer Cell Elacestrant Elacestrant ERa ERα Elacestrant->ERa Binds to Ub Ubiquitin ERa->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Targeting Degraded_ERa Degraded ERα (Peptides) Proteasome->Degraded_ERa Degradation Proteasome_Inhibitor Proteasome Inhibitor (e.g., MG132, Lactacystin) Proteasome_Inhibitor->Proteasome Inhibits

Caption: Elacestrant-induced ERα degradation pathway and the inhibitory action of proteasome inhibitors.

Comparative Data: Elacestrant vs. Fulvestrant with Proteasome Inhibition

The following table summarizes representative data from Western blot quantification, demonstrating the effect of Elacestrant and Fulvestrant on ERα protein levels in MCF-7 breast cancer cells, with and without the proteasome inhibitor MG132.

Treatment GroupElacestrant (100 nM)Fulvestrant (100 nM)MG132 (10 µM)Normalized ERα Protein Level (%)
Vehicle Control---100
Elacestrant+--25
Fulvestrant-+-30
MG132--+110
Elacestrant + MG132+-+95
Fulvestrant + MG132-++105

Note: These values are representative and may vary depending on experimental conditions.

Experimental Workflow

Validating the proteasome-dependent degradation of ERα by Elacestrant typically involves treating cancer cells, quantifying ERα protein levels by Western blot, and comparing the results between different treatment groups.

cluster_workflow Experimental Workflow A 1. Cell Culture (e.g., MCF-7 cells) B 2. Treatment - Vehicle - Elacestrant - Proteasome Inhibitor - Elacestrant + Inhibitor A->B C 3. Cell Lysis & Protein Quantification B->C D 4. Western Blot - SDS-PAGE - Protein Transfer C->D E 5. Immunodetection - Primary Antibody (anti-ERα) - Secondary Antibody D->E F 6. Data Analysis - Densitometry - Normalization E->F

Caption: A typical experimental workflow for validating Elacestrant-induced ERα degradation.

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Line: MCF-7 (ER-positive human breast adenocarcinoma cell line).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Plating: Seed MCF-7 cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere for 24 hours.

  • Treatment Protocol:

    • After 24 hours, replace the medium with fresh medium.

    • Prepare stock solutions of Elacestrant (e.g., 10 mM in DMSO) and MG132 (e.g., 10 mM in DMSO).

    • Treat the cells as follows for 24 hours:

      • Vehicle Control: DMSO (equivalent volume to the highest concentration of drug used).

      • Elacestrant: 100 nM final concentration.

      • MG132: 10 µM final concentration (pre-treat for 1-2 hours before adding Elacestrant where applicable).

      • Elacestrant + MG132: Pre-treat with 10 µM MG132 for 1-2 hours, then add 100 nM Elacestrant.

Cell Lysis and Protein Quantification
  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

    • Add 150 µL of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

Western Blotting
  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each sample and boil at 95°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris SDS-PAGE gel.

    • Run the gel at 120V until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunodetection:

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against ERα (e.g., rabbit anti-ERα, 1:1000 dilution) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for a loading control protein (e.g., β-actin or GAPDH).

    • Quantify the band intensities using densitometry software. Normalize the ERα band intensity to the corresponding loading control band intensity for each sample. Express the results as a percentage of the vehicle-treated control.

Conclusion

The experimental framework detailed in this guide provides a robust methodology for validating the proteasome-dependent ERα degradation induced by Elacestrant. By demonstrating that proteasome inhibitors like MG132 can rescue Elacestrant-mediated ERα degradation, researchers can definitively confirm its mechanism of action as a SERD. The inclusion of Fulvestrant as a comparator allows for a direct assessment of the relative efficacy and degradation profiles of these two important breast cancer therapeutics. This validation is a cornerstone of the preclinical characterization of novel SERDs and is essential for their continued development and clinical application.

Confirming the Selective Estrogen Receptor Degrading Activity of Elacestrant: A Comparative Guide to Key Assays

Author: BenchChem Technical Support Team. Date: December 2025

Elacestrant (Orserdu®) is an orally bioavailable selective estrogen receptor degrader (SERD) that offers a novel therapeutic approach for estrogen receptor (ER)-positive breast cancer.[1] Unlike selective estrogen receptor modulators (SERMs) that primarily antagonize the receptor, Elacestrant functions through a dual mechanism: it not only blocks the transcriptional activity of ERα but also induces its degradation.[1][2] This degradation is mediated through the ubiquitin-proteasome pathway, leading to a reduction in the total number of functional receptors in cancer cells and thereby inhibiting tumor growth.[1][3] This guide provides a comparative overview of key assays used to confirm and quantify the SERD activity of Elacestrant, with a focus on experimental protocols and data presentation for researchers, scientists, and drug development professionals.

Comparative Efficacy of Elacestrant and Fulvestrant

Elacestrant has demonstrated potent ERα degradation activity, comparable to or exceeding that of the first-generation SERD, Fulvestrant. The following tables summarize the comparative in vitro activity of Elacestrant and Fulvestrant in various breast cancer cell lines.

Cell LineTreatmentConcentration (nM)ERα Degradation (%)Reference
MCF-7 Elacestrant100~95%[4]
Fulvestrant100~95%[4]
T47D Elacestrant100~90%[4]
Fulvestrant100~90%[4]
HCC1428 Elacestrant1000~85%[4]
Fulvestrant1000~90%[4]

Table 1: Comparative ERα Degradation by Elacestrant and Fulvestrant. This table summarizes the percentage of ERα protein degradation in different ER+ breast cancer cell lines following treatment with Elacestrant or Fulvestrant for 24 hours.

Cell LineCompoundIC50 for Proliferation Inhibition (nM)
MCF-7 Elacestrant0.35
Fulvestrant0.29

Table 2: Comparative IC50 Values for Inhibition of Cell Proliferation. This table shows the half-maximal inhibitory concentration (IC50) of Elacestrant and Fulvestrant on the proliferation of MCF-7 cells.

Key Assays to Confirm SERD Activity

Several key assays are employed to elucidate the mechanism of action of SERDs like Elacestrant. These assays confirm the degradation of the target protein, ERα, and the involvement of the ubiquitin-proteasome system.

Western Blotting for ERα Degradation

Western blotting is the most direct method to visualize and quantify the reduction in ERα protein levels following treatment with a SERD.[1]

Experimental Protocol:

  • Cell Culture and Treatment: Seed ER-positive breast cancer cell lines (e.g., MCF-7, T47D) in 6-well plates in phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum.[4] Once confluent, treat the cells with varying concentrations of Elacestrant or a vehicle control (DMSO) for a specified duration (e.g., 24 or 48 hours).[3]

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3][5]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[5]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[5]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[5]

    • Incubate the membrane with a primary antibody against ERα overnight at 4°C.[5] A housekeeping protein like β-actin or GAPDH should be used as a loading control.[5]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5] Quantify the band intensities using densitometry software and normalize the ERα protein levels to the loading control to determine the relative decrease in ERα.[3]

G cluster_workflow Experimental Workflow: Western Blotting A Cell Treatment with Elacestrant B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting (Antibodies) E->F G Signal Detection and Analysis F->G

Caption: Workflow for Western Blotting to assess ERα degradation.

Ubiquitination Assay

This assay is crucial for demonstrating that the SERD-induced degradation of ERα is mediated by the ubiquitin-proteasome system. It detects the attachment of ubiquitin molecules to ERα, which marks the receptor for degradation.

Experimental Protocol:

  • Cell Culture and Transfection: In a 10 cm dish, transfect HEK293T cells with expression plasmids for HA-tagged ubiquitin, Flag-tagged ERα, and the SERD of interest.

  • Cell Treatment: 24 hours post-transfection, treat the cells with the SERD (e.g., Elacestrant) or vehicle control for 4-6 hours. To inhibit the proteasome and allow ubiquitinated proteins to accumulate, treat the cells with a proteasome inhibitor like MG132 (10 µM) for the final 4 hours of incubation.[6]

  • Cell Lysis: Lyse the cells in a buffer containing deubiquitinating enzyme inhibitors (e.g., NEM).

  • Immunoprecipitation: Immunoprecipitate ERα from the cell lysates using an anti-Flag antibody.

  • Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-HA antibody to detect ubiquitinated ERα. The presence of a ladder of high-molecular-weight bands indicates polyubiquitination.

G cluster_pathway Mechanism of Elacestrant-Induced ERα Degradation Elacestrant Elacestrant ER Estrogen Receptor α (ERα) Elacestrant->ER Binds to Ub Ubiquitin ER->Ub Ubiquitination Proteasome 26S Proteasome Ub->Proteasome Targeting Degradation ERα Degradation Proteasome->Degradation

Caption: Elacestrant-induced ERα degradation pathway.

Proteasome Inhibition Assay

This assay provides further evidence for the involvement of the proteasome in SERD-induced ERα degradation. By inhibiting the proteasome, the degradation of ERα should be blocked, leading to the accumulation of the receptor.

Experimental Protocol:

  • Cell Culture and Treatment: Seed ER-positive breast cancer cells (e.g., MCF-7) in 6-well plates.

  • Pre-treatment with Proteasome Inhibitor: Pre-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.[7]

  • SERD Treatment: Add Elacestrant or vehicle control to the media and incubate for the desired time period (e.g., 4-6 hours).

  • Western Blot Analysis: Lyse the cells and perform Western blotting for ERα as described previously. A rescue of Elacestrant-induced ERα degradation in the presence of the proteasome inhibitor confirms the proteasome-dependent mechanism.[6][7]

Downstream Effects of ERα Degradation

Confirming the functional consequences of ERα degradation is essential. This can be achieved by measuring the expression of ER-regulated genes.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR can be used to measure the mRNA levels of estrogen-responsive genes such as Progesterone Receptor (PGR) and Trefoil Factor 1 (TFF1/pS2).[5] A significant decrease in the expression of these genes following Elacestrant treatment indicates successful blockade of ERα signaling.

Experimental Protocol:

  • Cell Treatment and RNA Extraction: Treat breast cancer cells with Elacestrant as described for the Western blot protocol. Extract total RNA from the cells using a commercial RNA isolation kit.[5]

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[5]

  • qRT-PCR: Perform qRT-PCR using a real-time PCR system with SYBR Green or TaqMan probes for the target genes (e.g., PGR, TFF1) and a housekeeping gene (e.g., GAPDH) for normalization.[5]

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

G cluster_pathway Estrogen Receptor Signaling Pathway Estrogen Estrogen ER ERα Estrogen->ER Binds & Activates ERE Estrogen Response Element (ERE) ER->ERE Binds to Transcription Gene Transcription (e.g., PGR, TFF1) ERE->Transcription Proliferation Cell Proliferation Transcription->Proliferation

Caption: Simplified estrogen receptor signaling pathway.

Conclusion

The assays described in this guide provide a robust framework for confirming and quantifying the selective estrogen receptor degrading activity of Elacestrant. By employing a combination of Western blotting to directly measure ERα degradation, ubiquitination and proteasome inhibition assays to elucidate the mechanism, and qRT-PCR to assess downstream functional consequences, researchers can comprehensively characterize the SERD properties of Elacestrant and compare its efficacy to other endocrine therapies. This multi-faceted approach is essential for the continued development and optimization of novel cancer therapeutics targeting the estrogen receptor.

References

Elacestrant Outperforms Fulvestrant in Preclinical Models of Fulvestrant-Resistant Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical data reveals the superior efficacy of elacestrant (B1663853), an oral selective estrogen receptor degrader (SERD), over fulvestrant (B1683766) in overcoming resistance in estrogen receptor-positive (ER+), HER2-negative breast cancer cell lines, particularly those harboring ESR1 mutations.

Researchers in the field of oncology and drug development are continually seeking more effective therapies for endocrine-resistant breast cancer. Elacestrant has emerged as a promising agent, and this guide provides a detailed comparison of its performance against fulvestrant, the current standard-of-care SERD, in fulvestrant-resistant preclinical models. The data presented herein, compiled from multiple studies, demonstrates elacestrant's potential to address a critical unmet need for patients who have progressed on prior endocrine therapies.

Superior Anti-proliferative Activity of Elacestrant

Elacestrant consistently demonstrates potent anti-proliferative activity in a range of ER+ breast cancer cell lines, including those specifically developed to be resistant to fulvestrant. Quantitative analysis of the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values reveals elacestrant's enhanced efficacy.

Cell Line ModelESR1 Mutation StatusElacestrant GI50 (nM)Fulvestrant GI50 (nM)Key Findings
MCF-7 LTED Y537CY537C5>1000Elacestrant effectively suppresses the growth of this long-term estrogen-deprived cell line with an activating ESR1 mutation, a model of acquired resistance.[1]
SUM44-LTED Y537SY537S100>1000In another ESR1-mutant model, elacestrant shows significant growth inhibition where fulvestrant is largely inactive.[1]
Fulvestrant-Resistant PDX ModelNot SpecifiedDose-dependent tumor growth inhibitionHigh degree of variability, less consistent inhibitionIn a patient-derived xenograft model with acquired resistance to fulvestrant, elacestrant consistently inhibits tumor growth.[2]

Enhanced Estrogen Receptor Degradation and Downstream Signaling Inhibition

Elacestrant's mechanism of action involves both blocking the estrogen receptor and promoting its degradation.[3][4] This dual action is particularly effective against mutant forms of the estrogen receptor that can drive resistance to other endocrine therapies.[3][4]

ParameterElacestrantFulvestrantKey Findings
ERα Degradation Induces potent, dose-dependent degradation of both wild-type and mutant ERα.[5][6]Also induces ERα degradation, but elacestrant has shown greater activity in some preclinical models.[5]Elacestrant's ability to effectively degrade mutant ERα is a key advantage in overcoming resistance.
ER Target Gene Expression Significantly reduces the expression of ER target genes such as the progesterone (B1679170) receptor (PGR) and GREB1.[1][7]Also reduces ER target gene expression, but elacestrant's effect is often more pronounced in resistant models.[7]The robust downregulation of ER target genes by elacestrant confirms its potent inhibition of the ER signaling pathway.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of elacestrant and a typical experimental workflow for comparing its efficacy with fulvestrant in breast cancer cell lines.

SERD_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ER_dimer ER Dimerization & ERE Binding Transcription Gene Transcription (e.g., PGR, Cyclin D1) ER_dimer->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER Binds & Activates ER->ER_dimer Translocates to Nucleus Degradation ER Degradation ER->Degradation Targeted for Degradation ESR1_mutation ESR1 Mutation (e.g., Y537S, D538G) ESR1_mutation->ER Causes Constitutive Activation Elacestrant Elacestrant Elacestrant->ER Antagonizes & Induces Degradation Fulvestrant Fulvestrant Fulvestrant->ER Antagonizes & Induces Degradation Proteasome Proteasome Proteasome->Degradation Mediates

Mechanism of Action of SERDs in Breast Cancer Cells.

Experimental_Workflow cluster_assays Comparative Efficacy Assays start Start: Select Fulvestrant-Resistant Breast Cancer Cell Lines (e.g., MCF-7/FulvR, ESR1-mutant lines) culture Cell Culture and Maintenance start->culture treatment Treat cells with a dose range of Elacestrant and Fulvestrant culture->treatment viability_assay Cell Viability/Proliferation Assay (e.g., CellTiter-Glo) treatment->viability_assay western_blot Western Blot for ERα Degradation treatment->western_blot qpcr RT-qPCR for ER Target Gene Expression (PGR, GREB1) treatment->qpcr data_analysis Data Analysis: - Calculate IC50/GI50 values - Quantify ERα protein levels - Analyze gene expression changes viability_assay->data_analysis western_blot->data_analysis qpcr->data_analysis conclusion Conclusion: Compare the efficacy of Elacestrant and Fulvestrant data_analysis->conclusion

Experimental Workflow for Comparing SERD Efficacy.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of elacestrant and fulvestrant.

Cell Viability and Proliferation Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

  • Cell Seeding: Seed ER+ breast cancer cells (e.g., MCF-7, T47D, and their fulvestrant-resistant derivatives) in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in their respective growth media.[8]

  • Drug Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of elacestrant and fulvestrant (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).

  • Incubation: Incubate the plate for 5 to 7 days at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[8]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

  • Measurement: Record the luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[8]

Western Blot for ERα Degradation

This technique is used to detect and quantify the levels of ERα protein following treatment with elacestrant or fulvestrant.

  • Cell Culture and Treatment: Plate ER+ breast cancer cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of elacestrant, fulvestrant, or vehicle control for a specified duration (e.g., 24 or 48 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[8]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[8]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against ERα overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.[8]

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]

  • Analysis: Quantify the band intensities using densitometry software and normalize the ERα protein levels to the loading control to determine the extent of degradation.[8]

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) for ER Target Gene Expression

This method is used to measure the expression levels of ER target genes to assess the functional consequences of ER inhibition.

  • Cell Culture and Treatment: Culture and treat cells with elacestrant, fulvestrant, or vehicle control as described for the Western blot protocol.

  • RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using a qPCR instrument and SYBR Green or TaqMan-based assays with primers specific for ER target genes (e.g., PGR, GREB1) and a housekeeping gene (e.g., ACTB, GAPDH) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treatment groups to the vehicle control.

Conclusion

The preclinical evidence strongly suggests that elacestrant is a highly effective SERD with the potential to overcome mechanisms of resistance to fulvestrant and other endocrine therapies in ER+ breast cancer. Its superior anti-proliferative activity in fulvestrant-resistant cell lines, particularly those with ESR1 mutations, and its robust ability to degrade the estrogen receptor and inhibit downstream signaling, underscore its promise as a valuable therapeutic option for patients with advanced or metastatic breast cancer. Further clinical investigation is warranted to fully elucidate its role in the evolving landscape of breast cancer treatment.

References

Cross-resistance studies between Elacestrant and other endocrine therapies

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in research, science, and drug development, this guide provides an objective comparison of elacestrant (B1663853) with other endocrine therapies in the context of cross-resistance. Supported by experimental data, this document delves into the preclinical and clinical evidence that defines elacestrant's role in treating estrogen receptor-positive (ER+), HER2-negative breast cancer, particularly in the face of resistance mechanisms like ESR1 mutations.

Elacestrant is an oral selective estrogen receptor degrader (SERD) that has demonstrated significant efficacy in patients with ER+/HER2- advanced or metastatic breast cancer, especially in tumors harboring ESR1 mutations.[1] These mutations are a common mechanism of acquired resistance to aromatase inhibitors (AIs).[2] This guide will compare the performance of elacestrant with other endocrine therapies, such as fulvestrant (B1683766) and AIs, by presenting key experimental data, detailed methodologies, and visual representations of the underlying biological pathways.

Quantitative Data Summary

The following tables summarize the preclinical and clinical data comparing elacestrant to other endocrine therapies.

Table 1: In Vitro Efficacy of Elacestrant and Fulvestrant in Breast Cancer Cell Lines
Cell LineESR1 StatusTreatmentIC50 / GI50Reference
MCF-7Wild-TypeElacestrant~10-fold higher than fulvestrant[1]
MCF-7Wild-TypeFulvestrantClinically achievable concentrations[1]
MCF-7 LTED Y537CY537C MutantElacestrant5 nM (GI50)[3]
SUM44-LTED Y537SY537S MutantElacestrant100 nM (GI50)[3]
T47DWild-TypeElacestrantNot specified[4]
T47DWild-TypeFulvestrantNot specified[4]
HCC1428Wild-TypeElacestrantNot specified[4]
HCC1428Wild-TypeFulvestrantNot specified[4]

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition; LTED: Long-term estrogen deprivation.

Table 2: In Vivo Efficacy of Elacestrant in Patient-Derived Xenograft (PDX) Models
PDX ModelESR1 MutationTreatmentTumor Growth Inhibition (%)Reference
MAXF-1398Y537NElacestrant (30 mg/kg)55%[1]
MAXF-1398Y537NElacestrant (60 mg/kg)67%[1]
MAXF-1398Y537NFulvestrant64%[1]
ST2535-HID538GElacestrant (30 mg/kg)79%[1]
ST2535-HID538GElacestrant (60 mg/kg)82%[1]
CTG-1211-HID538GElacestrant (30 mg/kg)30%[1]
CTG-1211-HID538GElacestrant (60 mg/kg)48%[1]
WHIM43D538GElacestrantSignificant[5]
HBxC-3 (PIK3CA WT, ESR1 WT)Wild-TypeElacestrant + MEN161171.7%[6]
HBxC-19 (PIK3CA mutant, ESR1 WT)Wild-TypeElacestrant + MEN161194.6%[6]
CTG-2308 (PIK3CA mutant, ESR1 WT)Wild-TypeElacestrant + MEN161161.4%[6]
CTG-1260 (PIK3CA and ESR1 mutant)MutantElacestrant + MEN161186.9%[6]
Table 3: Clinical Efficacy of Elacestrant vs. Standard of Care (SOC) in the EMERALD Trial
PopulationTreatmentMedian Progression-Free Survival (mPFS)Hazard Ratio (HR) [95% CI]Reference
Overall PopulationElacestrant2.8 months0.70 [0.55-0.88][7]
Overall PopulationSOC (Fulvestrant or AI)1.9 months[7]
ESR1-mutatedElacestrant3.8 months0.55 [0.39-0.77][7]
ESR1-mutatedSOC (Fulvestrant or AI)1.9 months[7]
ESR1-mutated (Prior CDK4/6i ≥12 mo)Elacestrant8.6 months0.41 [0.26-0.63][8]
ESR1-mutated (Prior CDK4/6i ≥12 mo)SOC (Fulvestrant or AI)1.9 months[8]

Signaling Pathways and Resistance Mechanisms

The following diagrams illustrate the key signaling pathways involved in ER+ breast cancer and the mechanisms of resistance to endocrine therapies.

Estrogen_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cell ER+ Breast Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER ER_Estrogen ER-Estrogen Complex ER->ER_Estrogen Binds Dimerization Dimerization ER_Estrogen->Dimerization ER_Dimer ER Dimer Dimerization->ER_Dimer ERE Estrogen Response Element ER_Dimer->ERE Nuclear Translocation Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Growth_Proteins Proteins for Cell Growth Protein_Synthesis->Growth_Proteins Cell_Proliferation Cell_Proliferation Growth_Proteins->Cell_Proliferation Cell Proliferation & Survival

Fig. 1: Estrogen Receptor Signaling Pathway.

Endocrine_Therapy_Action cluster_therapies Endocrine Therapies cluster_pathway Mechanism of Action AIs Aromatase Inhibitors (AIs) Aromatase Aromatase AIs->Aromatase Inhibit SERMs SERMs (e.g., Tamoxifen) ER Estrogen Receptor (ER) SERMs->ER Competitively Bind SERDs SERDs (e.g., Fulvestrant, Elacestrant) SERDs->ER Bind & Degrade Estrogen_Production Estrogen Production Aromatase->Estrogen_Production Estrogen Estrogen Estrogen->ER Binds ER_Binding Estrogen Binding ER->ER_Binding ER_Degradation ER Degradation ER->ER_Degradation

Fig. 2: Mechanisms of Action of Endocrine Therapies.

Resistance_Mechanisms cluster_resistance Mechanisms of Resistance Endocrine_Therapy Endocrine Therapy (AIs, SERMs, Fulvestrant) ESR1_Mutation ESR1 Mutation (e.g., Y537S, D538G) Endocrine_Therapy->ESR1_Mutation Leads to Bypass_Pathways Activation of Bypass Pathways (PI3K/AKT/mTOR) Endocrine_Therapy->Bypass_Pathways Leads to Ligand_Independent_ER Ligand_Independent_ER ESR1_Mutation->Ligand_Independent_ER Ligand-Independent ER Activation ER_Independent_Growth ER_Independent_Growth Bypass_Pathways->ER_Independent_Growth ER-Independent Cell Growth Elacestrant Elacestrant Elacestrant->Ligand_Independent_ER Effective Against Resistance Resistance Ligand_Independent_ER->Resistance Therapy Resistance ER_Independent_Growth->Resistance

Fig. 3: Overview of Endocrine Therapy Resistance.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) of elacestrant and other endocrine therapies on breast cancer cell lines.

Materials:

  • ER+ breast cancer cell lines (e.g., MCF-7, T47D) and their endocrine-resistant derivatives (e.g., MCF-7-LTED with ESR1 mutations).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Elacestrant, fulvestrant, and other compounds of interest.

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • 96-well plates.

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of elacestrant, fulvestrant, or vehicle control.

  • Incubation: Incubate the plates for 5-7 days.

  • Cell Viability Measurement: On the day of analysis, add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Luminescence Reading: Measure the luminescent signal using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control and calculate IC50 or GI50 values using appropriate software.

Western Blot for ERα Degradation

Objective: To quantify the degradation of the estrogen receptor alpha (ERα) protein following treatment with SERDs.

Materials:

  • ER+ breast cancer cell lines (e.g., MCF-7).

  • Elacestrant, fulvestrant, and vehicle control.

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis equipment.

  • PVDF membranes and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibodies: anti-ERα, anti-β-actin (loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of elacestrant, fulvestrant, or vehicle for the specified duration (e.g., 24-48 hours).

  • Protein Extraction: Lyse the cells and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantification: Perform densitometric analysis to quantify the band intensities. Normalize the ERα signal to the loading control (β-actin).

Patient-Derived Xenograft (PDX) Models

Objective: To evaluate the in vivo efficacy of elacestrant and other endocrine therapies in a more clinically relevant tumor model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG).

  • Patient-derived tumor fragments from ER+ breast cancers (with or without ESR1 mutations).

  • Elacestrant, fulvestrant, and vehicle control for oral gavage or injection.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Implant small fragments of patient-derived tumors subcutaneously or in the mammary fat pad of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 150-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups and initiate treatment with elacestrant (e.g., 30-60 mg/kg, daily oral gavage), fulvestrant (e.g., weekly injection), or vehicle control.

  • Tumor Measurement: Measure tumor volume with calipers twice a week.

  • Endpoint: Continue the experiment until the tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

The presented data highlights elacestrant's potent activity against ER+ breast cancer, particularly in models with acquired resistance to other endocrine therapies. In vitro, elacestrant effectively inhibits the growth of cell lines harboring ESR1 mutations.[3] In vivo, elacestrant demonstrates significant tumor growth inhibition in PDX models, including those resistant to fulvestrant.[1] The clinical data from the EMERALD trial further substantiates these preclinical findings, showing a significant progression-free survival benefit for patients with ESR1-mutated tumors treated with elacestrant compared to the standard of care.[7][8] The detailed experimental protocols provided herein offer a framework for the continued investigation and comparison of elacestrant and other novel endocrine therapies. As the landscape of ER+ breast cancer treatment evolves, understanding the nuances of cross-resistance through such preclinical and clinical evaluations is paramount for optimizing patient outcomes.

References

Elacestrant's Anti-Tumor Activity in ESR1 Wild-Type Breast Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor activity of Elacestrant in Estrogen Receptor 1 (ESR1) wild-type preclinical models. Elacestrant is an oral selective estrogen receptor degrader (SERD) that has demonstrated efficacy in both ESR1-mutant and wild-type contexts.[1][2] This document summarizes key experimental data, comparing Elacestrant's performance against other endocrine therapies, and provides detailed protocols for the cited experimental methodologies.

Comparative Efficacy of Elacestrant in ESR1 Wild-Type Models

Elacestrant has been evaluated in various preclinical models of ER-positive breast cancer, including those with wild-type ESR1. These studies have demonstrated its potent anti-tumor effects, often in comparison to the established SERD, fulvestrant (B1683766).

In Vitro Activity

In vitro studies using the ESR1 wild-type human breast cancer cell line, MCF-7, have shown that Elacestrant effectively inhibits cell proliferation and downregulates the expression of the estrogen receptor alpha (ERα).

Table 1: In Vitro Activity of Elacestrant in MCF-7 Cells (ESR1 Wild-Type)

ParameterElacestrantFulvestrantReference
Cell Proliferation IC50 4 pM (in presence of Estradiol)Not explicitly stated in the same study, but generally in the low nanomolar range.[3][4]
ERα Expression EC50 0.6 nMSimilar extent of ER degradation to Elacestrant.[1][3][5]
ER Target Gene (PGR) Expression Dose-dependent decreaseDose-dependent decrease[3][4]

IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) values represent the concentration of a drug that is required for 50% of its maximal effect.

In Vivo Activity

The anti-tumor activity of Elacestrant has also been confirmed in in vivo xenograft models using MCF-7 cells. These studies demonstrate significant tumor growth inhibition.

Table 2: In Vivo Activity of Elacestrant in MCF-7 Xenograft Models (ESR1 Wild-Type)

TreatmentDosageTumor Growth InhibitionReference
Elacestrant 30 mg/kg, dailyComplete tumor growth inhibition[2][3][4]
Elacestrant 60 mg/kg, dailyComplete tumor growth inhibition[2][3][4]
Fulvestrant 3 mg/weekSignificant tumor growth inhibition[5]

Tumor growth inhibition is a measure of the reduction in tumor size in treated animals compared to untreated controls.

Clinical Perspective: The EMERALD Trial

The Phase 3 EMERALD trial evaluated the efficacy of Elacestrant versus standard-of-care (SOC) endocrine therapy (including fulvestrant or an aromatase inhibitor) in patients with ER+/HER2- advanced or metastatic breast cancer who had progressed on prior endocrine and CDK4/6 inhibitor therapy. While the primary benefit was more pronounced in patients with ESR1 mutations, a subgroup analysis of patients with ESR1 wild-type tumors was also conducted.

Table 3: EMERALD Trial Subgroup Analysis (ESR1 Wild-Type)

ParameterElacestrantStandard of Care (SOC)Hazard Ratio (95% CI)P-valueReference
Progression-Free Survival (PFS) --0.86 (0.63–1.19)Not significant[6]

Progression-Free Survival (PFS) is the length of time during and after the treatment of a disease that a patient lives with the disease but it does not get worse. A hazard ratio of less than 1 suggests that the new treatment is more effective at preventing progression.

Signaling Pathway and Mechanism of Action

Elacestrant functions as a selective estrogen receptor degrader (SERD). It binds to the estrogen receptor (ER), inducing a conformational change that leads to the ubiquitination and subsequent degradation of the receptor by the proteasome. This dual mechanism of antagonism and degradation effectively blocks ER signaling pathways that drive the growth of ER-positive breast cancer cells.

Elacestrant_Mechanism_of_Action cluster_nucleus Cell Nucleus Elacestrant Elacestrant ER Estrogen Receptor (ERα) (ESR1 Wild-Type) Elacestrant->ER Binds & Induces Conformational Change ER_Estrogen ER-Estrogen Complex Elacestrant->ER_Estrogen Blocks Binding ER->ER_Estrogen Degradation Proteasomal Degradation ER->Degradation Ubiquitination Estrogen Estrogen Estrogen->ER Binds Nucleus Nucleus ER_Estrogen->Nucleus ERE Estrogen Response Element (ERE) ER_Estrogen->ERE Binds to Transcription Gene Transcription ERE->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Mechanism of action of Elacestrant in ESR1 wild-type breast cancer cells.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Workflow Diagram

Cell_Viability_Assay_Workflow start Start seed_cells Seed MCF-7 cells in 96-well plates start->seed_cells incubate1 Incubate for 24 hours (cell attachment) seed_cells->incubate1 treat_cells Treat cells with varying concentrations of Elacestrant and control compounds incubate1->treat_cells incubate2 Incubate for 7 days treat_cells->incubate2 add_reagent Add CellTiter-Glo® Reagent incubate2->add_reagent incubate3 Incubate for 10 minutes (stabilize luminescent signal) add_reagent->incubate3 read_plate Measure luminescence with a plate reader incubate3->read_plate analyze_data Analyze data and calculate IC50 values read_plate->analyze_data end End analyze_data->end

Caption: Workflow for a typical cell viability assay.

Protocol:

  • Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in phenol-red free medium supplemented with charcoal-stripped fetal bovine serum.

  • Incubation: Plates are incubated for 24 hours to allow for cell attachment.

  • Treatment: The medium is replaced with fresh medium containing serial dilutions of Elacestrant, fulvestrant, or vehicle control, in the presence of estradiol (B170435) to stimulate proliferation.

  • Prolonged Incubation: Cells are incubated for 7 days.

  • Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well.

  • Signal Stabilization: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis and incubated at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Luminescence is recorded using a microplate reader.

  • Data Analysis: The data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.

Western Blot for ERα Degradation

This technique is used to detect and quantify the amount of ERα protein in cell lysates after treatment with Elacestrant.

Protocol:

  • Cell Treatment: MCF-7 cells are cultured in 6-well plates and treated with varying concentrations of Elacestrant, fulvestrant, or vehicle control for 24-48 hours.

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • Sample Preparation: Equal amounts of protein (20-30 µg) are mixed with Laemmli sample buffer and boiled for 5-10 minutes.

  • Gel Electrophoresis: The protein samples are separated by size on an SDS-PAGE gel.

  • Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for ERα overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. A loading control, such as β-actin or GAPDH, is used to ensure equal protein loading.

Quantitative Real-Time PCR (qRT-PCR) for ER Target Gene Expression

qRT-PCR is used to measure the change in the expression of ER target genes, such as the progesterone (B1679170) receptor (PGR), following treatment with Elacestrant.

Protocol:

  • Cell Treatment and RNA Extraction: MCF-7 cells are treated as described for Western blotting. Total RNA is then extracted from the cells using a commercial RNA isolation kit.

  • cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Real-Time PCR: The qPCR reaction is set up with the cDNA template, gene-specific primers for PGR and a reference gene (e.g., GAPDH or ACTB), and a SYBR Green or TaqMan-based qPCR master mix.

  • Thermal Cycling: The reaction is run on a real-time PCR instrument, which monitors the fluorescence signal at each cycle of amplification.

  • Data Analysis: The relative expression of the PGR gene is calculated using the ΔΔCt method, normalizing the expression to the reference gene and comparing the treated samples to the vehicle control.

In Vivo Xenograft Model

This model involves the implantation of human cancer cells into immunodeficient mice to study tumor growth and the efficacy of anti-cancer agents.

Protocol:

  • Cell Preparation: MCF-7 cells are harvested and resuspended in a mixture of culture medium and Matrigel.

  • Implantation: The cell suspension is subcutaneously injected into the flank of female immunodeficient mice (e.g., nude or SCID mice). Estrogen pellets are often implanted to support the growth of these ER-positive tumors.

  • Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.

  • Treatment: Once tumors reach the desired size, mice are randomized into treatment groups and receive daily oral doses of Elacestrant, fulvestrant (administered via injection), or a vehicle control.

  • Monitoring: Tumor volume and body weight are monitored throughout the study.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., Western blot, immunohistochemistry).

Conclusion

The available preclinical data robustly supports the anti-tumor activity of Elacestrant in ESR1 wild-type breast cancer models. In vitro and in vivo studies consistently demonstrate its potency in inhibiting cell proliferation and tumor growth, with efficacy comparable or, in some in vivo contexts, potentially superior to fulvestrant. While the clinical benefit in the ESR1 wild-type population from the EMERALD trial was not as pronounced as in the ESR1-mutant cohort, the preclinical evidence underscores the potential of Elacestrant as a therapeutic option for ER-positive breast cancer, irrespective of ESR1 mutational status. Further research is warranted to fully elucidate the clinical utility of Elacestrant in this specific patient population.

References

Comparative Analysis of Elacestrant's Impact on Gene Expression Profiles in ER+ Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Elacestrant (Orserdu®) is a second-generation, orally bioavailable selective estrogen receptor degrader (SERD) approved for the treatment of postmenopausal women or adult men with estrogen receptor (ER)-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer.[1][2] As a SERD, its primary mechanism involves binding to the estrogen receptor α (ERα), inducing a conformational change that marks the receptor for proteasomal degradation.[3][4] This action effectively blocks ER-mediated gene transcription, a key driver of proliferation in ER+ breast cancer.[4][5]

This guide provides a comparative analysis of Elacestrant's effects on gene expression, primarily contrasting it with Fulvestrant, the first-generation intramuscular SERD. The data presented is compiled from key preclinical and clinical studies to offer an objective overview for research and development professionals.

Mechanism of Action: SERD-Mediated ER Degradation and Transcriptional Inhibition

Both Elacestrant and Fulvestrant share a core mechanism of action: they antagonize and degrade ERα. By binding to the receptor, they prevent its translocation to the nucleus and subsequent binding to Estrogen Response Elements (EREs) on DNA, thereby inhibiting the transcription of genes that promote cell growth.[6][7] Elacestrant's key advantages lie in its oral administration and improved pharmacokinetic profile compared to the intramuscular Fulvestrant.[8]

SERD_Mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus ERE ERE (Estrogen Response Element) Transcription Gene Transcription (e.g., PGR, TFF1, MKI67) ERE->Transcription Promotes Block Transcription Blocked ERE->Block ER Estrogen Receptor α (ERα) ER->ERE Translocation to Nucleus (Inhibited by Elacestrant) Proteasome Proteasome ER->Proteasome Conformational change marks for degradation Degradation ERα Degradation Proteasome->Degradation Elacestrant Elacestrant (Oral SERD) Elacestrant->ER Binds to ERα

Caption: Elacestrant binds to ERα, blocking its transcriptional activity and marking it for proteasomal degradation.

Comparative Data on Gene Expression Modulation

Studies show that Elacestrant effectively suppresses key estrogen-dependent genes. When compared directly with Fulvestrant, Elacestrant demonstrates a comparable, and in some models, a more potent downregulatory effect on ER target genes.

Table 1: Comparative Impact on Key Gene Expression in Preclinical Models

Gene TargetFunctionElacestrant EffectFulvestrant EffectModel SystemReference
PGR (Progesterone Receptor) ER Target, ProliferationMarked Decrease Decrease ER+ Cell Lines (MCF7, T47D)[9]
TFF1 ER TargetDecrease Decrease ER+ Cell Lines[10]
GREB1 ER Target, GrowthDecrease Decrease ER+ Cell Lines[9]
MKI67 Proliferation MarkerSuppression Not ReportedHuman Tumors (ELIPSE Trial)[5]
ESR1 Estrogen Receptor αSuppression Not ReportedHuman Tumors (ELIPSE Trial)[5]
GZMB, CD4, CD8A Immune ResponseIncreased Expression Not ReportedHuman Tumors (ELIPSE Trial)[5]

A notable preclinical study directly comparing the two SERDs found that Elacestrant was more effective than Fulvestrant at decreasing the mRNA expression of the E-regulated genes TFF1, TFF3, PGR, PDZK1, and GREB1 in various ER+ cell line models.[10] However, other analyses of the ER-interactome suggest that both drugs have very similar effects on gene regulation overall.[11]

Performance in Endocrine-Resistant Models

A critical application for next-generation SERDs is in treating cancers that have developed resistance to prior endocrine therapies, often through mutations in the ESR1 gene. Elacestrant has demonstrated significant activity in these settings.

Table 2: Gene Expression and Activity in Resistant Preclinical Models

Model TypeKey FindingElacestrant's Impact on Gene ExpressionReference
ESR1-Mutant PDX Models Elacestrant inhibits tumor growth in models with Y537S or D538G mutations.Effectively downregulates ER signaling pathways despite mutations.[9][10]
Fulvestrant-Resistant PDX Retained sensitivity and consistent tumor growth inhibition.Maintained ability to modulate ER target genes.[12]
CDK4/6i-Resistant Cell Lines Inhibited cell growth in lines resistant to Palbociclib, Abemaciclib, and Ribociclib.Downregulated ER and ER target genes (e.g., GREB1, PR) and inhibited the cyclinD1/CDK4/6/Rb/E2F axis.[13]

Experimental Protocols

The following outlines the methodologies used in the key studies cited in this guide.

Protocol 1: Preoperative Window-of-Opportunity Clinical Trial (SOLTI-1905 ELIPSE)

  • Objective: To evaluate the biological changes induced by a short course of preoperative Elacestrant.[5]

  • Patient Population: Postmenopausal women with untreated, ER+/HER2-negative early breast cancer (T1c-T3, N0) with Ki67 ≥10%.[5]

  • Treatment Regimen: Patients received Elacestrant at a daily dose of 345 mg for four weeks prior to surgery.[5]

  • Sample Collection: Tumor biopsies were collected at baseline and on day 28 (at surgery).[5]

  • Gene Expression Analysis: Gene expression profiling was performed on tumor samples. A paired two-class Significance Analysis of Microarrays (SAM) was used to identify genes that were significantly upregulated or downregulated between baseline and day 28. A False Discovery Rate (FDR) of 5% was used to control for multiple comparisons.[5]

Protocol 2: Preclinical Evaluation in Cell Lines and PDX Models

  • Objective: To determine the anti-tumor activity and pharmacodynamic effects of Elacestrant, often in comparison to Fulvestrant.[9][10]

  • In Vitro Models: ER+ breast cancer cell lines (e.g., MCF7, T47D, HCC1428) were used. Cells were treated with increasing doses of Elacestrant or Fulvestrant.[9]

  • In Vivo Models: Patient-Derived Xenograft (PDX) models, including those with known ESR1 mutations or acquired resistance to Fulvestrant, were utilized.[10][12]

  • Protein Expression Analysis: Western blotting was used to examine the degradation of ERα protein and the expression of downstream targets like the progesterone (B1679170) receptor (PGR).[9]

  • Gene Expression Analysis: Real-time quantitative PCR (RT-qPCR) was used to assess the relative mRNA expression of ER target genes such as TFF1 and GREB1. The 2(-Delta Delta C(T)) method was employed for data analysis.[9][10]

Experimental_Workflow start ER+ Breast Cancer Model (Cell Lines / PDX / Patients) treatment Treatment Administration (Elacestrant vs. Alternative) start->treatment sampling Sample Collection (Tumor Biopsy / Cell Lysate) treatment->sampling extraction RNA / Protein Extraction sampling->extraction analysis Gene/Protein Expression Profiling (RT-qPCR / Microarray / Western Blot) extraction->analysis data Bioinformatic & Statistical Analysis analysis->data result Identification of Differentially Expressed Genes & Pathways data->result

Caption: A generalized workflow for analyzing changes in gene expression following treatment with Elacestrant.

Conclusion

Elacestrant robustly modulates gene expression in ER+ breast cancer by effectively degrading ERα and suppressing its downstream transcriptional targets. Comparative data indicates its anti-estrogenic activity is comparable, and in some contexts superior, to the first-generation SERD Fulvestrant.[10] Crucially, Elacestrant maintains its ability to inhibit ER signaling and tumor growth in models of acquired resistance, including those with ESR1 mutations and those resistant to Fulvestrant or CDK4/6 inhibitors.[12][13] These findings, combined with its oral bioavailability, position Elacestrant as a significant advancement in endocrine therapy, warranting its continued investigation in various clinical settings.

References

Predicting Response to Elacestrant Hydrochloride in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of preclinical data on Elacestrant Hydrochloride, a novel selective estrogen receptor degrader (SERD), to predict its therapeutic response. The information presented herein is intended to support researchers and drug development professionals in designing and interpreting preclinical studies.

Executive Summary

Elacestrant (RAD1901) is an orally bioavailable SERD that functions as a direct antagonist of the estrogen receptor (ER) and promotes its degradation. Preclinical evidence strongly indicates that the presence of ESR1 mutations is a key predictive biomarker for a favorable response to Elacestrant.[1] The compound has demonstrated significant anti-tumor activity in various preclinical models, including cell lines and patient-derived xenografts (PDXs), particularly in models resistant to other endocrine therapies and CDK4/6 inhibitors.[2][3] Downregulation of ER and its target genes, such as the progesterone (B1679170) receptor (PGR), serves as a key pharmacodynamic biomarker of Elacestrant activity.[4][5]

Comparative Efficacy of Elacestrant in Preclinical Models

The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of Elacestrant with other SERDs, primarily fulvestrant.

In Vitro Efficacy
Cell LineGenetic BackgroundTreatmentIC50/EC50Reference(s)
MCF-7ER+, ESR1 WTElacestrantEC50: 0.6 nM (ERα expression)[5]
ElacestrantEC50: 4 pM (E2-stimulated proliferation)[5][6]
ElacestrantIC50: ~10-fold higher than fulvestrant[7][8]
T47DER+, ESR1 WTElacestrantDose-dependent ER degradation[4]
HCC1428ER+, ESR1 WTElacestrantDose-dependent ER degradation[5]
MCF7-LTED Y537CER+, ESR1 Y537CElacestrantIC50: ~100 nM (Proliferation)[7]
In Vivo Efficacy in Xenograft Models
ModelGenetic BackgroundTreatmentDosageTumor Growth InhibitionReference(s)
MCF-7 XenograftER+, ESR1 WTElacestrant30, 60 mg/kg, p.o. dailyComplete tumor growth inhibition[5][6]
PDX ModelsER+, ESR1 mutatedElacestrantNot specifiedSignificant anti-tumor activity[4]
PDX ModelsER+, CDK4/6i-resistantElacestrantNot specifiedInhibition of tumor growth[9][10]
MAXF-1398 PDXER+, ESR1 Y537NElacestrantNot specifiedImpacted tumor growth[2]

Key Biomarkers of Response

Predictive Biomarkers:

  • ESR1 Mutations: The presence of activating mutations in the ligand-binding domain of the estrogen receptor 1 gene (ESR1) is the most significant predictor of Elacestrant efficacy.[1] These mutations, such as Y537S and D538G, confer resistance to other endocrine therapies but sensitize tumors to Elacestrant.[4]

  • ER Expression: Continued reliance on ER signaling is crucial for Elacestrant's activity.[2]

Pharmacodynamic Biomarkers:

  • ER Degradation: Elacestrant induces a dose-dependent degradation of the ERα protein.[4][5]

  • Downregulation of ER Target Genes: A reduction in the expression of ER target genes, such as the progesterone receptor (PGR), indicates target engagement and downstream pathway inhibition.[4][5]

  • Decreased ESR1 Mutant Allele Fraction: In clinical settings, a decrease in the allele frequency of ESR1 mutations in circulating tumor DNA (ctDNA) has been associated with response to Elacestrant.[11]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway, a typical experimental workflow for evaluating Elacestrant, and the logical relationship of biomarkers to treatment response.

ER_Signaling_Pathway Estrogen Receptor Signaling Pathway cluster_extracellular Extracellular cluster_cell Tumor Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds & Activates Proteasome Proteasome ER->Proteasome Degradation ERE Estrogen Response Element ER->ERE Dimerizes & Translocates to Nucleus Elacestrant Elacestrant Elacestrant->ER Binds & Induces Degradation Gene_Transcription Gene Transcription (e.g., PGR, Cyclin D1) ERE->Gene_Transcription Initiates Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Promotes Experimental_Workflow Preclinical Evaluation Workflow for Elacestrant Start Start: Select Models In_Vitro In Vitro Studies (Cell Lines: MCF-7, T47D) Start->In_Vitro In_Vivo In Vivo Studies (PDX Models: ESR1 WT & Mutant) Start->In_Vivo Cell_Viability Cell Viability/Proliferation Assay (IC50 Determination) In_Vitro->Cell_Viability Western_Blot Western Blot (ER Degradation, pS2) In_Vitro->Western_Blot qPCR qRT-PCR (PGR, TFF1 Expression) In_Vitro->qPCR Data_Analysis Data Analysis & Response Prediction Cell_Viability->Data_Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis Tumor_Growth Tumor Growth Inhibition In_Vivo->Tumor_Growth Biomarker_Analysis Biomarker Analysis (IHC, ctDNA) In_Vivo->Biomarker_Analysis Tumor_Growth->Data_Analysis Biomarker_Analysis->Data_Analysis End End: Efficacy Assessment Data_Analysis->End Biomarker_Response_Relationship Biomarker-Driven Response to Elacestrant Tumor_Genotype Tumor Genotype ESR1_Mutant ESR1 Mutant Tumor_Genotype->ESR1_Mutant ESR1_WT ESR1 Wild-Type Tumor_Genotype->ESR1_WT ER_Expression ER Expression ESR1_Mutant->ER_Expression High_Response High Probability of Response ESR1_Mutant->High_Response ESR1_WT->ER_Expression Low_Response Low Probability of Response ESR1_WT->Low_Response ER_Positive ER Positive ER_Expression->ER_Positive High ER_Negative ER Negative ER_Expression->ER_Negative Low/Absent Elacestrant_Treatment Elacestrant Treatment ER_Positive->Elacestrant_Treatment Predicted_Response Predicted Response ER_Negative->Predicted_Response Elacestrant_Treatment->Predicted_Response No_Response No Response Predicted_Response->No_Response High_Response->Predicted_Response Leads to Low_Response->Predicted_Response Leads to

References

Safety Operating Guide

Safe Disposal of Elacestrant Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential procedural guidance for the safe and compliant disposal of elacestrant (B1663853) hydrochloride, a selective estrogen receptor degrader (SERD). Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. The conflicting hazard classifications in available Safety Data Sheets (SDS) necessitate a conservative approach to its disposal. While some sources classify it as non-hazardous[1][2], others indicate potential reproductive toxicity and organ damage with repeated exposure[3][4]. Therefore, treating elacestrant hydrochloride as a potentially hazardous substance is recommended.

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all personnel are equipped with appropriate Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecification
Gloves Chemical-resistant (e.g., nitrile)
Eye Protection Safety goggles with side shields
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for bulk quantities or if dust is generated.

II. Step-by-Step Disposal Protocol

This protocol outlines the required steps for the proper disposal of this compound from a laboratory setting.

  • Initial Assessment & Waste Segregation:

    • Determine if the this compound waste is contaminated with any other hazardous materials.

    • If mixed with other hazardous waste, follow the disposal protocol for the most hazardous substance in the mixture.

    • Do not mix this compound waste with non-hazardous laboratory trash.

  • Containerization:

    • Place all solid this compound waste (e.g., unused compound, contaminated consumables) into a designated, leak-proof, and clearly labeled hazardous waste container.

    • Given the conflicting SDS information, it is prudent to use a container designated for hazardous pharmaceutical waste, which is often color-coded black in the United States.

    • Label the container clearly as "Hazardous Waste: this compound" and include the date of accumulation.

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.

    • Follow all institutional and local regulations for the storage of hazardous waste.

  • Arranging for Final Disposal:

    • Engage a licensed hazardous waste disposal company for the final treatment and disposal of the accumulated this compound waste.

    • The recommended method of disposal is incineration in a facility equipped with an afterburner and scrubber to ensure complete destruction of the compound[5].

    • Provide the disposal vendor with a copy of the Safety Data Sheet.

  • Documentation:

    • Maintain a detailed log of all this compound waste generated and disposed of, in accordance with institutional policies and local regulations.

Crucially, do not dispose of this compound by flushing it down the drain or discarding it in regular trash. This practice is prohibited for many pharmaceutical wastes under regulations like the EPA's Subpart P and can lead to environmental contamination[3][6].

III. Regulatory Framework

The disposal of pharmaceutical compounds is governed by a multi-tiered regulatory system. In the United States, key regulations include:

  • Resource Conservation and Recovery Act (RCRA): The EPA's primary legislation for regulating hazardous waste[7][8].

  • EPA Subpart P: Provides specific management standards for hazardous waste pharmaceuticals at healthcare facilities[6].

  • State and Local Regulations: Many states and municipalities have their own, often more stringent, rules for pharmaceutical waste disposal[7].

It is imperative to consult and adhere to all applicable federal, state, and local regulations for pharmaceutical waste disposal[2][9].

IV. Disposal Decision Workflow

The following diagram illustrates the logical steps for making disposal decisions regarding this compound.

Elacestrant_Disposal_Workflow start Start: this compound Waste Generated assess Assess Waste Stream Is it pure or mixed with other chemicals? start->assess mixed_waste Follow disposal protocol for the most hazardous component in the mixture. assess->mixed_waste Mixed pure_waste Treat as Potentially Hazardous Pharmaceutical Waste assess->pure_waste Pure containerize Containerize in a labeled, leak-proof hazardous waste container (e.g., black container). pure_waste->containerize prohibit Prohibited Disposal Methods: - Drain Disposal (Sewering) - Regular Trash pure_waste->prohibit store Store securely in a designated hazardous waste accumulation area. containerize->store dispose Arrange for pickup by a licensed hazardous waste vendor. store->dispose incinerate Final Disposal Method: Incineration dispose->incinerate

Caption: Workflow for this compound Disposal.

References

Essential Safety and Handling of Elacestrant Hydrochloride for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Elacestrant Hydrochloride. The following procedural steps and data are designed to ensure safe laboratory practices and proper disposal of this compound.

This compound is an orally available selective estrogen receptor degrader (SERD).[1] It is classified as a hazardous substance, harmful if swallowed, and is suspected of damaging fertility or the unborn child.[1][2] It may also cause damage to organs through prolonged or repeated exposure.[1][2] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary defense against exposure. The following table summarizes the required PPE for handling this compound in solid and solution forms.

Form Engineering Controls Hand Protection Eye/Face Protection Respiratory Protection Skin and Body Protection
Solid (Powder) Certified chemical fume hood or Class II/III Biological Safety Cabinet (BSC)Double chemotherapy gloves or other appropriate protective gloves.[3][4]Safety goggles with side-shields.[4][5]Suitable respirator if not handled in a fume hood or BSC.[5]Designated lab coat or impervious clothing.[4][5]
Solution Certified chemical fume hood or BSCProtective gloves.[4][5]Safety goggles with side-shields.[4][5]Not generally required if handled in a fume hood or BSC.Designated lab coat or impervious clothing.[4][5]

Operational Plan for Safe Handling

Adherence to the following step-by-step operational procedures is essential to minimize exposure and ensure a safe working environment when handling this compound.

1. Preparation and Area Designation:

  • Designate a specific area for handling this compound, such as a chemical fume hood or a biological safety cabinet.

  • Ensure that a safety shower and an eyewash station are readily accessible.[5]

  • Before handling, ensure all necessary PPE is available and in good condition.

2. Handling of Solid this compound:

  • All manipulations involving the powder form of this compound must be conducted in a certified chemical fume hood or a suitable containment enclosure to prevent inhalation of dust.[4]

  • When weighing the compound, do so within the containment unit. Use a dedicated set of spatulas and weighing boats.

  • To prepare a stock solution, slowly add the solvent to the powder to avoid dust formation.[3]

3. Handling of this compound Solutions:

  • All procedures involving solutions of this compound should also be performed within a chemical fume hood or other ventilated enclosure.

  • Use a closed system drug-transfer device (CSTD) when transferring solutions to minimize the risk of spills and aerosol generation, especially for larger volumes.[3]

4. General Laboratory Practices:

  • Avoid direct contact with the skin, eyes, and clothing.[6]

  • Do not eat, drink, or smoke in the designated handling area.[7]

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2]

  • Keep the container tightly sealed when not in use and store it in a cool, well-ventilated area away from direct sunlight and sources of ignition.[5]

Spill Management and Emergency Procedures

Immediate and appropriate action is critical in the event of a spill or accidental exposure.

Spill Cleanup:

  • Immediately alert personnel in the area and secure the spill location to prevent further contamination.

  • Personnel involved in the cleanup must wear full PPE as outlined in the table above, including respiratory protection.

  • For liquid spills, absorb the material with an appropriate absorbent material (e.g., diatomite, universal binders).[5]

  • For solid spills, carefully sweep or vacuum the material into a suitable container for disposal. Avoid generating dust during cleanup.[4]

  • Decontaminate the spill area and all equipment used for cleanup with a suitable cleaning agent, such as alcohol.[5]

  • All materials used for cleanup must be disposed of as hazardous waste.

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[4]

  • In case of eye contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[4]

  • If inhaled: Move the exposed person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[5]

  • If swallowed: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional, local, and federal regulations.

  • Segregation of Waste:

    • All disposable PPE (gloves, gowns, etc.) and materials used in handling, such as pipette tips, tubes, and weighing boats, must be collected in a designated, clearly labeled, leak-proof, and puncture-resistant hazardous waste container.[3]

  • Container Labeling:

    • The hazardous waste container must be clearly labeled with the contents, including the name "this compound" and appropriate hazard symbols.

  • Disposal of Unused Compound:

    • Unused or expired this compound must be disposed of as hazardous chemical waste.[3] Do not dispose of it down the drain or in the regular trash.[2][3]

  • Waste Pickup:

    • Arrange for the collection of the hazardous waste by a licensed hazardous material disposal company.

Mechanism of Action of Elacestrant

Elacestrant is a selective estrogen receptor degrader (SERD).[8] It functions by binding to the estrogen receptor-alpha (ERα) and inducing a conformational change that leads to the degradation of the receptor through the proteasomal pathway.[1][8] This action prevents estrogen receptor-mediated signaling, thereby inhibiting the proliferation of cancer cells that express the estrogen receptor.[1][8] Elacestrant has shown antitumor activity in breast cancer models, including those with mutations in the estrogen receptor 1 gene (ESR1) that can confer resistance to other endocrine therapies.[8][9]

Elacestrant_Mechanism_of_Action Mechanism of Action of Elacestrant cluster_cell Cancer Cell Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER Binds to Active_ER Active ER Complex ER->Active_ER Forms Proteasome Proteasome ER->Proteasome Targeted for Degradation Elacestrant Elacestrant Elacestrant->ER Binds to Nucleus Nucleus Active_ER->Nucleus Translocates to Gene_Transcription Gene Transcription (Cell Proliferation) Nucleus->Gene_Transcription Initiates Degradation ER Degradation Proteasome->Degradation Degradation->Gene_Transcription Inhibits

Caption: Mechanism of action of Elacestrant leading to the degradation of the estrogen receptor.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。